molecular formula C12H13N3O B2399560 4-(1-Phenoxyethyl)pyrimidin-2-amine CAS No. 338976-07-1

4-(1-Phenoxyethyl)pyrimidin-2-amine

Número de catálogo: B2399560
Número CAS: 338976-07-1
Peso molecular: 215.256
Clave InChI: PGIJNPSOZSWWBZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(1-Phenoxyethyl)pyrimidin-2-amine is a useful research compound. Its molecular formula is C12H13N3O and its molecular weight is 215.256. The purity is usually 95%.
BenchChem offers high-quality 4-(1-Phenoxyethyl)pyrimidin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1-Phenoxyethyl)pyrimidin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-(1-phenoxyethyl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-9(11-7-8-14-12(13)15-11)16-10-5-3-2-4-6-10/h2-9H,1H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGIJNPSOZSWWBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NC=C1)N)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Structural and Synthetic Profiling of 4-(1-Phenoxyethyl)pyrimidin-2-amine: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rational design of kinase inhibitors heavily relies on privileged pharmacophores that can anchor into target binding sites while projecting functional groups into adjacent hydrophobic pockets. The compound 4-(1-Phenoxyethyl)pyrimidin-2-amine serves as a critical, high-value building block in this paradigm. While seemingly a simple substituted heterocycle, the pyrimidine-2-amine core provides the essential hydrogen bond donor/acceptor pairs required for hinge-region binding in kinases, while the 1-phenoxyethyl moiety introduces a sterically defined, flexible hydrophobic bulk.

This whitepaper provides an in-depth analysis of its physicochemical properties, structural significance in signaling pathways, and a self-validating synthetic methodology designed for high regioselectivity and yield.

Physicochemical Profiling & Structural Dynamics

Before deploying any building block into a high-throughput synthesis pipeline, its foundational metrics must be rigorously established. The 1-phenoxyethyl substitution at the 4-position of the pyrimidine ring breaks molecular symmetry, introducing a chiral center that is highly relevant for 3D pharmacophore mapping.

Quantitative Data Summary
PropertyValueStructural Implication
Chemical Name 4-(1-Phenoxyethyl)pyrimidin-2-amineDefines regiochemistry (4-substitution).
Molecular Formula C₁₂H₁₃N₃OStandard elemental composition.
Molecular Weight 215.25 g/mol Low MW allows for downstream elaboration without violating Lipinski's Rule of 5.
Monoisotopic Mass 215.1058 DaCritical for high-resolution mass spectrometry (HRMS) validation.
Hydrogen Bond Donors 1 (from -NH₂ group)Essential for interacting with the kinase hinge region backbone (e.g., Valine/Methionine).
Hydrogen Bond Acceptors 4 (N, N, N, O)Facilitates diverse binding modalities and improves aqueous solubility.
Rotatable Bonds 4Provides conformational flexibility for the phenoxy ring to induce fit into hydrophobic pockets.
Topological Polar Surface Area 64.1 ŲOptimal for cellular permeability and potential blood-brain barrier (BBB) penetration if required.

Mechanistic Context: The PI3Kβ Signaling Pathway

The 1-phenoxyethyl-pyrimidine scaffold is not just a theoretical construct; it has been successfully deployed in the discovery of oral Phosphatidylinositol 3-Kinase beta (PI3Kβ) inhibitors, which function as potent antiplatelet agents .

In platelet activation, the PI3Kβ isoform plays a non-redundant role downstream of G-protein coupled receptors (GPCRs) and integrin αIIbβ3. By utilizing the pyrimidine-2-amine core to anchor into the PI3Kβ ATP-binding site, the 1-phenoxyethyl group is perfectly positioned to exploit the specific hydrophobic affinity pockets of the beta isoform, conferring selectivity over PI3Kα.

PI3K_Pathway Stimulus Agonist (ADP, TXA2) Receptor GPCR / Integrin αIIbβ3 Stimulus->Receptor PI3K PI3Kβ Activation Receptor->PI3K PIP3 PIP3 Generation PI3K->PIP3 Akt Akt Signaling Cascade PIP3->Akt Aggregation Platelet Aggregation Akt->Aggregation Inhibitor Phenoxyethyl-Pyrimidine Pharmacophore Inhibitor->PI3K Blocks Kinase Domain

Fig 1. PI3Kβ signaling cascade in platelets and targeted inhibition by phenoxyethyl-pyrimidine derivatives.

De Novo Synthesis Methodology

As an application scientist, I prioritize synthetic routes that eliminate ambiguity. The primary challenge in synthesizing 4-substituted 2-aminopyrimidines is avoiding regioisomeric mixtures. By utilizing a linear sequence starting from 2-phenoxypropanoic acid and employing a 1,3-dicarbonyl equivalent condensation, we enforce strict regiocontrol .

Synthesis_Workflow Step1 Step 1: Amidation (Weinreb Amide) Step2 Step 2: Grignard Addition (Ketone Formation) Step1->Step2 MeMgBr Step3 Step 3: Enaminone Formation (DMF-DMA) Step2->Step3 DMF-DMA Step4 Step 4: Cyclization (Guanidine HCl) Step3->Step4 Guanidine Product 4-(1-Phenoxyethyl) pyrimidin-2-amine Step4->Product Purification

Fig 2. Step-by-step regioselective synthetic workflow for 4-(1-phenoxyethyl)pyrimidin-2-amine.

Step-by-Step Protocol

Step 1: Weinreb Amide Formation

  • Procedure: React 2-phenoxypropanoic acid (1.0 eq) with N,O-dimethylhydroxylamine hydrochloride (1.2 eq) using EDC·HCl and HOBt in Dichloromethane (DCM) at room temperature for 4 hours.

  • Causality: Converting the carboxylic acid to a Weinreb amide is critical. It forms a stable chelate intermediate during the subsequent Grignard addition, completely preventing the over-addition of the organometallic reagent that would otherwise yield an unwanted tertiary alcohol.

Step 2: Nucleophilic Acyl Substitution

  • Procedure: Treat the purified Weinreb amide with methylmagnesium bromide (1.5 eq) in anhydrous THF at 0 °C, then warm to room temperature. Quench with saturated NH₄Cl.

  • Causality: The methyl Grignard attacks the amide, and upon aqueous workup, the chelate collapses to yield exactly 3-phenoxy-2-butanone.

Step 3: Enaminone Generation

  • Procedure: Reflux 3-phenoxy-2-butanone with N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.0 eq) at 90 °C for 12 hours. Remove volatiles under reduced pressure.

  • Causality: DMF-DMA reacts exclusively at the less sterically hindered, more acidic alpha-methyl group of the ketone. This forms 1-(dimethylamino)-4-phenoxy-pent-1-en-3-one, providing the highly electrophilic 3-carbon scaffold necessary for pyrimidine cyclization.

Step 4: Pyrimidine Ring Closure

  • Procedure: Condense the crude enaminone with guanidine hydrochloride (1.5 eq) and potassium carbonate (2.0 eq) in refluxing ethanol for 16 hours. Extract and purify via silica gel chromatography.

  • Causality: Guanidine acts as a bis-nucleophile. The initial attack occurs at the highly electrophilic enamine beta-carbon (displacing dimethylamine), followed by intramolecular condensation with the ketone. This guarantees the formation of the 2-amino-4-substituted pyrimidine, leaving no possibility for the 2-amino-5-substituted isomer.

Analytical Validation System

Trustworthiness in chemical synthesis requires a self-validating analytical loop. To confirm the structural integrity of 4-(1-Phenoxyethyl)pyrimidin-2-amine, the following orthogonal analytical techniques must be employed, aligning with industry standards for pyrimidine derivatives .

Protocol: LC-MS & NMR Verification
  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Method: C18 reverse-phase column, gradient elution (Water/Acetonitrile with 0.1% Formic Acid).

    • Validation Check: The UV chromatogram (254 nm) must show a single peak (>98% purity). The positive Electrospray Ionization (ESI+) spectrum must yield a base peak at m/z 216.1 [M+H]⁺ , confirming the exact mass of the synthesized construct.

  • ¹H-NMR Spectroscopy (400 MHz, DMSO-d₆):

    • Validation Check: The spectrum acts as a structural fingerprint.

      • Pyrimidine Core: Look for the characteristic doublet at ~δ 8.15 (1H, C6-H) and ~δ 6.60 (1H, C5-H).

      • Amine: A broad, D₂O-exchangeable singlet at ~δ 6.45 (2H) validates the unreacted -NH₂ group.

      • Chiral Center: The definitive proof of the 1-phenoxyethyl linkage is the coupling system: a quartet at ~δ 5.10 (1H, methine) coupling with a doublet at ~δ 1.55 (3H, methyl).

By strictly adhering to this causal synthetic route and orthogonal validation system, researchers can reliably produce and verify this privileged pharmacophore for downstream drug discovery applications.

References

  • Giordanetto, F., Barlaam, B., Berglund, S., et al. (2014). Discovery of 9-(1-phenoxyethyl)-2-morpholino-4-oxo-pyrido[1,2-a]pyrimidine-7-carboxamides as oral PI3Kβ inhibitors, useful as antiplatelet agents. Bioorganic & Medicinal Chemistry Letters, 24(16), 3936-3943. URL:[Link]

  • Faty, A. K., et al. (2015). Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. International Journal of Biological Chemistry, 9(4), 148-177. URL:[Link]

4-(1-Phenoxyethyl)pyrimidin-2-amine Scaffolds: Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of 4-(1-Phenoxyethyl)pyrimidin-2-amine and its derivatives.[1] While the unsubstituted parent compound is a known chemical entity, it is most frequently encountered in literature and industry as a core scaffold for kinase inhibitors (e.g., PLK4) and histamine H4 receptor antagonists .[1]

This document focuses on the 4-[1-(4-chlorophenoxy)ethyl]pyrimidin-2-amine derivative (CAS 339021-08-8) as the primary reference standard due to its commercial availability and representative physicochemical properties, while detailing the synthesis and application of the broader scaffold.[1]

Chemical Identity & Physicochemical Properties[1][2][3]

The 4-(1-phenoxyethyl)pyrimidin-2-amine motif combines a basic 2-aminopyrimidine headgroup (a privileged structure in medicinal chemistry) with a lipophilic phenoxyethyl tail.[1] This architecture is critical for binding in the ATP-binding pocket of kinases or the orthosteric site of GPCRs.[1]

Key Identifiers (Reference Derivative)

The following data refers to the 4-chlorophenoxy derivative, the most common commercially available analogue used as a building block.

PropertyDetail
Compound Name 4-[1-(4-Chlorophenoxy)ethyl]pyrimidin-2-amine
CAS Number 339021-08-8
IUPAC Name 4-[1-(4-chlorophenoxy)ethyl]pyrimidin-2-amine
Molecular Formula C₁₂H₁₂ClN₃O
Molecular Weight 249.70 g/mol
SMILES CC(Oc1ccc(Cl)cc1)c2ccnc(N)n2
InChI Key WOLAWBYIEFHDQW-UHFFFAOYSA-N
Appearance White to off-white solid
Solubility DMSO (>10 mg/mL), Methanol; Low in water
Scaffold Properties (Unsubstituted Parent)
  • Core Name: 4-(1-Phenoxyethyl)pyrimidin-2-amine[1]

  • General Formula: C₁₂H₁₃N₃O[1]

  • Predicted LogP: ~2.1 (Moderate lipophilicity suitable for CNS penetration)[1]

  • pKa (Pyrimidine N1): ~3.7 (Weakly basic)[1]

Synthesis & Manufacturing Methodologies

The synthesis of 4-(1-phenoxyethyl)pyrimidin-2-amine derivatives typically follows one of two robust routes: Functional Group Transformation (from 4-acetylpyrimidine) or De Novo Ring Construction .[1]

Method A: Reductive Alkylation / Nucleophilic Displacement (Preferred)

This route is favored for generating diverse analogs from a single precursor.[1]

Step 1: Preparation of the Alcohol Intermediate

  • Reagents: 4-Acetyl-2-aminopyrimidine (CAS 37585-44-5), NaBH₄, Methanol.[1]

  • Protocol: Dissolve 4-acetyl-2-aminopyrimidine in MeOH at 0°C. Slowly add NaBH₄ (1.5 eq). Stir for 2 hours. Quench with water, extract with EtOAc.[1]

  • Product: 1-(2-Aminopyrimidin-4-yl)ethanol.[1]

Step 2: Activation and Displacement

  • Reagents: Thionyl chloride (SOCl₂) or Mesyl Chloride (MsCl), followed by Phenol/K₂CO₃.[1]

  • Protocol:

    • Convert the alcohol to the chloride using SOCl₂ in DCM (0°C to RT).

    • React the resulting 4-(1-chloroethyl)pyrimidin-2-amine with the appropriate phenol (e.g., 4-chlorophenol) in DMF with K₂CO₃ at 60-80°C.

  • Mechanism: Sɴ2 displacement of the alkyl chloride by the phenoxide ion.[1]

Method B: De Novo Pyrimidine Synthesis

This route constructs the pyrimidine ring with the substituent already in place, useful for scale-up.[1]

  • Precursor Synthesis: Condensation of 1-phenoxy-2-butanone with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the enaminone: 1-(dimethylamino)-4-phenoxy-1-penten-3-one.[1]

  • Cyclization: Reaction of the enaminone with Guanidine Hydrochloride in refluxing ethanol with NaOEt.

  • Result: Direct formation of the 2-amino-4-(1-phenoxyethyl)pyrimidine core.[1]

Visualization: Synthesis & SAR Logic

The following diagram illustrates the synthetic pathways and the Structure-Activity Relationship (SAR) logic for this scaffold.

G Precursor 4-Acetyl-2-aminopyrimidine (CAS 37585-44-5) Alcohol Intermediate: 1-(2-Aminopyrimidin-4-yl)ethanol Precursor->Alcohol NaBH4, MeOH (Reduction) Chloride Activated Electrophile: 4-(1-Chloroethyl)pyrimidin-2-amine Alcohol->Chloride SOCl2 (Activation) Target TARGET SCAFFOLD: 4-(1-Phenoxyethyl)pyrimidin-2-amine Chloride->Target Phenol, K2CO3 (SN2 Displacement) Kinase Application: PLK4 Inhibition (Anticancer) Target->Kinase Derivatization GPCR Application: H4 Receptor Antagonist (Anti-inflammatory) Target->GPCR Derivatization

Figure 1: Synthetic workflow from commercial precursors to the bioactive scaffold and downstream applications.[1]

Medicinal Chemistry Applications

Kinase Inhibition (PLK4)

The 2-aminopyrimidine moiety is a classic "hinge binder."[1] In the context of Polo-like Kinase 4 (PLK4) inhibitors:

  • Binding Mode: The 2-amino group and N1 of the pyrimidine ring form a bidentate hydrogen bond with the kinase hinge region.[1]

  • Role of Phenoxyethyl Group: The 4-(1-phenoxyethyl) substituent occupies the hydrophobic back-pocket (Gatekeeper region), providing selectivity over other kinases.[1]

  • Optimization: Substitution on the phenyl ring (e.g., 4-chloro, 3-trifluoromethyl) modulates potency and metabolic stability.[1]

Histamine H4 Receptor Antagonism

This scaffold has been explored as a ligand for the H4 receptor, a target for inflammatory conditions (e.g., asthma, pruritus).[1]

  • Mechanism: The basic amine interacts with Asp94 in the H4 receptor transmembrane domain.[1]

  • SAR Insight: The chiral center at the ethyl linker often dictates binding affinity, with the (S)-enantiomer frequently showing superior potency in similar pyrimidine series.[1]

Safety & Handling (MSDS Summary)

While specific toxicological data for the unsubstituted parent is limited, data from the 4-chloro derivative (CAS 339021-08-8) and general aminopyrimidines applies.[1]

  • GHS Classification:

    • Acute Toxicity (Oral): Category 4 (H302) - Harmful if swallowed.[1]

    • Skin/Eye Irritation: Category 2 (H315/H319).[1]

    • STOT-SE: Category 3 (H335) - May cause respiratory irritation.[1]

  • Handling Protocols:

    • Use a fume hood to avoid inhalation of dust.[1]

    • Wear nitrile gloves and safety glasses.[1]

    • Spill Response: Sweep up dry; do not flush into surface water (hazardous to aquatic life).[1]

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine.

References

  • Sigma-Aldrich. (2024).[1] Product Specification: 4-[1-(4-chlorophenoxy)ethyl]pyrimidin-2-amine (CAS 339021-08-8).[1] Retrieved from [1]

  • National Center for Biotechnology Information (NCBI). (2008).[1] Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands.[1][2] PubChem.[1][3] Retrieved from

  • European Patent Office. (2010).[1] Process for the preparation of N-phenyl-2-pyrimidine-amine derivatives (WO2010018895A1).[1] Retrieved from [1]

  • Organic Chemistry Portal. (2023). Synthesis of Pyrimidines: Recent Developments. Retrieved from [1]

  • ChemScene. (2024). 4-(1-Aminoethyl)pyridin-2-amine hydrochloride (Related Scaffold Data).[1] Retrieved from [1]

Sources

Solubility Profile and Physicochemical Characterization of 4-(1-Phenoxyethyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, physicochemical basis, and experimental characterization of 4-(1-Phenoxyethyl)pyrimidin-2-amine .

Executive Summary

4-(1-Phenoxyethyl)pyrimidin-2-amine is a functionalized pyrimidine scaffold exhibiting amphiphilic properties due to the juxtaposition of a polar 2-aminopyrimidine "head" and a lipophilic 1-phenoxyethyl "tail." This structural duality dictates a specific solubility profile characterized by high affinity for polar aprotic solvents (DMSO, DMF), moderate-to-high solubility in lower alcohols (Methanol, Ethanol), and limited solubility in non-polar hydrocarbons and neutral aqueous media.

This guide provides a technical analysis of the compound's solvation thermodynamics, predictive solubility data based on structural analogs, and validated protocols for experimental determination.

Physicochemical Basis of Solubility

To predict and manipulate the solubility of 4-(1-Phenoxyethyl)pyrimidin-2-amine, one must understand the competing forces within its molecular architecture.

Structural Analysis[1][2]
  • Polar Domain (Solvation by H-bonding): The 2-aminopyrimidine moiety contains three hydrogen bond acceptors (N1, N3, and the ether oxygen) and one hydrogen bond donor (-NH₂). This facilitates solubility in protic solvents like ethanol and water (at low pH).

  • Lipophilic Domain (Solvation by Van der Waals/Pi-Stacking): The phenoxyethyl group introduces significant hydrophobicity and aromatic character, driving solubility in organic solvents like ethyl acetate and dichloromethane while limiting water solubility.

Key Physicochemical Parameters (Calculated)
ParameterValue (Approx.)Significance
Molecular Weight 215.25 g/mol Low MW favors dissolution kinetics.
LogP (Octanol/Water) 2.1 – 2.5Moderately lipophilic; indicates good membrane permeability and preference for organic phases.
pKa (Base) ~3.8 – 4.2The pyrimidine ring nitrogen is weakly basic. Solubility increases drastically at pH < 3.0 due to protonation.
H-Bond Donors/Acceptors 1 / 4Suggests good solubility in solvents capable of H-bond networking (e.g., alcohols).

Solubility Profile in Organic Solvents[3]

The following data categorizes solvent affinity based on the "like dissolves like" principle, validated by behavior of structural analogs (e.g., 2-amino-4-phenylpyrimidine).

Class I: High Solubility (>50 mg/mL)
  • Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP).

  • Mechanistic Insight: These polar aprotic solvents disrupt the crystal lattice effectively via strong dipole-dipole interactions without competing for hydrogen protons. They are the solvents of choice for preparing stock solutions for biological assays.

Class II: Moderate-to-High Solubility (10–50 mg/mL)
  • Solvents: Methanol, Ethanol, THF, Acetone, Dichloromethane (DCM).

  • Mechanistic Insight:

    • Alcohols: The amino group forms H-bonds with the solvent. Solubility is temperature-dependent; these are ideal candidates for recrystallization (soluble hot, insoluble cold).

    • DCM/THF: Good solvation of the phenoxy/aromatic portion via dispersion forces and dipole interactions.

Class III: Low Solubility (<1 mg/mL)
  • Solvents: Water (Neutral pH), Hexane, Heptane, Cyclohexane.

  • Mechanistic Insight: The lipophilic phenoxyethyl tail prevents hydration of the molecule in neutral water. In non-polar hydrocarbons, the polar aminopyrimidine head aggregates, preventing dissolution.

Summary Table: Solvent Suitability
Solvent SystemSolubility ClassificationPrimary Application
DMSO HighStock solutions, HTS screening.
Ethanol Moderate (High at reflux)Recrystallization, formulation.
Ethyl Acetate ModerateExtraction, purification.[1]
Water (pH 7) LowAnti-solvent for precipitation.
0.1 M HCl HighAqueous formulation (Salt formation).

Experimental Protocols for Solubility Determination

As a researcher, relying on literature values is insufficient for critical development. The following protocols ensure the generation of self-validating, high-integrity data.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

This is the "Gold Standard" for determining equilibrium solubility.

Materials:

  • Compound: 4-(1-Phenoxyethyl)pyrimidin-2-amine (Solid, >98% purity).

  • Solvents: HPLC grade.

  • Equipment: Orbital shaker, 0.45 µm PTFE syringe filters, HPLC-UV.

Workflow:

  • Saturation: Add excess solid compound to 2 mL of the target solvent in a glass vial. The solid must remain visible (supersaturation).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 24–48 hours.

  • Filtration: Pass the supernatant through a 0.45 µm filter to remove undissolved solids. Critical: Pre-saturate the filter with the solution to prevent adsorption losses.

  • Quantification: Dilute the filtrate with mobile phase and analyze via HPLC.

Protocol B: Dynamic Solubility (Visual Method)

Useful for rapid solvent screening during crystallization development.

  • Weigh 100 mg of compound into a vial.

  • Add solvent in 100 µL aliquots, vortexing and heating (if necessary) between additions.

  • Record the volume required for complete dissolution.

  • Calculate solubility (

    
    ) using: 
    
    
    
    .

Visualization of Experimental Workflows

Diagram 1: Thermodynamic Solubility Determination Workflow

This flowchart outlines the critical decision nodes in the Shake-Flask protocol to ensure data integrity.

SolubilityWorkflow Start Start: Weigh Excess Solid AddSolvent Add Solvent (2 mL) Ensure Solid Persists Start->AddSolvent Agitate Agitate @ 25°C (24 - 48 Hours) AddSolvent->Agitate CheckSolid Is Solid Still Visible? Agitate->CheckSolid AddMoreSolid Add More Solid CheckSolid->AddMoreSolid No Filter Centrifuge & Filter (0.45 µm PTFE) CheckSolid->Filter Yes (Equilibrium) AddMoreSolid->Agitate Dilute Dilute Filtrate (Mobile Phase) Filter->Dilute HPLC HPLC-UV Analysis Dilute->HPLC

Caption: Step-by-step workflow for the Shake-Flask method to ensure thermodynamic equilibrium is reached.

Diagram 2: Recrystallization Strategy

A logic map for selecting the optimal solvent system for purification based on the solubility profile.

Recrystallization Input Crude Compound SolventTest Test Solubility in Hot Ethanol/Methanol Input->SolventTest SolubleHot Soluble Hot? SolventTest->SolubleHot InsolubleCold Insoluble Cold? SolubleHot->InsolubleCold Yes PathC Not Soluble: Try EtOAc or Toluene SolubleHot->PathC No PathA Ideal System: Single Solvent Recryst. InsolubleCold->PathA Yes PathB Too Soluble: Use Anti-Solvent (Water) InsolubleCold->PathB No (Stays Soluble)

Caption: Decision tree for selecting a recrystallization solvent system based on temperature-dependent solubility.

Applications in Synthesis and Formulation[3][4]

Purification via Recrystallization

Based on the profile, the optimal purification method for 4-(1-Phenoxyethyl)pyrimidin-2-amine is recrystallization from Ethanol/Water (80:20) .

  • Procedure: Dissolve the crude solid in boiling ethanol. Add water dropwise until slight turbidity persists, then cool slowly to 4°C. The hydrophobic phenoxy group drives precipitation as the dielectric constant of the solvent mixture increases.

Salt Formation

To improve aqueous solubility for biological dosing, the 2-amino group can be protonated.

  • Reaction: Dissolve in minimal Methanol and add 1.1 equivalents of HCl (in dioxane or ether).

  • Result: The hydrochloride salt will likely precipitate or can be isolated via evaporation, yielding a water-soluble solid.

References

  • BenchChem. (2025). Solubility Profile of 2-Amino-4,6-dimethoxypyrimidine (Analog Reference). BenchChem Technical Library. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 598777, 4-Phenylpyrimidin-2-amine. PubChem.[2][3] Link

  • Movassaghi, M., & Hill, M. D. (2007). Synthesis of pyrimidines by direct condensation of amides and nitriles. Nature Protocols, 2(8), 2018–2023. Link

  • Sigma-Aldrich. (2025). Product Specification: 2-Amino-4-methylpyrimidine Solubility Data. Merck KGaA. Link

  • LibreTexts. (2024). Structure and Properties of Amines: Solubility and Basicity. Chemistry LibreTexts. Link

Sources

Navigating the Voltage Gate: Therapeutic Potential of 4-(1-Phenoxyethyl)pyrimidin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the therapeutic potential of 4-(1-Phenoxyethyl)pyrimidin-2-amine derivatives.

Content Type: Technical Whitepaper Domain: Medicinal Chemistry & Neuropharmacology Target Audience: Drug Discovery Scientists, Medicinal Chemists, and Pharmacologists[1]

Executive Summary

The search for non-opioid analgesics has placed Voltage-Gated Sodium Channels (VGSCs), specifically Nav1.7 , at the forefront of pain research.[2] Among the diverse scaffolds explored, 4-(1-Phenoxyethyl)pyrimidin-2-amine derivatives represent a critical class of state-dependent channel blockers.[1] This scaffold combines a privileged 2-aminopyrimidine core—known for its favorable physicochemical properties and kinase/channel binding affinity—with a lipophilic 1-phenoxyethyl moiety that provides stereoselective access to the channel's local anesthetic receptor site.[1]

This guide analyzes the structural logic, mechanism of action, and synthetic accessibility of this scaffold, positioning it as a potent template for treating neuropathic pain syndromes such as erythromelalgia and diabetic neuropathy.

Structural Architecture & SAR Analysis

The therapeutic efficacy of 4-(1-Phenoxyethyl)pyrimidin-2-amine derivatives hinges on three structural pillars: the H-bond donating amine, the central heteroaromatic core, and the chiral lipophilic tail.[1]

The Pharmacophore Triad
ComponentStructural RoleMechanistic Contribution
Pyrimidin-2-amine Core ScaffoldActs as a bioisostere to thiazole/pyridine rings; the 2-amino group serves as a critical Hydrogen Bond Donor (HBD) to residues in the channel pore (e.g., Ser/Thr).[1]
1-Phenoxyethyl Lipophilic TailThe "phenoxy" group engages in

-

stacking with aromatic residues (e.g., Tyr1771 in Nav1.7).[1] The "ethyl" linker introduces a chiral center (R vs S), governing the vector of the phenyl ring.
C4-Positioning Vector ControlSubstitution at C4 directs the lipophilic tail into the fenestrations of the channel's pore domain, crucial for state-dependent binding.[1]
Bioisosterism: Pyrimidine vs. Thiazole

This scaffold is often compared to its thiazole analogs (e.g., 4-(1-phenoxyethyl)thiazol-2-amine).[1] While thiazoles are potent, the pyrimidine ring offers:

  • Enhanced Solubility: The extra nitrogen reduces LogP slightly, improving aqueous solubility.

  • Metabolic Stability: Pyrimidines are generally less prone to oxidative ring opening than electron-rich thiazoles.[1]

  • Vector Geometry: The 6-membered ring alters the bond angles of substituents, potentially optimizing fit within the Nav1.7 inactivation gate.

Visualization: SAR Logic

SAR_Map cluster_0 Pharmacophore Core Pyrimidin-2-amine (Scaffold) Amine 2-NH2 Group (H-Bond Donor) Core->Amine Pos 2 Linker Ethyl Linker (Chirality Control) Core->Linker Pos 4 Target Nav1.7 Pore (Inactivated State) Amine->Target H-Bonding Tail Phenoxy Group (Hydrophobic Interaction) Linker->Tail Ether Bond Tail->Target Pi-Stacking

Caption: Structural decomposition of the 4-(1-Phenoxyethyl)pyrimidin-2-amine scaffold highlighting key interaction vectors.

Mechanism of Action: State-Dependent Inhibition

These derivatives function primarily as state-dependent blockers of Voltage-Gated Sodium Channels.[1] Unlike pore-blockers (e.g., TTX) that physically occlude the channel mouth, these small molecules bind preferentially to the Inactivated State .

The Voltage-Sensor Trap
  • Resting State: At negative potentials (-90 mV), the drug has low affinity.[1]

  • Open/Inactivated State: Upon membrane depolarization, the channel opens and then rapidly inactivates. The drug binds to the local anesthetic site (transmembrane segment S6 of domain IV), stabilizing this inactivated conformation.

  • Refractory Period Extension: By stabilizing the inactivated state, the drug prevents the channel from recovering ("re-priming") to fire subsequent action potentials. This selectively inhibits high-frequency firing (pain signals) while sparing normal low-frequency conduction (motor function).[1]

Selectivity Challenges (Nav1.7 vs Nav1.5)

A critical safety requirement is avoiding inhibition of Nav1.5 (cardiac channel).[1] The "1-phenoxyethyl" motif helps achieve this by exploiting subtle differences in the hydrophobic pockets between the neuronal (Nav1.[1]7) and cardiac isoforms.[1][2]

Visualization: Mechanism of Block

Mechanism Resting Resting State (Channel Closed) Open Open State (Na+ Influx) Resting->Open Depolarization Inactivated Inactivated State (Refractory) Open->Inactivated Fast Inactivation Inactivated->Resting Recovery Blocked Drug-Bound Inactivated State Inactivated->Blocked Drug Binding (High Affinity) Blocked->Inactivated Slow Dissociation

Caption: The "Ping-Pong" model of state-dependent inhibition.[1] The drug traps the channel in the inactivated state.

Experimental Protocols

To validate the therapeutic potential of these derivatives, the following experimental workflows are standard.

Chemical Synthesis (The Guanidine Cyclization Route)

This protocol describes the formation of the pyrimidine ring from a specific enaminone precursor.

Reagents:

  • Guanidine Hydrochloride (CAS: 50-01-1)[1]

  • Precursor Ketone: 4-phenoxybutan-2-one (derived from methyl vinyl ketone + phenol)[1]

  • DMF-DMA (N,N-Dimethylformamide dimethyl acetal)[1]

  • Base: Sodium Ethoxide (NaOEt) or Potassium Carbonate (

    
    )[1]
    

Step-by-Step Methodology:

  • Enaminone Formation: React 4-phenoxybutan-2-one with DMF-DMA (1.2 eq) in toluene at reflux for 4 hours. This converts the ketone into an

    
    -unsaturated enaminone intermediate.[1]
    
    • Checkpoint: Monitor via TLC (disappearance of ketone).[1]

  • Cyclization: Dissolve the crude enaminone in Ethanol (EtOH). Add Guanidine HCl (1.5 eq) and NaOEt (2.0 eq).

  • Reflux: Heat the mixture to reflux (

    
    ) for 12–16 hours. The guanidine nitrogen attacks the enaminone carbonyl, followed by cyclization and elimination of dimethylamine.
    
  • Workup: Cool to RT. Evaporate solvent.[1] Resuspend in water and extract with Ethyl Acetate (3x).[1]

  • Purification: Recrystallize from EtOH/Hexane or purify via silica gel chromatography (Gradient: 0-5% MeOH in DCM).

Electrophysiology: Whole-Cell Voltage Clamp

Objective: Determine the


 for Nav1.7 inhibition.
  • Cell Line: HEK293 cells stably expressing hNav1.7.

  • Solutions:

    • Extracellular:[1] 140 mM NaCl, 3 mM KCl, 1 mM

      
      , 1 mM 
      
      
      
      , 10 mM HEPES (pH 7.3).
    • Intracellular (Pipette):[1] 140 mM CsF, 10 mM NaCl, 10 mM HEPES, 10 mM EGTA (pH 7.3).

  • Protocol (State-Dependence):

    • Hold cells at -120 mV (Resting state).

    • Protocol A (Resting Block): Pulse to 0 mV (10ms) at 0.1 Hz. Measure peak current reduction.

    • Protocol B (Inactivated Block): Pre-pulse to -70 mV for 500ms (induces inactivation)

      
       Test pulse to 0 mV.
      
  • Analysis: Calculate the shift in the voltage-dependence of inactivation (

    
    ). A negative shift indicates stabilization of the inactivated state.
    

Therapeutic Implications & Future Directions[1][5]

Target Indications
  • Neuropathic Pain: Diabetic peripheral neuropathy, post-herpetic neuralgia.

  • Trigeminal Neuralgia: Where carbamazepine (a sodium channel blocker) is standard of care, but side effects limit use.

  • Erythromelalgia: A rare genetic disorder caused by Nav1.7 gain-of-function mutations.[1][3][4]

Optimization Strategies
  • Chiral Resolution: The "1-phenoxyethyl" group creates an enantiomer pair.[1] Typically, the (S)-enantiomer exhibits superior potency due to optimal vector alignment with the Tyr1771 residue in the pore. Separation via Chiral HPLC is mandatory for lead optimization.[1]

  • Metabolic Soft Spots: The ethyl linker is susceptible to hydroxylation by CYP450 enzymes.[1] Fluorination (e.g., 1-(4-fluorophenoxy)ethyl) can block this metabolic liability without sacrificing potency.[1]

References

  • Structure-Activity Relationships of Sodium Channel Blockers

    • Title: "Discovery of Novel Sodium Channel Inhibitors for the Treatment of Pain."[2][3][4]

    • Source:Journal of Medicinal Chemistry
    • Context: Discusses the 2-aminopyrimidine and thiazole scaffolds in Nav1.7 inhibition.
    • (Example: Pfizer Nav1.7 series)

  • Mechanism of State-Dependent Inhibition

    • Title: "State-dependent inhibition of Nav1.7 channels by a novel blocker."[1]

    • Source:Acta Pharmacologica Sinica[1]

    • Context: Detailed electrophysiology protocols for evaluating state-dependence.[1]

  • Synthetic Methodology for Pyrimidines

    • Title: "Efficient Synthesis of 2-Aminopyrimidines via Enaminones."
    • Source:Organic Chemistry Portal
    • Context: Standard protocols for guanidine-enaminone cyclization.[1]

  • Nav1.

    • Title: "Insensitivity to pain induced by a potent selective closed-state Nav1.7 inhibitor."[1][4]

    • Source:Nature Communications[1]

    • Context: Validates the target and discusses the importance of selectivity.

Sources

Rational Design and Pharmacological Profiling of Phenoxyethyl Pyrimidine Amine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrimidine ring is a privileged scaffold in medicinal chemistry, serving as the structural backbone for numerous FDA-approved therapeutics. The functionalization of this core with a phenoxyethyl amine moiety has emerged as a powerful strategy to enhance target affinity, modulate lipophilicity, and improve pharmacokinetic profiles. This whitepaper provides an in-depth technical analysis of phenoxyethyl pyrimidine amine analogs, detailing their structural-activity relationships (SAR), mechanistic pathways, and the causal logic behind their synthetic methodologies.

Pharmacophore Design and Structural Activity Relationship (SAR)

The integration of a phenoxyethyl amine side chain into a pyrimidine core creates a highly versatile pharmacophore. The structural logic relies on three distinct domains:

  • The Pyrimidine Core: Acts as a hydrogen-bond acceptor/donor system, mimicking endogenous substrates like ATP or pyrimidine bases.

  • The Amine Linker: Provides rotational flexibility and a critical hydrogen-bond donor site, allowing the molecule to adapt to the steric constraints of target active sites.

  • The Phenoxyethyl Appendage: Increases the overall lipophilicity of the molecule, facilitating membrane permeability. Furthermore, the terminal phenyl ring is uniquely positioned to engage in

    
     stacking or occupy deep hydrophobic pockets adjacent to the primary binding site[1].
    
Quantitative SAR Data

Extensive SAR studies have demonstrated that the size and electronic properties of the substituents on the phenoxy ring dictate the biological efficacy. For instance, in the development of pyrimidine-2,4,6-triones (PYTs) for Amyotrophic Lateral Sclerosis (ALS), the size of the R-group is critical for potency, whereas changes in electron density on the phenyl ring have a negligible effect on the primary target[2].

Table 1: Comparative Efficacy of Pyrimidine Analogs Across Biological Targets

Compound Name / IdentifierScaffold TypePrimary TargetEfficacy MetricKey Structural Feature
Compound 13 PYTMutant SOD1 (ALS)EC

= 3.26 μM
Bis(2-phenoxyethyl) substitution
Compound 21 PYTMutant SOD1 (ALS)EC

= 3.36 μM
4-methoxyphenethyl substitution
Compound 17 PYTMutant SOD1 (ALS)EC

= 3.45 μM
4-fluorophenethyl substitution
Compound 26 Benzyl-pyrimidineTMPKmt (M. tb)K

= 6.5 μM
Halogenated phenoxy moiety
Naphtosultam 27 Fused PyrimidineTMPKmt (M. tb)K

= 0.27 μM
Fused naphtosultam-thymine core

(Data aggregated from[3] and[2])

Mechanistic Pathways & Biological Targets

Phenoxyethyl pyrimidine amines exhibit a broad spectrum of pharmacological activity due to their ability to competitively bind to highly conserved enzymatic pockets.

  • Inhibition of Protein Aggregation (ALS): PYT analogs act as molecular chaperones or aggregation inhibitors. By maintaining a flat, six-membered core structure, these compounds stabilize mutant SOD1 proteins, preventing the toxic aggregation that drives ALS pathology[2].

  • Antimycobacterial Activity: In the fight against Multidrug-Resistant Tuberculosis (MDR-TB), pyrimidine analogs target Thymidine monophosphate kinase (TMPKmt) and the cytochrome bc1 complex (QcrB). The phenoxyethyl group is critical here; incorporating halogens into the phenoxy ring drastically enhances whole-cell antitubercular activity by increasing cell wall permeability[3].

  • Kinase Inhibition: Pyrazolo[1,5-a]pyrimidine analogs compete directly with ATP. The pyrimidine core anchors the molecule in the ATP-binding hinge region via hydrogen bonds, while the phenoxyethyl tail extends into the hydrophobic selectivity pocket, blocking downstream signaling[4].

Mechanism Analog Phenoxyethyl Pyrimidine Amine Analog Target Target Enzyme (e.g., TMPKmt / SOD1) Analog->Target High-Affinity Binding Complex Inhibitor-Enzyme Complex (Hydrogen Bonding) Target->Complex Conformational Lock ATP Endogenous Substrate (e.g., ATP) ATP->Target Competes Effect Pathway Inhibition (Reduced Aggregation/Growth) Complex->Effect Downstream Modulation

Fig 1. Competitive inhibition mechanism of phenoxyethyl pyrimidine amines at target sites.

Synthetic Methodologies: Step-by-Step Protocols

To ensure reproducibility and scientific integrity, the synthesis of these analogs must follow causally driven, self-validating protocols. Below are the two primary methodologies utilized in the functionalization of the pyrimidine core.

Protocol A: Nucleophilic Aromatic Substitution (S Ar)

This protocol is utilized to synthesize compounds like 6-hydroxy-N-(2-phenoxyethyl)pyrimidine-4-carboxamide[1].

  • Reagent Preparation: Dissolve 6-hydroxy-4-chloropyrimidine (1.0 eq) and 2-phenoxyethylamine (1.2 eq) in anhydrous Dimethylformamide (DMF).

    • Causality: DMF is a polar aprotic solvent. It accelerates the S

      
      Ar reaction by heavily solvating the transition state without hydrogen-bonding to the nucleophilic amine, leaving the amine highly reactive.
      
  • Base Addition: Add anhydrous K

    
    CO
    
    
    
    (2.0 eq) to the mixture.
    • Causality: Potassium carbonate acts as a non-nucleophilic acid scavenger. As the reaction proceeds, HCl is generated. Without K

      
      CO
      
      
      
      , the HCl would protonate the unreacted 2-phenoxyethylamine, rendering it non-nucleophilic and stalling the reaction.
  • Thermal Activation: Heat the reaction mixture to 80°C under a nitrogen atmosphere for 6-8 hours.

  • Self-Validating Check (LC-MS): Do not rely on time alone. Aliquot 10

    
    L of the mixture, dilute in methanol, and run via LC-MS. The reaction is complete only when the starting material mass peak disappears, and the target 
    
    
    
    mass dominates the spectra.
  • Workup: Quench with ice water to precipitate the product. Filter and recrystallize from ethanol to yield the pure carboxamide.

Protocol B: Mitsunobu-Driven Etherification

For complex fused scaffolds (e.g., pyrazolo[1,5-a]pyrimidine analogs), standard O-alkylation often yields poor results (15-18%). The Mitsunobu reaction is employed to bypass these limitations and ensure high regioselectivity[4].

  • Betaine Formation: In a dry flask, combine triphenylphosphine (PPh

    
    , 1.5 eq) and the pyrimidine core in anhydrous THF at 0°C. Slowly add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise.
    
    • Causality: The dropwise addition at 0°C is critical to prevent the premature thermal decomposition of the highly reactive betaine intermediate formed between PPh

      
       and DIAD.
      
  • Alcohol Activation: Add the phenoxyethyl alcohol derivative (1.2 eq) to the mixture.

    • Causality: The alcohol attacks the betaine, forming an oxyphosphonium ion. This step converts the otherwise poor hydroxyl leaving group into an excellent leaving group (phosphine oxide).

  • Nucleophilic Displacement: Allow the reaction to warm to room temperature and reflux for 24 hours. The pyrimidine nitrogen/oxygen acts as the nucleophile, displacing the phosphine oxide.

  • Self-Validating Check (TLC): The primary failure point of the Mitsunobu reaction is the difficult removal of triphenylphosphine oxide. Validate the reaction by running a TLC plate (Hexane:EtOAc 7:3). The product spot must be distinctly separated from the heavily UV-active triphenylphosphine oxide byproduct to ensure successful downstream flash chromatography.

Preclinical Evaluation Workflows

The transition from a synthesized analog to a viable lead compound requires a rigorous, iterative testing workflow. Analogs are subjected to a cascade of in vitro and in vivo profiling to ensure they possess not only target affinity but also the necessary ADME (Absorption, Distribution, Metabolism, and Excretion) properties[2].

Workflow Start Scaffold Selection (Pyrimidine Core) Synth Functionalization (SNAr / Mitsunobu) Start->Synth Purify Purification & QC (NMR, HPLC-MS) Synth->Purify InVitro In Vitro Screening (Target Kinase/Enzyme) Purify->InVitro ADME ADME & Toxicity (Microsomal Stability) InVitro->ADME Lead Lead Optimization (SAR Iteration) ADME->Lead Lead->Start Feedback Loop

Fig 2. Iterative workflow for synthesis and biological evaluation of pyrimidine analogs.

For CNS-targeted indications (such as ALS), brain penetration assays (e.g., PAMPA-BBB or in vivo brain-to-plasma ratio mapping) are prioritized immediately after primary efficacy screening. Conversely, for antimycobacterial analogs, microsomal stability and macrophage-infection models take precedence to ensure the drug survives hepatic first-pass metabolism and can penetrate the lipid-rich cell wall of Mycobacterium tuberculosis[3].

References

  • Pyrimidine derivatives with antitubercular activity UCL Discovery[Link]

  • Pyrimidine-2,4,6-trione Derivatives and Their Inhibition of Mutant SOD1-dependent Protein Aggregation. Toward a Treatment for Amyotrophic Lateral Sclerosis PMC / NIH [Link]

  • Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library MDPI [Link]

Sources

Pharmacophore Modeling and Structural Optimization of 4-(1-Phenoxyethyl)pyrimidin-2-amine: A Technical Blueprint for Kinase Scaffold Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern structure-based drug design (SBDD), the pyrimidine-2-amine motif is universally recognized as a privileged scaffold, predominantly functioning as a canonical hinge-binder in kinase inhibitors[1]. The compound 4-(1-Phenoxyethyl)pyrimidin-2-amine (CAS: 338976-07-1) represents a highly versatile structural core. By appending a chiral 1-phenoxyethyl group to the 4-position of the pyrimidine ring, this scaffold achieves a dual-function pharmacophore: it anchors tightly to the ATP-binding site while projecting a flexible, hydrophobic vector into adjacent specificity pockets.

As a Senior Application Scientist, I have structured this technical guide to deconstruct the pharmacophoric features of this molecule, outline the computational modeling workflow, and provide a self-validating experimental protocol for binding affinity verification. This guide is designed to bridge the gap between in silico predictions and in vitro biochemical realities.

Structural Deconstruction & Pharmacophore Features

The efficacy of 4-(1-Phenoxyethyl)pyrimidin-2-amine is driven by its precise spatial arrangement of hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), and hydrophobic (HYD) features.

The Hinge-Binding Motif (Pyrimidine-2-amine)

The 2-aminopyrimidine core is responsible for the primary target engagement. It forms a highly conserved bidentate hydrogen-bonding network with the kinase hinge region. For example, in IRAK4, the pyrimidine-2-amine forms two hydrogen bonds with the backbone amide nitrogen and carbonyl oxygen of Met265[1]. Similarly, in JAK2, it interacts with the backbone of Val629[2]. This bidentate interaction is the thermodynamic anchor of the molecule.

The Specificity Motif (1-Phenoxyethyl)

The 4-position substitution is critical for kinase selectivity. The 1-phenoxyethyl group introduces a chiral center (the methyl group on the ethyl linker). Causality of design: The steric bulk of this methyl group restricts the rotational degrees of freedom of the adjacent ether linkage. This conformational restriction reduces the entropic penalty upon binding and locks the terminal phenyl ring into a specific trajectory, driving it deep into the hydrophobic specificity pocket (often adjacent to the DFG motif or the gatekeeper residue).

Table 1: Pharmacophore Feature Matrix

Quantitative summary of the spatial and chemical features defining the 4-(1-Phenoxyethyl)pyrimidin-2-amine pharmacophore.

Feature IDChemical GroupInteraction TypePharmacophoric Role & Target Engagement
F1 2-Amino Group (-NH

)
H-Bond Donor (HBD)Donates H-bond to hinge backbone carbonyl (e.g., Met265/Val629).
F2 Pyrimidine N1/N3H-Bond Acceptor (HBA)Accepts H-bond from hinge backbone amide NH.
F3 Pyrimidine CoreAromatic (AR)Planar scaffold for van der Waals packing against the gatekeeper.
F4 Ether Oxygen (-O-)H-Bond Acceptor (HBA)Interacts with conserved water networks in the ribose-binding pocket.
F5 Phenyl RingHydrophobic (HYD)Projects into the hydrophobic back pocket to drive kinase selectivity.

Computational Workflow for Pharmacophore Modeling

To utilize this scaffold for virtual screening or lead optimization, a rigorous computational workflow must be established. The following methodology ensures that the generated pharmacophore model accounts for the dynamic nature of the ligand.

Step-by-Step Methodology
  • Ligand Preparation & Stereoisomer Generation: Protocol: Import the 2D structure of 4-(1-Phenoxyethyl)pyrimidin-2-amine into a ligand preparation module (e.g., Schrödinger LigPrep). Generate both the (R) and (S) enantiomers of the 1-phenoxyethyl group. Assign protonation states at pH 7.4 ± 0.5. Causality: The chiral center dictates the vector of the F5 (Phenyl) feature. Evaluating both enantiomers is mandatory because only one stereoisomer will achieve optimal geometric complementarity with the target's asymmetric binding pocket.

  • Conformational Sampling: Protocol: Perform a systematic conformational search using the OPLS4 force field. Apply a dielectric constant of 80.0 (water) to simulate the physiological environment. Retain conformers within a 5.0 kcal/mol energy window of the global minimum. Causality: The ether C-O and C-C bonds have low rotational barriers. Extensive sampling prevents the model from being biased by a single, potentially non-bioactive, local minimum.

  • Structure-Based Pharmacophore Generation: Protocol: Align the lowest-energy conformers within the ATP-binding site of a reference kinase crystal structure (e.g., JAK2 or IRAK4). Map the F1-F5 features using a 1.5 Å tolerance radius for H-bonds and a 2.0 Å radius for hydrophobic centroids.

  • 3D QSAR & Virtual Screening: Protocol: Use the generated 5-point pharmacophore model as a 3D query to screen commercial libraries (e.g., ZINC or Enamine REAL). Enforce a strict match for F1 and F2 (the hinge binders) while allowing partial matching for F4 and F5 to enable scaffold hopping.

Workflow LigPrep Ligand Preparation (Stereoisomer Generation) ConfSearch Conformational Sampling (OPLS4 Force Field) LigPrep->ConfSearch PhoreGen Pharmacophore Feature Extraction (Hinge & Pocket Mapping) ConfSearch->PhoreGen Align 3D Alignment & Scoring (Volume Overlap) PhoreGen->Align Screen Virtual Screening (Scaffold Hopping) Align->Screen

Caption: Computational workflow for generating and deploying the pyrimidine-2-amine pharmacophore.

Mechanistic Pathway & Target Engagement

When 4-(1-Phenoxyethyl)pyrimidin-2-amine successfully engages a target kinase, it acts as a competitive ATP inhibitor. The bidentate hinge binding (F1/F2) locks the kinase in an inactive state, while the phenoxyethyl group (F4/F5) prevents the activation loop from adopting a catalytically competent conformation. This halts downstream phosphorylation cascades, which is the fundamental mechanism for its anti-inflammatory or anti-neoplastic potential.

Pathway Ligand 4-(1-Phenoxyethyl) pyrimidin-2-amine Kinase Target Kinase (e.g., JAK2 / IRAK4) Ligand->Kinase Hinge Hinge Region Binding (Bidentate H-Bonds) Kinase->Hinge Core Pocket Hydrophobic Pocket (Phenyl Ring Insertion) Kinase->Pocket Substituent Inhibition Downstream Signaling Arrest Hinge->Inhibition Pocket->Inhibition

Caption: Mechanistic pathway of kinase inhibition driven by the dual-feature pharmacophore.

Experimental Validation: Surface Plasmon Resonance (SPR) Protocol

To validate the computational pharmacophore model, biochemical binding kinetics must be established. Surface Plasmon Resonance (SPR) is the gold standard for this, as it provides real-time


, 

, and

values. This protocol is designed as a self-validating system , incorporating necessary controls to ensure data integrity.
Step-by-Step SPR Methodology

Step 1: Sensor Chip Functionalization

  • Action: Dock a Series S Sensor Chip CM5 into the SPR instrument (e.g., Biacore 8K). Activate the surface using standard EDC/NHS chemistry.

  • Action: Immobilize the recombinant target kinase (e.g., His-tagged JAK2) onto Flow Cell 2 (FC2) to a target level of 3000 Response Units (RU). Leave Flow Cell 1 (FC1) unmodified as a reference channel.

  • Causality: FC1 serves as an inline negative control. Subtracting the FC1 signal from FC2 (FC2-FC1) eliminates bulk refractive index changes and non-specific binding, ensuring the measured signal is purely target-specific.

Step 2: Analyte Preparation & Solvent Correction

  • Action: Prepare a 10 mM stock of 4-(1-Phenoxyethyl)pyrimidin-2-amine in 100% DMSO. Dilute into running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, pH 7.4) to create a concentration series (e.g., 0.1 µM to 10 µM) with a final constant DMSO concentration of 5%.

  • Action: Prepare a DMSO solvent correction curve (4.5% to 5.5% DMSO in running buffer).

  • Causality: The hydrophobic phenoxyethyl group requires DMSO for solubility. Because DMSO has a massive refractive index, even a 0.1% mismatch between the sample and running buffer will cause false SPR signals. The correction curve mathematically normalizes this artifact.

Step 3: Multi-Cycle Kinetic Run

  • Action: Inject the analyte series from lowest to highest concentration at a flow rate of 30 µL/min. Use an association time of 120 seconds and a dissociation time of 300 seconds.

  • Action: Include a known positive control (e.g., Fedratinib for JAK2) at the start and end of the run.

  • Causality: The positive control validates that the immobilized kinase remains properly folded and active throughout the duration of the experiment.

Step 4: Data Analysis

  • Action: Fit the double-referenced data (FC2-FC1, minus blank injections) to a 1:1 Langmuir binding model to extract the equilibrium dissociation constant (

    
    ). Compare the experimental 
    
    
    
    against the in silico docking scores to validate the pharmacophore model's predictive power.

References

  • Synergistic optimizations of efficacy and membrane permeability of IRAK4 inhibitors: identifying new lead compounds for anti-inflammatory therapeutics Source: PubMed Central (PMC) / NIH URL:[Link]

  • Next-Generation JAK2 Inhibitors for the Treatment of Myeloproliferative Neoplasms: Lessons from Structure-Based Drug Discovery Approaches Source: AACR Journals URL:[Link]

Sources

Technical Whitepaper & Advanced Safety Protocol: 4-(1-Phenoxyethyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Identity: 4-(1-Phenoxyethyl)pyrimidin-2-amine (CAS: 338976-07-1)

As a Senior Application Scientist, I approach chemical safety and handling not merely as a regulatory compliance exercise, but as the foundational step for ensuring absolute reproducibility in downstream biological assays. 4-(1-Phenoxyethyl)pyrimidin-2-amine is a specialized building block and intermediate, featuring a privileged 2-aminopyrimidine scaffold frequently utilized in the development of kinase inhibitors.

This whitepaper transcends the traditional, rigid Safety Data Sheet (SDS) format. Instead, it synthesizes physicochemical profiling, hazard causality, and self-validating experimental protocols to provide a comprehensive guide for integrating this compound into your drug discovery pipeline.

Physicochemical Profiling & Causality in Handling

To design effective storage and handling protocols, we must first deconstruct the molecule's architecture. The compound consists of a weakly basic 2-aminopyrimidine core coupled to a lipophilic 1-phenoxyethyl moiety.

The 2-amino group acts as both a hydrogen bond donor and acceptor, which is critical for ATP-competitive binding in kinase pockets[1]. However, this same property makes the compound susceptible to forming salts with atmospheric acids or interacting with moisture. The phenoxyethyl tail significantly increases the partition coefficient (LogP), rendering the molecule highly hydrophobic.

Table 1: Structural & Physicochemical Properties
PropertyValue / DescriptionExperimental Causality & Impact
Chemical Name 4-(1-Phenoxyethyl)pyrimidin-2-amineDictates target affinity and off-target toxicity.
CAS Number 338976-07-1[2]Primary identifier for inventory and regulatory tracking.
Molecular Formula C12H13N3OUsed for exact mass calculation in LC-MS validation.
Solubility Insoluble in H₂O; Soluble in DMSO/DMFAqueous buffers will cause rapid precipitation. Stock solutions must be prepared in anhydrous aprotic solvents.
pKa (Predicted) ~3.5 - 4.0 (Pyrimidine N)The compound remains unprotonated at physiological pH (7.4), maximizing membrane permeability.

Advanced Hazard Assessment & Toxicological Causality

Drawing upon empirical data from closely related structural analogs—such as 4-[1-(4-chlorophenoxy)ethyl]pyrimidin-2-amine (CAS: 339021-08-8) and 4-phenylpyrimidin-2-amine (CAS: 2305-87-5) [3]—we can establish a highly accurate hazard profile.

The lipophilicity of the phenoxyethyl group facilitates rapid dermal absorption, while the planar pyrimidine ring can intercalate or bind off-target proteins, leading to irritation.

Table 2: GHS Classification & Mitigation Strategy
Hazard ClassGHS CodesMechanistic CauseEngineering Control / PPE
Acute Toxicity (Oral/Dermal) H302, H312High membrane permeability allows rapid systemic circulation if ingested or absorbed.Handle exclusively in a Class II Biosafety Cabinet or Fume Hood. Double-gloving with nitrile is mandatory.
Eye/Skin Irritation H319, H315[3]Basic amine groups disrupt lipid bilayers in the stratum corneum and corneal epithelium.Splash-proof chemical goggles; avoid standard safety glasses.
Environmental Hazard P273Hydrophobic nature leads to bioaccumulation in aquatic systems.Segregate into dedicated halogenated/nitrogenous waste streams. Do not flush.

Self-Validating Experimental Protocols

In high-throughput screening (HTS) and bioanalytical workflows, silent precipitation or degradation of the test compound is the leading cause of false negatives. The following protocols are designed as self-validating systems , meaning they contain internal checkpoints to verify success before proceeding.

Protocol A: Anhydrous Stock Solution Preparation (10 mM)

Objective: Prepare a stable, fully dissolved stock solution for in vitro kinase assays while preventing moisture-induced degradation.

  • Equilibration: Allow the desiccated vial of 4-(1-Phenoxyethyl)pyrimidin-2-amine to reach room temperature (approx. 30 minutes) before opening. Causality: Opening cold vials causes immediate condensation of atmospheric moisture, which initiates hydrolysis or salt formation.

  • Weighing: Weigh the required mass using an analytical balance inside a ventilated enclosure.

  • Dissolution: Add LC-MS grade, anhydrous Dimethyl Sulfoxide (DMSO) to achieve a 10 mM concentration. Vortex for 60 seconds.

  • Sonication (Validation Check 1): Sonicate the solution in a water bath at 25°C for 5 minutes. Inspect against a strong light source. If any particulate matter remains, the compound has likely formed an insoluble polymorph or degraded.

  • Aliquoting & Storage: Dispense into single-use amber glass vials (to prevent UV degradation) and blanket with Argon gas before sealing. Store at -20°C.

  • LC-MS Verification (Validation Check 2): Before utilizing the stock in a critical assay, dilute a 1 µL aliquot into 1 mL of Acetonitrile and inject it into the LC-MS to verify the presence of the [M+H]+ parent ion and assess purity.

Protocol B: Bioanalytical LC-MS/MS Quantification

Objective: Accurately quantify the compound in biological matrices (e.g., plasma or microsomal stability assays).

  • Protein Precipitation: Add 300 µL of ice-cold Acetonitrile (containing 50 ng/mL of a structurally similar internal standard, such as 4-[1-(4-chlorophenoxy)ethyl]pyrimidin-2-amine) to 100 µL of the biological sample. Causality: Cold ACN crashes out proteins that would otherwise foul the LC column, while the internal standard corrects for matrix effects and recovery losses.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer 200 µL of the supernatant to an autosampler vial.

  • Chromatography: Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Causality: Formic acid ensures the 2-aminopyrimidine nitrogen is fully protonated, providing a sharp, symmetrical peak and maximizing ionization efficiency in the mass spectrometer.

  • Detection: Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the parent mass to the primary fragment (likely the loss of the phenoxy group).

Mechanistic & Workflow Visualizations

To conceptualize the handling lifecycle and the pharmacological mechanism of the 2-aminopyrimidine scaffold, review the following directed graphs.

Handling & Validation Workflow

SDS_Workflow Start Compound Receipt CAS: 338976-07-1 Inspection Visual & Integrity Inspection Start->Inspection Storage Desiccated Storage (-20°C, Argon Blanket) Inspection->Storage QC Pass Handling BSL-2 / Fume Hood Anhydrous DMSO Prep Storage->Handling Aliquot Assay LC-MS Validation & Assay Dilution Handling->Assay Dissolution Waste Halogenated/Nitrogenous Waste Disposal Assay->Waste Completion

Fig 1. Self-validating workflow for the handling and preparation of 4-(1-Phenoxyethyl)pyrimidin-2-amine.

Pharmacological Mechanism of Action

Mechanism Ligand 4-(1-Phenoxyethyl) pyrimidin-2-amine Target Kinase ATP Pocket (H-Bonding via N2/N3) Ligand->Target Hydrophobic & H-Bond Interaction Inhibition Competitive Inhibition of Phosphorylation Target->Inhibition Downstream Signal Transduction Arrest / Apoptosis Inhibition->Downstream

Fig 2. Typical ATP-competitive kinase inhibition pathway mediated by the 2-aminopyrimidine scaffold.

References

  • Chemsrc. "ethyl (Z)-4-octenoate | CAS#:34495-71-1 | Chemsrc" (Contains cross-reference data for CAS 338976-07-1). Retrieved from:[Link]

  • National Center for Biotechnology Information (PubChem). "2-Aminopyrimidine | C4H5N3 | CID 7978". Retrieved from:[Link]

Sources

Metabolic stability predictions for pyrimidin-2-amine scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide: Predicting and Enhancing the Metabolic Stability of Pyrimidin-2-amine Scaffolds

Introduction

The pyrimidin-2-amine core is a privileged scaffold in modern medicinal chemistry, forming the structural basis for a multitude of clinically successful and investigational drugs, particularly in oncology. Its ability to form critical hydrogen bond interactions with protein kinase hinges has made it a cornerstone of kinase inhibitor design. However, the journey from a potent hit compound to a viable drug candidate is frequently challenged by pharmacokinetic hurdles, chief among them being metabolic instability.

Metabolic stability, the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, is a critical determinant of a drug's in vivo profile.[1] A compound that is rapidly metabolized will likely suffer from a short half-life and low oral bioavailability, requiring higher or more frequent dosing, which can, in turn, increase the risk of off-target toxicity.[2] Therefore, a deep, mechanistic understanding of the metabolic liabilities of the pyrimidin-2-amine scaffold is not merely an academic exercise but a crucial, proactive step in the drug discovery process. It allows for the early identification and mitigation of metabolic "soft spots," guiding the design-make-test-analyze (DMTA) cycle toward candidates with optimized pharmacokinetic properties.[3]

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for predicting, assessing, and improving the metabolic stability of pyrimidin-2-amine derivatives. We will delve into the primary enzymatic pathways responsible for their degradation, detail the gold-standard in vitro assays for quantifying stability, explore the utility of in silico predictive tools, and outline field-proven strategies for rationally designing more robust molecules.

Part 1: Key Metabolic Pathways and Liabilities

The metabolic fate of a pyrimidin-2-amine derivative is governed by a host of enzymes primarily located in the liver, but also present in extrahepatic tissues.[4][5] These biotransformations are broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions.

Phase I Metabolism: The Primary Drivers of Clearance

Phase I reactions introduce or expose polar functional groups, which typically serves as the initial and often rate-limiting step in a compound's metabolism. For azaheterocycles like pyrimidin-2-amines, clearance is dominated by several key enzyme families.

  • Cytochrome P450 (CYP) Enzymes: This superfamily of heme-containing enzymes, located predominantly in the endoplasmic reticulum of hepatocytes, is responsible for the oxidative metabolism of approximately 60% of marketed drugs.[6][7][8] For pyrimidin-2-amine scaffolds, common CYP-mediated reactions include:

    • Aromatic Hydroxylation: Direct oxidation of the pyrimidine ring or any attached aryl substituents.

    • N-Dealkylation: Removal of alkyl groups attached to the exocyclic amine or other nitrogen atoms.

    • Alkyl Oxidation: Hydroxylation of aliphatic side chains.

    • Ring Conversion: In some cases, CYPs can mediate uncommon biotransformations, such as the conversion of a pyrimidine ring to a pyrazole, which proceeds through an N-oxide intermediate.[9]

  • Aldehyde Oxidase (AO) and Xanthine Oxidase (XO): These cytosolic molybdo-flavoenzymes are of paramount importance in the metabolism of nitrogen-containing heterocyclic compounds.[10][11] AO, in particular, has gained significant attention as a non-CYP enzyme capable of rapidly clearing drug candidates, a liability that is often missed in standard microsomal assays.[12] AO and XO catalyze the oxidation of electron-deficient carbons on the pyrimidine ring, frequently leading to the formation of oxo- and dioxo-metabolites.[10][13] The imidazo[1,2-a]pyrimidine moiety, for example, is known to be rapidly metabolized by AO.[14]

Phase II Metabolism: The Path to Excretion

Phase II enzymes conjugate the polar functional groups introduced during Phase I with endogenous hydrophilic molecules, significantly increasing their water solubility and facilitating their excretion. Key Phase II enzymes include:

  • UDP-glucuronosyltransferases (UGTs): Catalyze the addition of glucuronic acid to hydroxyl, amine, or carboxyl groups.

  • Sulfotransferases (SULTs): Catalyze the addition of a sulfo group.

While Phase II metabolism is critical for final clearance, the initial Phase I oxidative reactions are typically the primary determinants of a compound's intrinsic metabolic stability.

Below is a diagram illustrating the principal metabolic pathways that a generic pyrimidin-2-amine scaffold may undergo.

Metabolic_Pathways cluster_0 Parent Compound cluster_1 Phase I Metabolism cluster_2 Phase II Metabolism cluster_3 Excretion Parent Pyrimidin-2-amine Scaffold (R1, R2, R3 substituents) CYP_Metabolism Aromatic Hydroxylation N-Dealkylation Alkyl Oxidation Parent->CYP_Metabolism CYP450s AO_XO_Metabolism Ring Oxidation (Oxo-metabolites) Parent->AO_XO_Metabolism AO / XO PhaseII_Metabolites Glucuronidation (UGTs) Sulfation (SULTs) CYP_Metabolism->PhaseII_Metabolites Introduction of polar handle AO_XO_Metabolism->PhaseII_Metabolites Introduction of polar handle Excretion Polar, Water-Soluble Metabolites PhaseII_Metabolites->Excretion

Caption: Major metabolic pathways for pyrimidin-2-amine scaffolds.

Part 2: A Practical Guide to In Vitro Stability Assessment

To quantify metabolic stability, a tiered approach using various in vitro test systems is employed. These assays measure the rate of disappearance of the parent compound over time, allowing for the calculation of key pharmacokinetic parameters.[1][15]

Data Presentation: Key Stability Parameters

The primary outputs from in vitro stability assays are summarized below. These parameters are essential for ranking compounds and predicting in vivo behavior.

ParameterDescriptionCalculationSignificance
Half-Life (t½) The time required for 50% of the parent compound to be metabolized.t½ = 0.693 / kA direct and intuitive measure of stability. Longer half-life indicates greater stability.[16]
Intrinsic Clearance (CLint) The inherent ability of the liver (or a subcellular fraction) to metabolize a drug, independent of other physiological factors like blood flow.[1]CLint = (0.693 / t½) * (Incubation Volume / mg Protein)The most common parameter used for in vitro to in vivo extrapolation (IVIVE) to predict hepatic clearance.[15][17]
The Experimental Triumvirate: Microsomes, S9, and Hepatocytes

The choice of in vitro system is a critical decision based on the stage of the project and the specific questions being asked.

1. Liver Microsomal Stability Assay

This is the workhorse assay for early drug discovery, primarily assessing Phase I metabolism mediated by CYP enzymes.[18][19] Microsomes are subcellular vesicles of the endoplasmic reticulum, isolated via differential centrifugation, and contain a high concentration of CYPs.[18][19]

  • Causality & Rationale: This assay is used for high-throughput screening in lead optimization because it is cost-effective and specifically isolates the contribution of the most common metabolic enzymes (CYPs).[18] A compound showing high clearance in this assay is flagged as having a potential CYP-mediated liability.

  • Trustworthiness & Limitations: While excellent for assessing CYP metabolism, this system lacks most Phase II enzymes and, critically, cytosolic enzymes like Aldehyde Oxidase (AO).[4][20] A compound may appear stable in microsomes but be rapidly cleared in vivo by AO. Therefore, this assay is a necessary but not sufficient screen.

Detailed Experimental Protocol: Liver Microsomal Stability Assay [19][20][21]

  • Reagent Preparation:

    • Buffer: 100 mM potassium phosphate buffer, pH 7.4.

    • Test Compound: Prepare a 10 mM stock solution in DMSO. Create a working solution (e.g., 100 µM) by diluting the stock in an appropriate solvent like acetonitrile/water.

    • Liver Microsomes: Thaw pooled human liver microsomes (e.g., 20 mg/mL) on ice. Just before use, dilute to a working concentration (e.g., 2 mg/mL) in cold phosphate buffer.[20]

    • NADPH Regenerating System (NRS): Prepare a solution containing cofactors necessary for CYP activity (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). This system continuously generates the NADPH required by CYPs.[21]

  • Incubation Procedure:

    • Dispense the test compound working solution into a 96-well plate and evaporate the solvent. Reconstitute in buffer.

    • Add the diluted microsomal solution to each well.

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle agitation to equilibrate the temperature.[21]

    • Initiate Reaction: Add pre-warmed NRS solution to all wells simultaneously to start the metabolic reaction. The final concentrations are typically 0.5-1 µM for the test compound and 0.5-1 mg/mL for the microsomal protein.[20]

    • Control Incubations: Include a negative control without the NRS to check for non-enzymatic degradation and a positive control (a compound with known metabolic fate, like verapamil) to validate the assay performance.[18]

  • Sample Collection and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in the respective wells by adding 2-3 volumes of a cold organic solvent (e.g., acetonitrile) containing an internal standard (for analytical normalization).[19] This step precipitates the proteins and halts all enzymatic activity.[21]

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[18][22]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear regression line equals the negative elimination rate constant (-k).

    • Calculate t½ and CLint using the formulas provided in the table above.

2. Liver S9 Stability Assay

The S9 fraction is a supernatant preparation that contains both the microsomal and cytosolic components of liver cells.[4]

  • Causality & Rationale: This assay is employed when there is a suspicion of involvement from non-microsomal enzymes. It provides a more comprehensive picture by including both Phase I (CYP, AO, XO) and Phase II (UGTs, SULTs) enzymes.[4][12] It is the logical next step if a compound is stable in microsomes but other data suggest metabolic clearance.

  • Trustworthiness & Limitations: While more comprehensive, the concentration of any given enzyme is lower than in more specific preparations (e.g., lower CYP concentration than in microsomes). The required cofactors for all enzyme families must be supplied.

Detailed Experimental Protocol: Liver S9 Stability Assay [19]

The protocol is highly similar to the microsomal assay, with the following key differences:

  • Reagent Preparation:

    • S9 Fraction: Use pooled liver S9 fraction instead of microsomes, diluted to a final protein concentration of typically 1 mg/mL.

    • Cofactor Mix: The reaction must be supplemented with a cocktail of cofactors to support all enzyme classes, including NADPH (for CYPs), UDPGA (for UGTs), and PAPS (for SULTs). For AO/XO assessment, no additional cofactor is needed beyond what is present in the cytosol.

  • Incubation & Analysis: The incubation, quenching, and analysis steps are analogous to the microsomal protocol. Parallel incubations with and without specific cofactors can be run to dissect the contribution of different enzyme families.

3. Hepatocyte Stability Assay

Hepatocytes are intact liver cells and represent the in vitro gold standard for metabolic assessment. They contain the full complement of metabolic enzymes and cofactors in their natural cellular environment.[17][23]

  • Causality & Rationale: This assay provides the most physiologically relevant data and is the best predictor of in vivo human hepatic clearance.[15][22] It is used for late-stage lead optimization and candidate selection when a highly accurate prediction of human clearance is required. It accounts for cellular uptake and the interplay between Phase I and Phase II metabolism.

  • Trustworthiness & Limitations: The assay is lower-throughput, more costly, and requires careful handling of cryopreserved or fresh hepatocytes to ensure high viability.

Detailed Experimental Protocol: Hepatocyte Stability Assay [6][17]

  • Hepatocyte Preparation:

    • Rapidly thaw a vial of cryopreserved hepatocytes (e.g., human, rat, mouse) in a 37°C water bath.

    • Transfer the cells to a pre-warmed incubation medium (e.g., Williams' Medium E).

    • Perform a cell count and assess viability using the trypan blue exclusion method. Viability should be >80%.

    • Centrifuge the cells gently and resuspend them in fresh medium to the desired final cell density (e.g., 0.5-1 million viable cells/mL).[6]

  • Incubation Procedure:

    • Dispense the hepatocyte suspension into the wells of a collagen-coated 96-well plate.

    • Add the test compound (typically at a final concentration of 1 µM) to initiate the incubation.[17]

    • Incubate the plate at 37°C in a humidified incubator with 5% CO₂.[19]

  • Sample Collection and Quenching:

    • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), collect an aliquot of the hepatocyte suspension.[6]

    • Immediately quench the reaction by adding the aliquot to a 96-well plate containing cold acetonitrile with an internal standard.

  • Sample Analysis & Data Analysis:

    • The sample processing, LC-MS/MS analysis, and data interpretation are identical to the microsomal stability assay.

The following diagram illustrates the general workflow for these in vitro assays.

Assay_Workflow cluster_prep 1. Preparation cluster_run 2. Incubation & Sampling cluster_analysis 3. Analysis A Prepare Buffers, Cofactors, & Test Compound C Combine & Incubate at 37°C A->C B Prepare Biological System (Microsomes, S9, or Hepatocytes) B->C D Collect Aliquots at Time Points (t=0, 5, 15...) C->D E Quench with Cold Solvent + Internal Standard D->E F Centrifuge to Pellet Protein/Debris E->F G Analyze Supernatant by LC-MS/MS F->G H Calculate t½ & CLint G->H In_Silico_Logic Design Design Virtual Compound Library InSilico In Silico Prediction (SOM, QSAR) Design->InSilico Prioritize Prioritize Synthesis Based on Predicted Stability InSilico->Prioritize Synthesize Synthesize Highest Priority Compounds Prioritize->Synthesize InVitro In Vitro Assay (e.g., Microsomes) Synthesize->InVitro Data Analyze Data: Stable or Unstable? InVitro->Data Optimize Lead Optimization (Proceed with stable compounds) Data->Optimize Stable Redesign Redesign to Block Metabolism Data->Redesign Unstable Redesign->Design

Caption: Logic flow for integrating in silico predictions into drug design.

Part 4: Strategies for Enhancing Metabolic Stability

When in vitro or in silico data reveal a metabolic liability, several rational design strategies can be employed to "harden" the molecule against degradation.

StrategyRationale & MechanismExample Application
Steric Hindrance Introduce a bulky group near the metabolic soft spot. This physically blocks the metabolizing enzyme from accessing the site.Placing a tert-butyl group adjacent to a labile aromatic ring.
Electronic Modification Replace an atom at or near the metabolic site with an electron-withdrawing group (e.g., F, Cl, CF₃). This raises the energy barrier for oxidative reactions, making them less favorable.Replacing a metabolically labile C-H bond on a phenyl ring with a C-F bond. [24]
Metabolic Blocker Directly replace the metabolically labile atom.Replacing a labile methyl group (susceptible to oxidation) with a trifluoromethyl group (CF₃), which is metabolically stable.
Scaffold Hopping / Ring System Modification If the core heterocycle (e.g., the pyrimidine ring) is the primary site of metabolism (e.g., by AO), replace it with an alternative bioisosteric ring system that is less susceptible to that specific enzyme. [14]Replacing an imidazo[1,2-a]pyrimidine core with a different heterocycle to reduce AO-mediated metabolism. [12][14]
Conformational Restriction Lock the molecule into a conformation that is not recognized by the metabolizing enzyme, often by introducing rings or rigid linkers.This can reduce binding affinity to CYP enzymes, thereby decreasing the rate of metabolism.

Conclusion

The prediction and optimization of metabolic stability for pyrimidin-2-amine scaffolds is a multi-faceted challenge that requires an integrated and iterative approach. The effective drug hunter does not rely on a single assay but instead builds a comprehensive understanding of a compound's liabilities through a strategic sequence of in silico, in vitro, and ultimately, in vivo studies. By using computational models to guide initial design, employing high-throughput microsomal assays for early-stage ranking, and leveraging more complex systems like S9 fractions and hepatocytes to investigate specific mechanistic questions and confirm lead candidates, researchers can systematically de-risk their compounds. This proactive management of metabolic stability is essential for improving the pharmacokinetic profile of drug candidates, increasing their probability of success, and ultimately accelerating the delivery of novel therapeutics to patients.

References

  • Domainex. Hepatocyte Stability Assay. Available from: [Link]

  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery | CRO Services. Available from: [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. Available from: [Link]

  • Creative Diagnostics. (2024, April 29). Metabolic Stability and Metabolite Analysis of Drugs. Available from: [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2025, November 19). Available from: [Link]

  • Long, G. et al. Intracellular metabolism of pyrimidine anticancer drugs. ResearchGate. Available from: [Link]

  • Baranczewski, P. et al. (2006, July 15). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed. Available from: [Link]

  • Jones, C. et al. (2017, December 15). Species-Specific Involvement of Aldehyde Oxidase and Xanthine Oxidase in the Metabolism of the Pyrimidine-Containing mGlu5-Negative Allosteric Modulator VU0424238 (Auglurant). PubMed. Available from: [Link]

  • Evotec. Hepatocyte Stability | Cyprotex ADME-Tox Solutions. Available from: [Link]

  • Creative Bioarray. Hepatocyte Stability Assay. Available from: [Link]

  • BioDuro. ADME Hepatocyte Stability Assay. Available from: [Link]

  • Frain, A. et al. (2019, January 15). In silico prediction of Heterocyclic Aromatic Amines metabolism susceptible to form DNA adducts in humans. PubMed. Available from: [Link]

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available from: [Link]

  • Takahashi, R. et al. (2014, May 15). Elucidating the mechanism of cytochrome P450-mediated pyrimidine ring conversion to pyrazole metabolites with the BACE1 inhibitor GNE-892 in rats. PubMed. Available from: [Link]

  • Microsomal stability assay for human and mouse liver microsomes. (2024, December 9). Protocols.io. Available from: [Link]

  • Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. Frontiers. Available from: [Link]

  • Frain, A. et al. (2018, October 2). In silico prediction of Heterocyclic Aromatic Amines metabolism susceptible to form DNA adducts in humans. ResearchGate. Available from: [Link]

  • Domainex. Microsomal Clearance/Stability Assay. Available from: [Link]

  • MTTlab. Microsomal Stability Assay. Available from: [Link]

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. PMC. Available from: [Link]

  • THE SERVICE OF IN SILICO METHODS IN THE DEVELOPMENT OF METABOLICALLY STABLE LIGANDS. Available from: [Link]

  • Optibrium. Predicting Regioselectivity and Lability of Cytochrome P450 Metabolism using Quantum Mechanical Simulations. Available from: [Link]

  • Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). ResearchGate. Available from: [Link]

  • Pyrimidine metabolism. Wikipedia. Available from: [Link]

  • Stankiewicz, A. et al. Characteristics of metabolic stability and the cell permeability of 2‐pyrimidinyl‐piperazinyl‐alkyl derivatives of 1H‐imidazo[2,1‐f]purine‐2,4(3H,8H)‐dione with antidepressant‐ and anxiolytic‐like activities. ResearchGate. Available from: [Link]

  • Metabolic pathways for pyrimidine nucleotide synthesis, degradation,.... ResearchGate. Available from: [Link]

  • Usuki, E. et al. (2006, July 15). Cytochrome P450-mediated metabolism of haloperidol and reduced haloperidol to pyridinium metabolites. PubMed. Available from: [Link]

  • Rashidi, M. & Nazemiyeh, H. (2012, April 20). Role of Aldehyde Oxidase and Xanthine Oxidase in the Metabolism of Purine-Related Drugs. SciSpace. Available from: [Link]

  • Shah, P. et al. (2016, September 15). In silico Model Development for Predicting Human CYP3A4 Metabolic Stability Using Different Descriptor Generating Software and Machine Learning Techniques. NIH Research Festival. Available from: [Link]

  • Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). (2011, September 28). ACS Publications. Available from: [Link]

  • Mehra, A. et al. In Silico Approaches to Predict Drug Metabolism: Pharmacophore Mapping and Virtual Screening of Heterocyclic Antidiabetic Agents. Bentham Science Publishers. Available from: [Link]

  • Liu, C. et al. (2011, November 10). Systematic Structure Modifications of imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). PubMed. Available from: [Link]

  • Recent Advances in Pyrimidine-Based Drugs. PMC. Available from: [Link]

  • Scaffold-hopping identifies furano[2,3-d]pyrimidine amides as potent Notum inhibitors. PMC. Available from: [Link]

  • Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. (2025, August 18). MDPI. Available from: [Link]

  • Choc, M. et al. 2011 CCNP Heinz Lehmann Award paper: Cytochrome P450–mediated drug metabolism in the brain. PMC. Available from: [Link]

  • de Graaf, C. et al. Computational Prediction of Metabolism: Sites, Products, SAR, P450 Enzyme Dynamics, and Mechanisms. PMC. Available from: [Link]

  • Zanger, U. & Schwab, M. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI. Available from: [Link]

  • Almazroo, O. et al. (2023, May 15). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. MDPI. Available from: [Link]

  • A pyrimidine metabolism-related signature for prognostic and immunotherapeutic response prediction in hepatocellular carcinoma by integrating analyses. (2024, March 15). PMC. Available from: [Link]

  • How to improve metabolic stability in drug discovery. (2024, September 13). YouTube. Available from: [Link]

  • The pyrimidine metabolism in cells In mammal, pyrimidine synthesis is.... ResearchGate. Available from: [Link]

  • Synthesis and biological studies of pyrimidine derivatives targeting metabolic enzymes. (2024, March 8). Available from: [Link]

Sources

Biological targets for 4-(1-Phenoxyethyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Targets of 4-(1-Phenoxyethyl)pyrimidin-2-amine

Executive Summary & Compound Profile

4-(1-Phenoxyethyl)pyrimidin-2-amine represents a specialized chemical scaffold within the class of 2-aminopyrimidines , a "privileged structure" in medicinal chemistry. While often utilized as a high-value intermediate or fragment in Fragment-Based Drug Discovery (FBDD), its structural architecture—combining a polar, hydrogen-bond-donating hinge binder (2-aminopyrimidine) with a chiral, hydrophobic tail (1-phenoxyethyl)—predisposes it to specific biological interactions.

This guide analyzes the biological targets of this compound based on Structure-Activity Relationship (SAR) data, homologous drug architectures, and kinase inhibitor profiling.

Compound Attribute Technical Detail
Chemical Class 2-Amino-4-substituted Pyrimidine
Core Pharmacophore Hinge-binding motif (Donor-Acceptor-Donor)
Key Substituent 1-Phenoxyethyl (Chiral hydrophobic anchor)
Primary Target Class Protein Kinases (ATP-competitive)
Secondary Target Class GPCRs (Serotonin 5-HT2C), Ion Channels (Nav)
Molecular Weight ~215.25 g/mol (Fragment-like)

Primary Biological Targets: Mechanism & Causality

The biological activity of 4-(1-Phenoxyethyl)pyrimidin-2-amine is driven by its ability to mimic the adenine ring of ATP, allowing it to dock into the ATP-binding pocket of enzymes.

Protein Kinases (CDK, JAK, VEGFR)

The 2-aminopyrimidine moiety is the quintessential "hinge binder." It forms a bidentate hydrogen bond with the backbone residues of the kinase hinge region.

  • Mechanism of Action (ATP-Competitive Inhibition):

    • Hinge Binding: The N1 of the pyrimidine accepts a H-bond from the backbone NH, while the C2-amino group donates a H-bond to the backbone Carbonyl.

    • Hydrophobic Interaction: The 1-phenoxyethyl group at position 4 projects into the hydrophobic "back pocket" or "gatekeeper" region (Selectivity Pocket).

    • Chirality Effect: The (R)- or (S)-configuration of the ethyl linker dictates the vector of the phenyl ring, often determining selectivity between kinase isoforms (e.g., JAK2 vs. JAK3).

  • Key Kinase Targets:

    • Janus Kinases (JAK2/JAK3): Analogs with hydrophobic 4-substituents are potent JAK inhibitors.

    • Cyclin-Dependent Kinases (CDK2/CDK4): The pyrimidine core is central to CDK inhibitors like Palbociclib (though Palbociclib uses a fused system, the binding mode is homologous).

    • VEGFR (Vascular Endothelial Growth Factor Receptor): The phenoxy group mimics the hydrophobic interactions seen in Pazopanib.

Serotonin Receptors (5-HT2C)

Recent SAR studies indicate that 4-substituted pyrimidines can act as agonists or antagonists for 5-HT receptors.

  • Mechanism: The basic amine interacts with the conserved Aspartate (Asp3.32) in the GPCR transmembrane bundle, while the phenoxyethyl group engages aromatic residues (Phe/Trp) in the orthosteric pocket.

  • Relevance: Modulation of 5-HT2C is critical for obesity and psychiatric disorder therapeutics.[1]

Experimental Validation Protocols

To validate the targets of 4-(1-Phenoxyethyl)pyrimidin-2-amine, the following self-validating workflows are recommended.

Kinase Profiling (HotSpot™ Assay)
  • Objective: Determine the selectivity profile across a panel of 300+ kinases.

  • Methodology:

    • Reaction Mix: Incubate kinase, substrate, and [gamma-33P]ATP with the compound (10 µM and 1 µM).

    • Detection: Measure radioisotope incorporation into the substrate via filter binding.

    • Data Output: Calculate % Inhibition. Compounds showing >50% inhibition are flagged for IC50 determination.

Thermal Shift Assay (Differential Scanning Fluorimetry - DSF)
  • Objective: Confirm physical binding to the target protein (e.g., JAK2).

  • Protocol:

    • Mix: Recombinant Protein (2 µM) + SYPRO Orange Dye + Compound (20 µM).

    • Ramp: Heat from 25°C to 95°C in a qPCR machine.

    • Analysis: A positive shift in melting temperature (

      
      ) confirms stabilization/binding.
      
Surface Plasmon Resonance (SPR)
  • Objective: Measure binding kinetics (

    
    ).
    
  • Protocol:

    • Immobilization: Biotinylate the target kinase and capture on a Streptavidin chip.

    • Injection: Flow the compound at varying concentrations (0.1 - 10 µM).

    • Validation: Binding must be reversible (for ATP-competitive inhibitors) and dose-dependent.

Signaling Pathways & Visualization

The following diagrams illustrate the downstream effects of targeting JAK/STAT and CDK pathways using this scaffold.

JAK/STAT Signaling Inhibition

Inhibition of JAK2 by the pyrimidine scaffold prevents STAT phosphorylation, blocking pro-inflammatory cytokine signaling.

JAK_Pathway Compound 4-(1-Phenoxyethyl) pyrimidin-2-amine JAK2 JAK2 Kinase (ATP Pocket) Compound->JAK2 Inhibition (ATP-Competitive) Cytokine Cytokine (IL-6/EPO) Receptor Cytokine Receptor Cytokine->Receptor Binding Receptor->JAK2 Activation STAT3 STAT3 (Inactive) JAK2->STAT3 Phosphorylation pSTAT3 p-STAT3 (Active Dimer) STAT3->pSTAT3 Dimerization Nucleus Nucleus pSTAT3->Nucleus Translocation GeneExp Pro-inflammatory Gene Expression Nucleus->GeneExp Transcription

Caption: Schematic of JAK2 inhibition.[1][2] The compound competes with ATP, preventing STAT3 phosphorylation and downstream gene transcription.

Cell Cycle Arrest (CDK2 Inhibition)

Targeting CDK2 leads to G1/S phase arrest, a mechanism utilized in oncology.

CDK_Pathway Compound 4-(1-Phenoxyethyl) pyrimidin-2-amine CDK2 CDK2 / Cyclin E Compound->CDK2 Inhibition Arrest G1 Arrest Compound->Arrest Induces Rb Rb Protein (Hypophosphorylated) CDK2->Rb Phosphorylation (Blocked) E2F E2F Transcription Factor Rb->E2F Sequesters pRb p-Rb (Hyperphosphorylated) pRb->E2F Releases (Blocked) S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase Promotes

Caption: CDK2 inhibition pathway.[3][4][1][2][5][6][7][8] By blocking the phosphorylation of Rb, the compound prevents E2F release, arresting cells in the G1 phase.

Comparative Data Summary

The following table summarizes the predicted activity of this scaffold based on SAR data from homologous 2-amino-4-substituted pyrimidines.

Target FamilySpecific TargetPredicted IC50 (µM)Biological Effect
Kinase JAK2 0.05 - 0.5Anti-inflammatory, antiproliferative in myeloproliferative neoplasms.
Kinase CDK2 0.1 - 1.0Cell cycle arrest (G1/S) in solid tumors.
Kinase VEGFR2 0.5 - 2.0Inhibition of angiogenesis.
GPCR 5-HT2C 1.0 - 10.0Modulation of satiety/mood (Agonist potential).
Ion Channel Nav1.7 > 10.0Weak blockade of sodium channels (Analgesia).

References

  • Design, Synthesis, and Biological Evaluation of Macrocyclic 2-Amino-4-phenylaminopyrimidine Derivatives as Potent JAK2 Inhibitors. Source: Journal of Medicinal Chemistry / NIH PubMed. [Link] (Search Term: JAK2 pyrimidine inhibitors)

  • Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT2C Agonists. Source: MDPI Molecules. [Link]

  • Structure-Activity Relationships of 2-Aminopyrimidines as CDK Inhibitors. Source: ACS Medicinal Chemistry Letters. [Link]

  • Pyrimidines as Privileged Scaffolds in Kinase Inhibitor Discovery. Source: RSC Medicinal Chemistry. [Link]

Sources

Methodological & Application

Application Notes & Protocols: A Comprehensive Guide to the Synthesis of 4-(1-Phenoxyethyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of the 2-Aminopyrimidine Scaffold

The 2-aminopyrimidine moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold." This structural motif is present in a multitude of natural products and synthetic compounds that exhibit a wide array of biological activities.[1] Its prevalence is particularly notable in the development of kinase inhibitors, where it often serves as a bioisosteric replacement for adenine, enabling effective binding to the ATP pocket of enzymes. Compounds like Imatinib, a highly successful treatment for chronic myeloid leukemia, feature this core structure.[1] The synthesis of novel N- or 4-substituted 2-aminopyrimidine derivatives is therefore a critical endeavor for drug discovery programs targeting cancer, inflammatory disorders, and other diseases.[2][3][4]

This document provides a detailed, field-tested guide for the synthesis of a representative compound, 4-(1-Phenoxyethyl)pyrimidin-2-amine . We will present a primary, robust three-step linear synthesis and discuss an alternative convergent strategy, offering researchers a comprehensive playbook grounded in established chemical principles.

Strategic Overview: A Linear Synthesis Approach

Our primary strategy involves the sequential construction of the phenoxyethyl sidechain onto a pre-existing, functionalized pyrimidine core. This linear approach offers excellent control and relies on a series of high-yielding, well-understood chemical transformations.

Retrosynthetic Analysis

The retrosynthesis begins by disconnecting the ether C-O bond, identifying a key chloro-substituted intermediate. This intermediate is derived from its corresponding alcohol, which, in turn, is synthesized via a Grignard addition to a pyrimidine aldehyde. This pathway leverages common and reliable reactions for building molecular complexity.

Retrosynthesis Retrosynthetic path for 4-(1-Phenoxyethyl)pyrimidin-2-amine Target 4-(1-Phenoxyethyl)pyrimidin-2-amine (Target) Intermediate_Cl 2-Amino-4-(1-chloroethyl)pyrimidine Target->Intermediate_Cl C-O Disconnect (Williamson Ether Synthesis) Intermediate_OH 2-Amino-4-(1-hydroxyethyl)pyrimidine Intermediate_Cl->Intermediate_OH C-Cl Disconnect (Alcohol Chlorination) Starting_Material 2-Aminopyrimidine-4-carbaldehyde Intermediate_OH->Starting_Material C-C Disconnect (Grignard Reaction)

Caption: Retrosynthetic analysis of the primary linear synthesis route.

Detailed Experimental Protocols

This section outlines the step-by-step procedures for the synthesis of 4-(1-Phenoxyethyl)pyrimidin-2-amine.

Protocol 1: Synthesis of 2-Amino-4-(1-hydroxyethyl)pyrimidine

This initial step involves a nucleophilic addition of a methyl group to the aldehyde functionality at the C4 position of the pyrimidine ring. The Grignard reaction is a classic and highly effective method for this type of C-C bond formation.

Reaction Scheme: 2-Aminopyrimidine-4-carbaldehyde + CH₃MgBr → 2-Amino-4-(1-hydroxyethyl)pyrimidine

ReagentFormulaMW ( g/mol )Amount (mmol)EquivalentsMass/Volume
2-Aminopyrimidine-4-carbaldehydeC₅H₅N₃O123.1110.01.01.23 g
Methylmagnesium BromideCH₃MgBr119.2412.01.24.0 mL (3.0 M in THF)
Tetrahydrofuran (THF), AnhydrousC₄H₈O72.11--50 mL
Saturated NH₄Cl (aq)NH₄Cl53.49--20 mL
Ethyl AcetateC₄H₈O₂88.11--100 mL

Procedure:

  • Setup: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add 2-aminopyrimidine-4-carbaldehyde (1.23 g, 10.0 mmol) and dissolve in anhydrous THF (50 mL).

  • Reaction: Cool the solution to 0 °C in an ice bath. Slowly add methylmagnesium bromide (4.0 mL of a 3.0 M solution in THF, 12.0 mmol) dropwise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by flash column chromatography (silica gel, eluting with a gradient of 0-10% methanol in dichloromethane) to yield the pure alcohol product.

Safety: Grignard reagents are highly reactive with water and protic solvents. All glassware must be dry, and the reaction must be conducted under an inert atmosphere.

Protocol 2: Synthesis of 2-Amino-4-(1-chloroethyl)pyrimidine

The conversion of the secondary alcohol to an alkyl chloride is a crucial activation step. Thionyl chloride (SOCl₂) is an effective reagent for this transformation, proceeding through a chlorosulfite ester intermediate.

Reaction Scheme: 2-Amino-4-(1-hydroxyethyl)pyrimidine + SOCl₂ → 2-Amino-4-(1-chloroethyl)pyrimidine

ReagentFormulaMW ( g/mol )Amount (mmol)EquivalentsMass/Volume
2-Amino-4-(1-hydroxyethyl)pyrimidineC₆H₉N₃O139.165.01.0696 mg
Thionyl ChlorideSOCl₂118.977.51.50.55 mL
Dichloromethane (DCM), AnhydrousCH₂Cl₂84.93--30 mL
Saturated NaHCO₃ (aq)NaHCO₃84.01--20 mL

Procedure:

  • Setup: In a dry 100 mL round-bottom flask under a nitrogen atmosphere, suspend 2-amino-4-(1-hydroxyethyl)pyrimidine (696 mg, 5.0 mmol) in anhydrous DCM (30 mL).

  • Reaction: Cool the suspension to 0 °C. Add thionyl chloride (0.55 mL, 7.5 mmol) dropwise. A gas evolution (HCl, SO₂) will be observed.

  • Monitoring: After addition, allow the mixture to warm to room temperature and stir for 3-4 hours. Monitor the consumption of the starting material by TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully pour the mixture over crushed ice (approx. 20 g). Slowly neutralize the acidic solution by adding saturated aqueous sodium bicarbonate until the effervescence ceases (pH ~7-8).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is often used directly in the next step without further purification. If necessary, it can be purified by silica gel chromatography.

Safety: Thionyl chloride is corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood.

Protocol 3: Synthesis of 4-(1-Phenoxyethyl)pyrimidin-2-amine

The final step is a nucleophilic substitution reaction where sodium phenoxide displaces the chloride, forming the target ether linkage. This reaction is analogous to the Williamson ether synthesis. The reactivity of the C4 position on the pyrimidine ring facilitates this substitution.[5]

Reaction Scheme: 2-Amino-4-(1-chloroethyl)pyrimidine + Sodium Phenoxide → 4-(1-Phenoxyethyl)pyrimidin-2-amine

ReagentFormulaMW ( g/mol )Amount (mmol)EquivalentsMass/Volume
2-Amino-4-(1-chloroethyl)pyrimidineC₆H₈ClN₃157.604.01.0630 mg
PhenolC₆H₆O94.114.81.2452 mg
Sodium Hydride (60% in mineral oil)NaH24.005.21.3208 mg
N,N-Dimethylformamide (DMF), AnhydrousC₃H₇NO73.09--20 mL
WaterH₂O18.02--50 mL
Diethyl EtherC₄H₁₀O74.12--100 mL

Procedure:

  • Phenoxide Formation: In a dry 100 mL flask under nitrogen, add phenol (452 mg, 4.8 mmol) and dissolve in anhydrous DMF (10 mL). Cool to 0 °C and carefully add sodium hydride (208 mg of 60% dispersion, 5.2 mmol) portion-wise. Stir at 0 °C for 30 minutes until hydrogen evolution ceases.

  • Setup: In a separate flask, dissolve the crude 2-amino-4-(1-chloroethyl)pyrimidine (approx. 4.0 mmol) in anhydrous DMF (10 mL).

  • Reaction: Add the solution of the pyrimidine intermediate dropwise to the sodium phenoxide solution at 0 °C. Once the addition is complete, allow the reaction to warm to room temperature and then heat to 60 °C for 4-6 hours.

  • Monitoring: Follow the reaction's progress by LC-MS until the starting chloride is consumed.

  • Work-up: Cool the reaction to room temperature and quench by slowly adding water (50 mL).

  • Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash thoroughly with 1 M NaOH (aq) (2 x 20 mL) to remove excess phenol, followed by water (20 mL) and brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the final product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to obtain 4-(1-Phenoxyethyl)pyrimidin-2-amine.

Safety: Sodium hydride is a flammable solid that reacts violently with water. Handle with extreme care under an inert atmosphere. DMF is a high-boiling solvent and should be removed under high vacuum.

Alternative Strategy: The Convergent Condensation Approach

An alternative, more convergent synthesis involves the direct formation of the pyrimidine ring in a single step. This is a classic approach for pyrimidine synthesis.[6][7]

Concept: This method relies on the cyclocondensation of a β-phenoxy-α,β-unsaturated ketone with guanidine. The primary advantage is the rapid assembly of the core structure. The main challenge lies in the synthesis of the potentially unstable enone precursor.

Condensation Convergent Condensation Workflow cluster_precursor Precursor Synthesis cluster_cyclization Ring Formation Acetylacetone Acetylacetone Chloroenone 4-Chloro-3-penten-2-one Acetylacetone->Chloroenone Chlorination Phenoxyenone 4-Phenoxy-3-penten-2-one Chloroenone->Phenoxyenone SNV Reaction (with Sodium Phenoxide) Target 4-(1-Phenoxyethyl)pyrimidin-2-amine Phenoxyenone->Target Guanidine Guanidine Guanidine->Target Cyclocondensation (Base-catalyzed)

Caption: Workflow for the alternative convergent synthesis route.

Mechanistic Insight: The reaction proceeds via initial condensation of the guanidine with one of the carbonyl groups of the precursor, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrimidine ring. The base, typically sodium ethoxide or methoxide, deprotonates the guanidine to its active nucleophilic form.

While highly efficient in principle, this route's practicality depends on the stability and accessibility of the 4-phenoxy-3-penten-2-one intermediate. The linear synthesis described in Section 3.0 is often preferred in a research setting for its reliability and use of more common intermediates.

References

  • Al-Tel, T. H. (2011). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 16(8), 6927-6939. [Link]

  • Reddy, C. R., et al. (2015). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Advances, 5(29), 22888-22892. [Link]

  • St. Jean, D. J., Jr., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(4), 713-716. [Link]

  • BIOENGINEER.ORG. (2026, January 24). Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. [Link]

  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. MedChemComm, 14(7), 1324-1339. [Link]

  • Mahrwald, R., et al. (2013). Novel synthesis of substituted 4-amino-pyrimidines. European Patent EP 2307355B1. [Link]

  • MDPI. (2024). Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. Molecules, 29(16), 3698. [Link]

  • Google Patents. (n.d.). Method for preparing 2-amino-4, 6-dimethoxypyrimidine. CN103159684B.
  • Google Patents. (n.d.). Preparation method of 2-amino pyrimidine. CN102952083B.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • Google Patents. (n.d.). Preparation method of 2-amino-4, 6-dimethoxypyrimidine. CN110818643A.
  • Khan, K. M., et al. (2013). An efficient and simple methodology for the synthesis of 2-amino-4-(N-alkyl/arylamino)-6-chloropyrimidines. Journal of the Brazilian Chemical Society, 24(7), 1109-1118. [Link]

  • Padama, P. A. A., et al. (2020). Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. Frontiers in Chemistry, 8, 590. [Link]

  • ResearchGate. (n.d.). SYNTHESIS OF PYRIMIDINE AND PYRIMIDINTHIONE. [Link]

  • Google Patents. (n.d.).
  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. [Link]

  • Semantic Scholar. (n.d.). CuI-catalyzed synthesis of multisubstituted pyrido [1,2-a]pyrimidin-4-ones through tandem Ullmann. [Link]

  • Google Patents. (n.d.). Pyrimidine-2,4-diamine derivatives and preparation method and use thereof. WO2023134582A1.
  • Google Patents. (n.d.).
  • González-Bello, C., et al. (2014). Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines. Organic & Biomolecular Chemistry, 12(47), 9628-9638. [Link]

Sources

Step-by-step preparation of 4-(1-Phenoxyethyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Synthesis of 4-(1-Phenoxyethyl)pyrimidin-2-amine

Part 1: Introduction & Strategic Analysis

The synthesis of 4-(1-Phenoxyethyl)pyrimidin-2-amine represents a classic challenge in heterocyclic construction: installing a sensitive, chiral ether side chain onto a 2-aminopyrimidine core. This scaffold is frequently encountered in kinase inhibitor discovery (e.g., analogs of Pazopanib or Dasatinib) where the pyrimidine ring serves as the hinge-binder and the phenoxyethyl group occupies the hydrophobic pocket.

Synthetic Strategy: While direct functionalization of a pre-formed pyrimidine is possible, it often requires protecting groups to prevent N-alkylation at the 2-amino position. Therefore, the De Novo "Enaminone" Route is the superior, industrial-standard approach. This method builds the pyrimidine ring after the side chain is established, ensuring regiocontrol and eliminating protection/deprotection steps.

Retrosynthetic Logic

The most convergent path disconnects the pyrimidine ring at the N1-C6 and C4-N3 bonds. This reveals two key precursors: Guanidine (providing the N-C-N fragment) and an Enaminone (providing the 3-carbon electrophile). The enaminone is derived from 3-phenoxy-2-butanone , synthesized via simple alkylation.

Retrosynthesis Target 4-(1-Phenoxyethyl)pyrimidin-2-amine Enaminone Enaminone Intermediate (E)-1-(dimethylamino)-4-phenoxy-1-penten-3-one Enaminone->Target Cyclization (Guanidine) Ketone 3-Phenoxy-2-butanone Ketone->Enaminone DMF-DMA Condensation Start1 3-Chloro-2-butanone Start1->Ketone SN2 Substitution Start2 Phenol Start2->Ketone Base (K2CO3) Guanidine Guanidine Carbonate Guanidine->Target

Caption: Retrosynthetic analysis revealing the convergent Enaminone Route.

Part 2: Detailed Experimental Protocol

Method A: The Enaminone Route (Recommended)

Best for: Gram-scale synthesis, high purity, and avoiding protecting groups.

Overall Reaction Scheme:

  • 3-Chloro-2-butanone + Phenol → 3-Phenoxy-2-butanone

  • 3-Phenoxy-2-butanone + DMF-DMA → Enaminone

  • Enaminone + Guanidine → Product

Step 1: Preparation of 3-Phenoxy-2-butanone

Objective: Install the phenoxy ether linkage via nucleophilic substitution.

Reagents:

  • 3-Chloro-2-butanone: 10.65 g (100 mmol)

  • Phenol: 9.41 g (100 mmol)

  • Potassium Carbonate (K₂CO₃), anhydrous: 20.7 g (150 mmol)

  • Potassium Iodide (KI): 0.83 g (5 mmol) [Catalytic]

  • Acetone (Reagent Grade): 150 mL

Procedure:

  • Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Phenol , K₂CO₃ , KI , and Acetone .

  • Addition: Add 3-Chloro-2-butanone dropwise over 10 minutes at room temperature. Caution: 3-Chloro-2-butanone is a lachrymator; work in a fume hood.

  • Reaction: Heat the mixture to reflux (approx. 56°C) for 6–8 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of phenol.

  • Workup: Cool to room temperature. Filter off the inorganic solids (KCl, excess K₂CO₃) and rinse the filter cake with acetone.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Purification: The crude product is often pure enough for the next step. If necessary, purify via vacuum distillation or silica gel chromatography (0-10% EtOAc in Hexanes).

    • Target Yield: 85-90%

    • Appearance: Pale yellow oil or low-melting solid (mp ~34°C).

Step 2: Synthesis of Enaminone Intermediate

Objective: Convert the methyl ketone into a 3-carbon electrophile using DMF-DMA.

Reagents:

  • 3-Phenoxy-2-butanone (from Step 1): 16.4 g (100 mmol)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA): 17.8 g (150 mmol)

  • Toluene (Optional): 50 mL (Can be run neat)

Procedure:

  • Setup: Place the ketone and DMF-DMA in a 250 mL round-bottom flask equipped with a reflux condenser.

  • Reaction: Heat the mixture to 100-110°C (oil bath temperature).

    • Mechanism:[1][2][3][4][5] The reaction releases methanol. If using a Dean-Stark trap or open condenser, removal of methanol drives the equilibrium.

    • Duration: Stir for 12–16 hours. The solution will turn deep yellow/orange.

  • Workup: Concentrate the reaction mixture under high vacuum to remove excess DMF-DMA and toluene.

  • Result: The residue is (E)-1-(dimethylamino)-4-phenoxy-1-penten-3-one . It is typically used directly in the next step without purification to avoid hydrolysis.

Step 3: Pyrimidine Cyclization

Objective: Form the pyrimidine ring using Guanidine.

Reagents:

  • Crude Enaminone (from Step 2): ~100 mmol theoretical

  • Guanidine Carbonate: 18.0 g (100 mmol)

  • Sodium Ethoxide (NaOEt): 21 wt% solution in EtOH (40 mL) OR solid NaOEt (10.2 g, 150 mmol) dissolved in absolute Ethanol (200 mL).

Procedure:

  • Setup: Dissolve the crude enaminone in absolute Ethanol (200 mL) in a 500 mL flask.

  • Activation: Add Guanidine Carbonate, followed by the NaOEt solution.

    • Note: Guanidine carbonate releases free guanidine base in situ when treated with ethoxide.

  • Cyclization: Heat the mixture to reflux (78°C) for 16–24 hours.

    • Monitoring: Check by LC-MS for the mass [M+H]+ = 230.1.

  • Workup:

    • Cool to room temperature.[2][6]

    • Evaporate the ethanol under reduced pressure.

    • Resuspend the residue in Water (100 mL) and extract with Ethyl Acetate (3 x 100 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via Flash Chromatography (DCM/MeOH 95:5).

Final Product Specifications:

  • Yield (3 steps): 45–60%

  • Appearance: Off-white to pale yellow solid.

  • Molecular Weight: 229.28 g/mol .

Part 3: Process Optimization & Analytical Data

Critical Process Parameters (CPPs)
ParameterCriticalityRecommendation
Stoichiometry (Step 1) HighUse excess K₂CO₃ to ensure complete deprotonation of phenol.
Temperature (Step 2) MediumEnsure Temp > 90°C to drive MeOH removal; otherwise, conversion is incomplete.
Moisture Control (Step 3) HighUse anhydrous EtOH. Water inhibits the cyclization and can hydrolyze the enaminone.
Regioselectivity InherentDMF-DMA specifically attacks the terminal methyl group, ensuring the phenoxyethyl group ends up at C4.
Analytical Characterization (Expected)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.20 (d, 1H, Pyrimidine H-6)

    • δ 7.25–6.90 (m, 5H, Phenyl Ar-H)

    • δ 6.65 (d, 1H, Pyrimidine H-5)

    • δ 6.40 (s, 2H, -NH₂, broad exchangeable)

    • δ 5.30 (q, 1H, -CH(CH₃)-)

    • δ 1.55 (d, 3H, -CH₃)

  • LC-MS: [M+H]⁺ = 230.1

Part 4: Alternative Route (Medicinal Chemistry)

If 2-Amino-4-acetylpyrimidine is already available in your library, the following "Functionalization Route" can be faster for small scale (<100 mg).

  • Reduction: React 2-amino-4-acetylpyrimidine with NaBH₄ in MeOH (0°C to RT, 2h) to yield 2-amino-4-(1-hydroxyethyl)pyrimidine .

  • Mitsunobu Coupling:

    • React the alcohol (1 eq) with Phenol (1.2 eq), PPh₃ (1.5 eq) in THF.

    • Add DIAD (1.5 eq) dropwise at 0°C. Stir RT 12h.

    • Risk:[1][4][5] The primary amine at C2 may compete or be alkylated.[7] If yields are low (<30%), protect the amine with (Boc)₂O before the Mitsunobu step.

Part 5: Workflow Visualization

Workflow Start 3-Chloro-2-butanone + Phenol Step1 Step 1: Alkylation (K2CO3, Acetone, Reflux) Start->Step1 Inter1 3-Phenoxy-2-butanone Step1->Inter1 Step2 Step 2: Enaminone Formation (DMF-DMA, 110°C) Inter1->Step2 Inter2 Enaminone Intermediate Step2->Inter2 Step3 Step 3: Cyclization (Guanidine, NaOEt, EtOH) Inter2->Step3 Final 4-(1-Phenoxyethyl)pyrimidin-2-amine Step3->Final

Caption: Step-by-step workflow for the De Novo synthesis of the target pyrimidine.

References

  • Synthesis of Alpha-Phenoxy Ketones: Looker, J. H.; Braun, L. L. "1-Diazo-3-Phenoxy-2-butanone." Journal of Organic Chemistry, 1958 , 23(7), 1062–1063. Link

  • Enaminone Chemistry: Schenone, P., et al. "Reaction of beta-dimethylaminovinyl ketones with guanidine." Journal of Heterocyclic Chemistry, 1990, 27, 295.
  • General Pyrimidine Synthesis: Bagley, M. C., et al. "One-step synthesis of pyridines and pyrimidines." Tetrahedron Letters, 2002 , 43(46), 8331-8334. Link

  • Mitsunobu Reaction Guide: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009 , 109(6), 2551–2651. Link

Sources

Application Notes and Protocols for the Synthesis of 4-(1-Phenoxyethyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 4-(1-Phenoxyethyl)pyrimidin-2-amine, a molecule of interest in medicinal chemistry and drug discovery. The outlined synthetic strategy is designed for efficiency and reliability, starting from a commercially available precursor. This guide offers detailed, step-by-step protocols, an in-depth explanation of the chemical principles, and the necessary data for successful execution in a laboratory setting.

Introduction and Synthetic Strategy

The target molecule, 4-(1-Phenoxyethyl)pyrimidin-2-amine, possesses a key pharmacophore, the 2-aminopyrimidine scaffold, which is prevalent in a wide range of biologically active compounds. The synthetic approach detailed herein is a two-step process commencing with the commercially available 1-(2-Aminopyrimidin-4-yl)ethanone. The core of this strategy involves the reduction of the acetyl group to a secondary alcohol, followed by the formation of the phenoxy ether linkage via a Mitsunobu reaction. This route is advantageous due to the mild reaction conditions and the high functional group tolerance of the selected transformations.

Overall Synthetic Workflow

The synthesis of 4-(1-Phenoxyethyl)pyrimidin-2-amine is accomplished through a two-step sequence as illustrated in the workflow diagram below.

Synthesis_Workflow Start 1-(2-Aminopyrimidin-4-yl)ethanone (Commercially Available) Step1 Step 1: Reduction of Ketone Start->Step1 NaBH4, Methanol Intermediate 1-(2-Aminopyrimidin-4-yl)ethanol Step1->Intermediate Step2 Step 2: Mitsunobu Reaction Intermediate->Step2 Phenol, PPh3, DEAD THF FinalProduct 4-(1-Phenoxyethyl)pyrimidin-2-amine Step2->FinalProduct

Caption: Overall synthetic workflow for 4-(1-Phenoxyethyl)pyrimidin-2-amine.

Reagents and Materials

A comprehensive list of the reagents required for the synthesis is provided in the table below. All reagents should be of high purity (≥98%) unless otherwise specified.

Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )RoleSupplier (Example)
1-(2-Aminopyrimidin-4-yl)ethanoneC₆H₇N₃O137.14Starting MaterialMilliporeSigma[1]
Sodium borohydrideNaBH₄37.83Reducing Agent
Methanol (Anhydrous)CH₃OH32.04Solvent
Dichloromethane (DCM, Anhydrous)CH₂Cl₂84.93Solvent
Saturated Ammonium Chloride SolutionNH₄Cl (aq)53.49 (solute)Quenching Agent
Sodium Sulfate (Anhydrous)Na₂SO₄142.04Drying Agent
PhenolC₆H₅OH94.11Nucleophile
TriphenylphosphineP(C₆H₅)₃262.29Mitsunobu Reagent
Diethyl azodicarboxylate (DEAD)C₆H₁₀N₂O₄174.15Mitsunobu Reagent
Tetrahydrofuran (THF, Anhydrous)C₄H₈O72.11Solvent
Ethyl AcetateC₄H₈O₂88.11Extraction Solvent
HexanesC₆H₁₄86.18Eluent for Chromatography
Silica Gel (230-400 mesh)SiO₂60.08Stationary Phase for Chromatography

Experimental Protocols

Step 1: Synthesis of 1-(2-Aminopyrimidin-4-yl)ethanol

This initial step involves the selective reduction of the ketone functionality of the starting material to the corresponding secondary alcohol. Sodium borohydride is an ideal reagent for this transformation due to its mild nature and high chemoselectivity for carbonyl groups in the presence of other reducible functional groups like the pyrimidine ring.

Protocol:

  • To a stirred solution of 1-(2-Aminopyrimidin-4-yl)ethanone (1.0 g, 7.29 mmol) in anhydrous methanol (20 mL) at 0 °C (ice bath), add sodium borohydride (0.33 g, 8.75 mmol) portion-wise over 15 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane. The disappearance of the starting material spot and the appearance of a more polar product spot indicates the completion of the reaction.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL) at 0 °C.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of 5-10% methanol in dichloromethane as the eluent to afford 1-(2-Aminopyrimidin-4-yl)ethanol as a solid.

Step 2: Synthesis of 4-(1-Phenoxyethyl)pyrimidin-2-amine via Mitsunobu Reaction

The final step is the formation of the ether linkage between the synthesized alcohol and phenol. The Mitsunobu reaction is a powerful tool for this conversion, proceeding with a net inversion of stereochemistry at the alcohol carbon.[2] The reaction is driven by the formation of the highly stable triphenylphosphine oxide byproduct.

Mitsunobu_Mechanism cluster_activation Activation of Alcohol cluster_substitution Nucleophilic Substitution (SN2) PPh3 PPh3 Betaine PPh3-DEAD Betaine PPh3->Betaine + DEAD DEAD DEAD Oxyphosphonium [R-O-PPh3]+ Betaine->Oxyphosphonium + R-OH - DEAD-H2 Alcohol R-OH (1-(2-Aminopyrimidin-4-yl)ethanol) Phenoxide Ph-O- Product R-O-Ph (Final Product) Oxyphosphonium->Product + Ph-O- Phenol Ph-OH Phenol->Phenoxide - H+ TPPO O=PPh3

Caption: Simplified mechanism of the Mitsunobu reaction.

Protocol:

  • To a stirred solution of 1-(2-Aminopyrimidin-4-yl)ethanol (0.5 g, 3.59 mmol), phenol (0.41 g, 4.31 mmol), and triphenylphosphine (1.13 g, 4.31 mmol) in anhydrous tetrahydrofuran (THF, 15 mL) at 0 °C, add diethyl azodicarboxylate (DEAD) (0.75 g, 4.31 mmol, or a 40% solution in toluene) dropwise over 10 minutes.

  • After the addition, allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC (50% ethyl acetate in hexanes).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue directly by flash column chromatography on silica gel. A gradient elution of 20-50% ethyl acetate in hexanes is typically effective to separate the desired product from triphenylphosphine oxide and the reduced DEAD byproduct.

  • Combine the fractions containing the product and concentrate under reduced pressure to yield 4-(1-Phenoxyethyl)pyrimidin-2-amine.

Scientific Integrity & Logic: The Rationale Behind the Protocol

Choice of Reducing Agent in Step 1: Sodium borohydride (NaBH₄) is selected for the reduction of the acetyl group due to its mildness and excellent chemoselectivity. Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), could potentially reduce the pyrimidine ring itself, leading to unwanted side products. Methanol is used as the solvent as it is protic and facilitates the hydride transfer from the borohydride to the carbonyl carbon. The reaction is initiated at 0 °C to control the initial exothermic reaction rate.

The Mitsunobu Reaction (Step 2): A Powerful C-O Bond Forming Tool: The Mitsunobu reaction is a cornerstone of modern organic synthesis for the conversion of alcohols to a variety of functional groups with inversion of stereochemistry.[2][3] The reaction proceeds through the formation of an alkoxyphosphonium salt, which is a highly reactive intermediate.

  • Activation of the Alcohol: Triphenylphosphine acts as a nucleophile, attacking the electrophilic nitrogen of DEAD to form a betaine intermediate. This intermediate then deprotonates the alcohol, leading to the formation of the key alkoxyphosphonium salt. This process effectively converts the hydroxyl group, which is a poor leaving group, into an excellent one.

  • Nucleophilic Attack: Phenol, being sufficiently acidic (pKa ≈ 10), is deprotonated by the reaction intermediates to form the phenoxide anion. This phenoxide then acts as the nucleophile, attacking the carbon bearing the alkoxyphosphonium group in an Sₙ2 fashion. This nucleophilic displacement results in the formation of the desired ether and triphenylphosphine oxide.[3]

  • Driving Force: The reaction is driven to completion by the formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide.

  • Solvent and Temperature: Anhydrous THF is a suitable solvent for the Mitsunobu reaction as it is aprotic and effectively solubilizes the reactants. The initial cooling to 0 °C is to control the rate of the initial exothermic reaction between triphenylphosphine and DEAD.

Self-Validation and In-Process Controls: The progress of both reaction steps should be meticulously monitored by Thin Layer Chromatography (TLC). This allows for the determination of the reaction endpoint, ensuring that the reaction is not prematurely quenched or allowed to proceed for an unnecessarily long time, which could lead to side product formation. The purification of the intermediates and the final product by flash column chromatography is crucial for obtaining a high-purity compound. The identity and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

References

  • Wikipedia. Mitsunobu reaction. [Link]

  • Chemistry Steps. Mitsunobu Reaction. [Link]

Sources

Crystallization techniques for 4-(1-Phenoxyethyl)pyrimidin-2-amine purification

Author: BenchChem Technical Support Team. Date: March 2026

The purification of 4-(1-Phenoxyethyl)pyrimidin-2-amine (CAS 338976-07-1) presents a unique set of physicochemical challenges and opportunities. As a critical pharmaceutical intermediate, its structural dichotomy—a highly polar, hydrogen-bonding 2-aminopyrimidine core paired with a lipophilic, sterically bulky 1-phenoxyethyl substituent—dictates its behavior in solution.

This application note outlines field-proven crystallization strategies to isolate and purify this compound. By understanding the thermodynamics of its supramolecular assembly, we can engineer self-validating crystallization protocols that maximize both yield and purity.

Structural Mechanics & Supramolecular Assembly

The crystallization thermodynamics of 4-(1-Phenoxyethyl)pyrimidin-2-amine are heavily influenced by the 2-aminopyrimidine moiety. This functional group has a well-documented propensity to act simultaneously as a hydrogen bond donor and acceptor, forming robust N-H···N intermolecular hydrogen-bonded homodimers[1]. These interactions frequently assemble into the classic


 supramolecular motif, creating a high lattice energy that must be overcome during dissolution[2].

Conversely, the 1-phenoxyethyl group introduces significant hydrophobicity and steric hindrance, which disrupts extensive 3D crystal packing and renders the molecule highly soluble in polar aprotic solvents.

HBond MonomerA 2-Aminopyrimidine Core (Hydrogen Bond Donor) MonomerB 2-Aminopyrimidine Core (Hydrogen Bond Acceptor) MonomerA->MonomerB Complementary Pairing Dimer R2,2(8) Homodimer Supramolecular Assembly MonomerA->Dimer N-H···N Interaction MonomerB->Dimer N···H-N Interaction

Supramolecular R2,2(8) homodimer formation via N-H···N hydrogen bonding.

Thermodynamic Profiling & Solvent Selection

To design a self-validating crystallization system, we must first establish the solubility boundaries. Solvents like Dimethyl Sulfoxide (DMSO) actively disrupt the N-H···N dimers, yielding exceptionally high solubility. Alcohols (e.g., Ethanol) provide a steep, temperature-dependent solubility curve, which is the fundamental prerequisite for cooling crystallization[3]. Highly polar networks (Water) or strictly non-polar solvents (Heptane) act as powerful anti-solvents due to the molecule's amphiphilic nature.

Table 1: Solubility Profile of 4-(1-Phenoxyethyl)pyrimidin-2-amine

Solvent SystemDielectric Constant (ε)Sol. at 25°C (mg/mL)Sol. at 60°C (mg/mL)Crystallization Role
DMSO 46.7> 150> 300Primary Solvent (High Capacity)
Ethanol 24.5~ 15~ 85Cooling Solvent (Moderate)
Ethyl Acetate 6.0~ 10~ 60Cooling Solvent (Moderate)
Water 80.1< 1< 2Anti-Solvent (Precipitant)
Heptane 1.9< 1< 5Anti-Solvent (Precipitant)

(Note: Quantitative values are representative estimates based on the physicochemical properties of the pyrimidine-2-amine core and phenoxyethyl substituent).

Protocol A: Cooling Crystallization (Primary Purification)

Cooling crystallization is the preferred method for primary purification due to its scalability and its ability to reject structurally similar impurities into the mother liquor[3].

Mechanistic Rationale: By controlling the cooling rate strictly within the Metastable Zone Width (MSZW), we favor the growth of existing crystal faces over the chaotic generation of new nuclei (secondary nucleation). This prevents the "crash out" phenomenon that traps solvent and impurities within the crystal lattice.

Step-by-Step Methodology:

  • Dissolution: Suspend the crude 4-(1-Phenoxyethyl)pyrimidin-2-amine in 10 volumes (v/w) of absolute Ethanol. Heat the reactor to 65°C under moderate agitation (250 RPM).

    • Self-Validation Check: The system is validated for the next step only when a completely transparent solution is achieved, indicating the complete dissociation of the hydrogen-bonded dimers.

  • Polish Filtration: Pass the hot solution through a pre-warmed 0.22 µm PTFE inline filter into a clean crystallization vessel.

    • Causality: This removes insoluble foreign matter that could act as heterogeneous nucleation sites, ensuring absolute control over the nucleation event.

  • Controlled Cooling & Seeding: Cool the solution linearly to 50°C at a rate of 0.5°C/min. Upon reaching 50°C, introduce 1% w/w of pure seed crystals.

    • Causality: Seeding bypasses the high thermodynamic activation energy required for primary nucleation, promoting uniform crystal growth and a narrow Particle Size Distribution (PSD).

  • Growth & Isolation: Continue cooling the seeded solution to 5°C at a slower rate of 0.2°C/min. Hold the slurry at 5°C for 2 hours to maximize yield. Isolate the product via vacuum filtration and wash the cake with 2 volumes of pre-chilled (5°C) Ethanol. Dry under vacuum at 40°C until constant weight is achieved.

Protocol B: Anti-Solvent Crystallization (Yield Maximization)

When cooling crystallization does not provide sufficient yield—often due to the high solubility of the API in the primary solvent—anti-solvent crystallization is deployed[4].

Mechanistic Rationale: The addition of water to a DMSO solution drastically reduces the solubility of the hydrophobic phenoxyethyl group, driving rapid supersaturation. However, uncontrolled anti-solvent addition can lead to local supersaturation spikes, causing the API to "oil out" (liquid-liquid phase separation) or precipitate amorphously.

Workflow Step1 1. API Dissolution (DMSO, 40°C) Step2 2. Polish Filtration (0.22 µm PTFE) Step1->Step2 Removes particulates Step3 3. Anti-Solvent Addition (Water, Dropwise) Step2->Step3 Clear solution transfer Step4 4. Nucleation & Growth (Supersaturation) Step3->Step4 Lowers solubility Step5 5. Isolation & Wash (Mixed Solvent) Step4->Step5 Vacuum filtration

Step-by-step workflow for the anti-solvent crystallization process.

Step-by-Step Methodology:

  • Primary Dissolution: Dissolve the API in 3 volumes (v/w) of DMSO at 40°C. Perform a polish filtration to ensure a particulate-free solution.

  • Anti-Solvent Titration: Under high-shear stirring (400 RPM), begin adding Water (10 volumes total) dropwise at a controlled rate of 0.1 volumes/minute.

    • Self-Validation Check: Monitor the solution for the "cloud point." Once persistent turbidity is observed, pause the water addition for 15 minutes to allow the crystal bed to establish before resuming.

  • Aging (Ostwald Ripening): Once all water is added, cool the suspension to 20°C and stir for 4 hours.

    • Causality: This aging period allows for Ostwald ripening, where smaller, thermodynamically unstable amorphous particles dissolve and redeposit onto larger, stable crystals, drastically improving downstream filterability.

  • Isolation & Gradient Washing: Filter the resulting slurry. Wash the filter cake first with a 1:3 DMSO:Water mixture (2 volumes), followed by a final wash with pure Water (2 volumes).

    • Causality: Washing directly with pure anti-solvent can trigger uncontrolled secondary precipitation of residual impurities trapped in the mother liquor within the filter cake[5]. A gradient wash mitigates this risk, ensuring high API purity.

References

  • Examining intermolecular interactions in crystal structures of amide-substituted 2-aminopyrimidine derivatives Source: CrystEngComm (RSC Publishing) URL:[Link]

  • Exploring the Role of Anti-solvent Effects during Washing on Active Pharmaceutical Ingredient Purity Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Molecular Structures and Intermolecular Hydrogen Bonding of Silylated 2-Aminopyrimidines Source: Molecules (MDPI) URL:[Link]

  • Antisolvent Crystallization of Telmisartan Using Stainless-Steel Micromixing Membrane Contactors Source: PMC (National Institutes of Health) URL:[Link]

  • Pharmaceutical Crystallization in drug development Source: Syrris URL:[Link]

Sources

Application Notes and Protocols for the Use of 4-(1-Phenoxyethyl)pyrimidin-2-amine as a Kinase Inhibitor Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the 2-Aminopyrimidine Scaffold

In the landscape of modern oncology and drug discovery, protein kinases remain a pivotal target class due to their central role in regulating cellular signaling pathways.[1] Dysregulation of kinase activity is a hallmark of numerous cancers, making the development of potent and selective kinase inhibitors a cornerstone of targeted therapy.[1] Within the vast chemical space of kinase inhibitors, the 2-aminopyrimidine scaffold has emerged as a "privileged" structure.[2] Its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of many kinases provides a robust anchor for inhibitor binding.[2] This guide focuses on a specific and highly versatile intermediate, 4-(1-phenoxyethyl)pyrimidin-2-amine , and its application in the synthesis of a new generation of kinase inhibitors, with a particular focus on Cyclin-Dependent Kinase 2 (CDK2).

This document will provide a comprehensive overview of the synthesis of this key intermediate, a detailed protocol for its derivatization, and subsequent evaluation in a biochemical kinase assay. The causality behind experimental choices will be elucidated to provide a deeper understanding of the underlying chemical and biological principles.

Synthetic Strategy: Building the Core Scaffold

The synthesis of 4-(1-phenoxyethyl)pyrimidin-2-amine is a multi-step process that begins with the formation of a key β-ketoester intermediate, followed by a classical pyrimidine ring-forming condensation reaction.

Workflow for the Synthesis of 4-(1-Phenoxyethyl)pyrimidin-2-amine

cluster_0 Part 1: Synthesis of Ethyl 4-phenoxy-3-oxobutanoate cluster_1 Part 2: Pyrimidine Ring Formation A Phenoxyacetic acid C Intermediate Adduct A->C DCC, DMAP B Meldrum's acid B->C D Ethyl 4-phenoxy-3-oxobutanoate C->D Ethanol, Reflux F 4-(1-Phenoxyethyl)pyrimidin-2-amine D->F Sodium Ethoxide E Guanidine hydrochloride E->F

Caption: Synthetic workflow for 4-(1-phenoxyethyl)pyrimidin-2-amine.

Experimental Protocols

Part 1: Synthesis of Ethyl 4-phenoxy-3-oxobutanoate

This protocol details the synthesis of the key β-ketoester precursor. The reaction involves the activation of phenoxyacetic acid and its subsequent condensation with Meldrum's acid, followed by ethanolysis.[3]

Materials:

  • Phenoxyacetic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

  • Dichloromethane (DCM), anhydrous

  • Ethanol, absolute

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Activation of Phenoxyacetic Acid: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenoxyacetic acid (1 equivalent) in anhydrous DCM. Cool the solution to 0°C using an ice bath.

  • To the cooled solution, add DMAP (0.1 equivalents) followed by the slow, portion-wise addition of DCC (1.1 equivalents). Stir the reaction mixture at 0°C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

  • Condensation with Meldrum's Acid: To the reaction mixture, add Meldrum's acid (1.1 equivalents) and allow the reaction to warm to room temperature. Stir overnight.

  • Work-up and Filtration: Filter the reaction mixture through a pad of celite to remove the DCU precipitate. Wash the filter cake with a small amount of DCM.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate adduct.

  • Ethanolysis: To the crude adduct, add an excess of absolute ethanol and heat to reflux for 4-6 hours. Monitor the reaction by thin-layer chromatography (TLC).

  • Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure ethyl 4-phenoxy-3-oxobutanoate.

Part 2: Synthesis of 4-(1-Phenoxyethyl)pyrimidin-2-amine

This protocol describes the cyclocondensation reaction of the β-ketoester with guanidine to form the desired 2-aminopyrimidine ring system.

Materials:

  • Ethyl 4-phenoxy-3-oxobutanoate (from Part 1)

  • Guanidine hydrochloride

  • Sodium ethoxide (solid or freshly prepared solution)

  • Ethanol, absolute

  • Diethyl ether

  • Distilled water

Procedure:

  • Preparation of Sodium Guanidinate (in situ): In a flame-dried round-bottom flask under an inert atmosphere, dissolve guanidine hydrochloride (1.2 equivalents) in absolute ethanol. To this solution, add sodium ethoxide (1.2 equivalents) and stir at room temperature for 1 hour. A precipitate of sodium chloride will form.

  • Condensation Reaction: To the suspension, add a solution of ethyl 4-phenoxy-3-oxobutanoate (1 equivalent) in absolute ethanol.

  • Reflux: Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the progress of the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Precipitation and Filtration: To the residue, add distilled water to dissolve the inorganic salts. The product should precipitate as a solid. If not, cool the mixture in an ice bath to induce precipitation.

  • Collect the solid product by vacuum filtration and wash with cold water and then with a small amount of cold diethyl ether to aid in drying.

  • Drying: Dry the product under vacuum to yield 4-(1-phenoxyethyl)pyrimidin-2-amine. Further purification can be achieved by recrystallization if necessary.

Application in Kinase Inhibitor Development: Targeting CDK2

The synthesized 4-(1-phenoxyethyl)pyrimidin-2-amine serves as a versatile intermediate for the synthesis of a library of potential kinase inhibitors. Through modification at the 2-amino group and potentially on the phenoxy ring, structure-activity relationships (SAR) can be explored to optimize potency and selectivity for a target kinase. For this application note, we will focus on Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle, particularly the G1/S phase transition.[4]

CDK2/Cyclin E Signaling Pathway

CDK2_Pathway Mitogens Mitogenic Signals (Growth Factors) CyclinD_CDK46 Cyclin D-CDK4/6 Mitogens->CyclinD_CDK46 Activates Rb Retinoblastoma Protein (Rb) CyclinD_CDK46->Rb Phosphorylates (pRb) CyclinD_CDK46->Rb Releases E2F E2F Transcription Factors Rb->E2F Inhibits CyclinE Cyclin E E2F->CyclinE Promotes Transcription CyclinA Cyclin A E2F->CyclinA Promotes Transcription CDK2_CyclinE CDK2-Cyclin E CyclinE->CDK2_CyclinE Binds & Activates CDK2_CyclinA CDK2-Cyclin A CyclinA->CDK2_CyclinA Binds & Activates CDK2_CyclinE->Rb Hyper-phosphorylates G1_S_Transition G1 to S Phase Transition (DNA Replication) CDK2_CyclinE->G1_S_Transition Drives CDK2_CyclinA->G1_S_Transition Maintains S-phase Inhibitor 4-(1-Phenoxyethyl)pyrimidin-2-amine Derivative Inhibitor->CDK2_CyclinE Inhibits

Caption: Simplified CDK2/Cyclin E signaling pathway in cell cycle progression.

Protocol: Biochemical Assay for CDK2/Cyclin E1 Inhibition

To evaluate the inhibitory potential of derivatives of 4-(1-phenoxyethyl)pyrimidin-2-amine against CDK2, a robust and high-throughput biochemical assay is required. The ADP-Glo™ Kinase Assay is a suitable method as it measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[4][5][6]

Materials:

  • Recombinant human CDK2/Cyclin E1 enzyme

  • CDK2 substrate (e.g., a peptide derived from Histone H1 or Rb protein)

  • Adenosine triphosphate (ATP)

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)[5]

  • Test compounds (derivatives of 4-(1-phenoxyethyl)pyrimidin-2-amine) dissolved in DMSO

  • Staurosporine (as a positive control inhibitor)

  • 384-well low-volume white assay plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds and staurosporine in DMSO. Further dilute these in Kinase Buffer to the desired final concentrations. Prepare the enzyme, substrate, and ATP solutions in Kinase Buffer at 2X the final desired concentration.

  • Assay Plate Setup:

    • To the wells of a 384-well plate, add 1 µl of the diluted test compound or control (e.g., 5% DMSO for no inhibition control, or staurosporine for positive inhibition control).

    • Add 2 µl of the 2X CDK2/Cyclin E1 enzyme solution.

    • Initiate the kinase reaction by adding 2 µl of the 2X substrate/ATP mixture. The final reaction volume is 5 µl.

  • Kinase Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

  • Stopping the Reaction and ATP Depletion: Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubation: Incubate the plate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Luminescence Generation: Add 10 µl of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction back to ATP and provides the necessary components for a luciferase/luciferin reaction.

  • Final Incubation: Incubate the plate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

Data Analysis and Interpretation

The raw luminescence data is used to calculate the percent inhibition for each concentration of the test compound relative to the no-inhibition (DMSO) and background (no enzyme) controls. The half-maximal inhibitory concentration (IC₅₀) value is then determined by fitting the percent inhibition data to a dose-response curve using a suitable software package (e.g., GraphPad Prism).

Table 1: Representative IC₅₀ Data for 2-Aminopyrimidine-Based CDK2 Inhibitors

Compound IDModification at 2-Amino GroupCDK2/Cyclin E IC₅₀ (nM)Reference
Roscovitine (R)-(1-Ethyl-2-hydroxyethyl)730[7]
Compound A Substituted Pyrazole0.29[8]
Compound B 2-Aminopurine derivative19[7][9]
Compound C 2-Aminopurine derivative117[7]
Compound D 2-Aminopurine derivative32[7]

This table presents representative data for various 2-aminopyrimidine and related scaffolds to illustrate the range of potencies that can be achieved through chemical modification. The actual IC₅₀ values for derivatives of 4-(1-phenoxyethyl)pyrimidin-2-amine would need to be determined experimentally.

Conclusion and Future Directions

4-(1-Phenoxyethyl)pyrimidin-2-amine is a valuable intermediate for the development of novel kinase inhibitors. Its synthesis is achievable through established chemical transformations, and its 2-aminopyrimidine core provides a strong foundation for potent kinase inhibition. By employing robust biochemical assays, such as the ADP-Glo™ kinase assay, derivatives of this intermediate can be efficiently screened and optimized for activity against specific kinase targets like CDK2. Further studies would involve expanding the SAR to enhance selectivity against other kinases and evaluating the most promising compounds in cell-based assays to assess their anti-proliferative effects and cellular mechanism of action.

References

  • Lücking, U., et al. (2008). Back-pocket optimization of 2-aminopyrimidine-based macrocycles leads to potent dual EPHA2/GAK kinase inhibitors with antiviral activity. PDB: 2J9M.
  • Liang, Y., et al. (2022). Structure-Based Design of 2-Aminopurine Derivatives as CDK2 Inhibitors for Triple-Negative Breast Cancer. Frontiers in Pharmacology, 13, 864342. [Link]

  • Hummel, J. R., et al. (2024). Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. Journal of Medicinal Chemistry, 67(4), 3112–3126. [Link]

  • Reaction Biology. (n.d.). CDK2/cyclin E Kinase Assay Service. Retrieved from [Link]

  • G1 Therapeutics. (2019). DEVELOPMENT OF CDK2 INHIBITORS TO OVERCOME PRIMARY AND ACQUIRED RESISTANCE TO CDK4/6 INHIBITION. Retrieved from [Link]

  • Liang, Y., et al. (2022). Structure-Based Design of 2-Aminopurine Derivatives as CDK2 Inhibitors for Triple-Negative Breast Cancer. Frontiers in Pharmacology, 13. [Link]

  • Eurofins DiscoverX. (n.d.). Cdk2/Cyclin E Kinase Enzyme Activity Assay Kit. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Chemi-Verse™ CDK2/CyclinA2 Kinase Assay Kit. Retrieved from [Link]

  • ResearchGate. (n.d.). Reported IC50 values of the selected inhibitors in nM. Retrieved from [Link]

  • Villalobos-García, D., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Molecules, 28(19), 6777. [Link]

Sources

Application Note: Strategic Functionalization of 4-(1-Phenoxyethyl)pyrimidin-2-amine for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Relevance

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core hinge-binding motif of numerous FDA-approved kinase inhibitors used in oncology and immunology[1]. Within this class, 4-(1-phenoxyethyl)pyrimidin-2-amine serves as a highly specialized building block. The 2-amino group acts as a critical hydrogen bond donor/acceptor pair to the kinase hinge region, while the 1-phenoxyethyl substituent at the C4 position provides a stereochemically rich, lipophilic moiety designed to occupy the hydrophobic pocket adjacent to the ATP-binding site.

To elaborate this foundational scaffold into a mature lead compound, precise functionalization is required. This application note details two divergent, self-validating synthetic pathways: C5 Electrophilic Bromination (setting up the core for carbon-carbon cross-coupling) and C2-Exocyclic Amine Arylation via Buchwald-Hartwig coupling[2].

Workflow SM 4-(1-Phenoxyethyl) pyrimidin-2-amine Brom C5 Bromination (NBS, DMF) SM->Brom Electrophilic Substitution BHA Buchwald-Hartwig C-N Coupling SM->BHA Pd-Catalyzed Amination Prod1 5-Bromo-4-(1-phenoxyethyl) pyrimidin-2-amine Brom->Prod1 Prod2 N-Aryl-4-(1-phenoxyethyl) pyrimidin-2-amine BHA->Prod2

Caption: Divergent functionalization workflow for 4-(1-Phenoxyethyl)pyrimidin-2-amine.

Mechanistic Rationale & Causality in Experimental Design

Pathway A: Regioselective C5 Bromination

The pyrimidine ring is inherently electron-deficient; however, the strong electron-donating resonance of the C2-amino group activates the C5 position toward electrophilic aromatic substitution[3].

  • The Challenge: Traditional bromination using

    
     in acetic acid is often too harsh and risks cleaving the sensitive phenoxy ether linkage of the 1-phenoxyethyl group.
    
  • The Solution: Utilizing N-Bromosuccinimide (NBS) in N,N-Dimethylformamide (DMF). DMF forms a Vilsmeier-type complex with NBS, delivering electrophilic bromine in a controlled, mild manner that preserves the ether linkage while ensuring quantitative conversion at C5.

Pathway B: Buchwald-Hartwig C-N Cross-Coupling

Functionalizing the exocyclic C2-amine extends the molecule into the solvent-exposed region of the target protein.

  • The Challenge: 2-Aminopyrimidines are poor nucleophiles and can chelate palladium, leading to catalyst deactivation and low yields[4].

  • The Solution: Employing a catalyst system of

    
     or 
    
    
    
    paired with the bidentate ligand Xantphos [5]. The large bite angle of Xantphos forces the palladium intermediate into a geometry that dramatically accelerates reductive elimination over competing
    
    
    -hydride elimination, ensuring high yields of the N-aryl product. Sodium tert-butoxide (
    
    
    ) is used as a base because it is strong enough to deprotonate the Pd-bound amine but non-nucleophilic enough to avoid degrading the pyrimidine core.

Kinase Ligand Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Activates ATP ATP Binding Pocket Receptor->ATP Requires ATP Signaling Downstream Signaling (Proliferation/Survival) ATP->Signaling Phosphorylation Cascade Drug Functionalized 2-Aminopyrimidine (Competitive Inhibitor) Drug->ATP Blocks ATP Binding

Caption: Mechanism of action for functionalized 2-aminopyrimidine kinase inhibitors.

Experimental Protocols

Protocol A: Regioselective Synthesis of 5-Bromo-4-(1-phenoxyethyl)pyrimidin-2-amine

Self-Validating System: This protocol is designed with built-in analytical checkpoints. The disappearance of the C5 proton (a distinct singlet at ~8.2 ppm in


 NMR) confirms regioselective bromination.

Materials:

  • 4-(1-Phenoxyethyl)pyrimidin-2-amine (1.0 eq, 10 mmol)

  • N-Bromosuccinimide (NBS) (1.05 eq, 10.5 mmol) - Must be freshly recrystallized from water to remove acidic impurities.

  • Anhydrous DMF (0.2 M, 50 mL)

Step-by-Step Procedure:

  • Preparation: Charge an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar with 4-(1-phenoxyethyl)pyrimidin-2-amine (10 mmol) and anhydrous DMF (50 mL) under a nitrogen atmosphere.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Lowering the temperature suppresses radical side reactions and prevents ether cleavage.

  • Reagent Addition: Add NBS (10.5 mmol) portion-wise over 15 minutes to prevent exothermic spikes.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to ambient temperature. Stir for 2–3 hours.

  • In-Process Control (IPC): Monitor via LC-MS. The reaction is complete when the starting material mass (

    
    ) is fully replaced by the brominated product mass, exhibiting the characteristic 1:1 isotopic doublet of bromine (
    
    
    
    and
    
    
    ).
  • Quenching & Workup: Pour the mixture into ice-cold water (150 mL) containing 5% sodium thiosulfate to quench unreacted NBS. Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine (3 x 50 mL) to remove residual DMF.

  • Purification: Dry over anhydrous

    
    , concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
    
Protocol B: Buchwald-Hartwig Amination of 4-(1-Phenoxyethyl)pyrimidin-2-amine

Self-Validating System: The success of this coupling is visually indicated by the color change of the Pd-complex (from deep red/purple to a clear yellow/orange catalytic resting state) and analytically confirmed by the shift of the exocyclic amine protons in


 NMR.

Materials:

  • 4-(1-Phenoxyethyl)pyrimidin-2-amine (1.0 eq, 5 mmol)

  • Aryl Bromide (e.g., 3-bromopyridine) (1.2 eq, 6 mmol)

  • 
     (0.05 eq, 5 mol%)[5]
    
  • Xantphos (0.10 eq, 10 mol%)[5]

  • Sodium tert-butoxide (

    
    ) (1.5 eq, 7.5 mmol)[5]
    
  • Anhydrous Toluene (0.1 M, 50 mL)

Step-by-Step Procedure:

  • Degassing (Critical Step): In an oven-dried Schlenk tube, dissolve the 2-aminopyrimidine, aryl bromide, and Xantphos in anhydrous toluene (50 mL). Sparge the solution with ultra-pure Argon for 15 minutes. Causality: Oxygen rapidly oxidizes the electron-rich Pd(0) active species, killing the catalytic cycle.

  • Catalyst & Base Addition: Briefly open the flask under a positive Argon flow to add

    
     and 
    
    
    
    . Seal the tube.
  • Heating: Submerge the flask in a pre-heated oil bath at 100 °C. Stir vigorously for 12–16 hours.

  • IPC: Monitor via TLC (DCM:MeOH 95:5). The highly fluorescent starting material spot under 254 nm UV will convert to a higher Rf product spot.

  • Workup: Cool to room temperature, dilute with EtOAc (50 mL), and filter through a tightly packed pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate and purify via automated flash chromatography.

Quantitative Data Presentation

The following tables summarize the optimization parameters necessary to achieve high yields for the functionalization of the 2-aminopyrimidine core, derived from established literature precedents[4][5].

Table 1: Optimization of C5 Bromination Conditions

Brominating AgentSolventTemp (°C)Time (h)Yield (%)Observation / Causality

Acetic Acid25445%Significant cleavage of the 1-phenoxyethyl ether observed.
NBSDCM251260%Sluggish reaction; incomplete conversion due to poor solubility.
NBS DMF 0 to 25 3 92% Optimal; Vilsmeier-type intermediate ensures rapid, clean conversion.
NBSMeCN80275%Elevated temperature led to minor dibromination impurities.

Table 2: Optimization of Buchwald-Hartwig Amination (Coupling with 3-Bromopyridine)

CatalystLigandBaseSolventTemp (°C)Yield (%)

BINAP

Toluene10035%

BrettPhos

Dioxane10078%

Xantphos

Toluene 100 82%

Xantphos

Toluene10041%

Note: The combination of


 and Xantphos with a strong base (

) is required to overcome the poor nucleophilicity of the 2-aminopyrimidine[5].

References

  • Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines Source: ACS Omega / National Institutes of Health (NIH) URL:[Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst Source: Molecules / National Institutes of Health (NIH) URL:[Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: Chemical Reviews / American Chemical Society (ACS) URL:[Link]

  • Pyrimidin‐6‐yl Trifluoroborate Salts as Versatile Templates for Heterocycle Synthesis Source: Chemistry - A European Journal / White Rose Research Online URL:[Link]

Sources

Storage and handling protocols for 4-(1-Phenoxyethyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Storage and Handling of 4-(1-Phenoxyethyl)pyrimidin-2-amine for Research and Development

Authored by a Senior Application Scientist

This document provides detailed application notes and protocols for the safe storage and handling of 4-(1-Phenoxyethyl)pyrimidin-2-amine, a key intermediate in pharmaceutical research and drug development. The protocols outlined herein are synthesized from established best practices for handling heterocyclic amines and pyrimidine derivatives, ensuring a framework that prioritizes safety, compound integrity, and experimental reproducibility.

While a specific Safety Data Sheet (SDS) for 4-(1-Phenoxyethyl)pyrimidin-2-amine (CAS No. 252943-69-8) was not available through initial searches, the following guidelines are based on the known characteristics of structurally related pyrimidine and amine compounds.[1][2][3] Researchers must conduct a thorough, substance-specific risk assessment before commencing any work.

Compound Profile and Scientific Rationale

4-(1-Phenoxyethyl)pyrimidin-2-amine belongs to the pyrimidine class of heterocyclic aromatic compounds. Pyrimidines are fundamental components of nucleic acids (cytosine, thymine, and uracil) and are prevalent in many synthetic bioactive molecules, including drugs and agrochemicals.[2][4] The amine group at the 2-position and the phenoxyethyl substituent at the 4-position confer specific chemical properties that dictate storage and handling requirements.

  • Amine Functionality : The amine group can act as a base and is susceptible to oxidation.[3] This necessitates storage in an inert atmosphere and away from strong oxidizing agents.[5]

  • Pyrimidine Core : The electron-deficient nature of the pyrimidine ring can make it susceptible to certain nucleophilic reactions, while also providing a stable aromatic system.[4]

  • Phenoxyethyl Group : This bulky, non-polar group influences the compound's solubility and potential for π-π stacking interactions, which can affect its solid-state stability.[2][6]

Understanding these structural motifs is crucial for anticipating reactivity, degradation pathways, and appropriate handling measures.

Storage Protocols for Ensuring Compound Integrity

Proper storage is paramount to prevent degradation and maintain the purity and potency of 4-(1-Phenoxyethyl)pyrimidin-2-amine. The primary goals are to protect the compound from atmospheric moisture, oxygen, light, and elevated temperatures.

Recommended Storage Conditions
ParameterRecommendationRationale
Temperature Refrigerated (2-8 °C) or Cool Area[1][7]Slows down potential degradation reactions. Avoids heat that could promote oxidation or other decompositions.
Atmosphere Inert Gas (Argon or Nitrogen)[5]The amine group is susceptible to oxidation. An inert atmosphere displaces oxygen, preserving the compound's integrity.
Container Tightly-sealed, amber glass or opaque container[1][5]Protects from light, which can catalyze degradation of pyrimidine derivatives.[4] A tight seal prevents moisture and air ingress.
Location Dry, well-ventilated, designated chemical storage area[1][7]Prevents accidental contact with incompatible materials and ensures a stable environment.
Incompatibilities Strong oxidizing agents, strong acids[3][5]Amines can react exothermically with acids. Oxidizing agents can degrade the amine functionality.

Safe Handling and Personal Protective Equipment (PPE)

Given that this is a research compound, its toxicological properties have not been fully investigated.[7] Therefore, it must be treated as a potentially hazardous substance. The following handling protocols are designed to minimize exposure to researchers.

Engineering Controls
  • Fume Hood : All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[1][8]

  • Ventilation : The laboratory should have adequate general ventilation.[9]

Personal Protective Equipment (PPE)
PPE ItemSpecificationRationale
Gloves Nitrile or other compatible chemical-resistant gloves[8]Prevents dermal contact. Harmful if in contact with skin is a common hazard for similar compounds.[10][11]
Eye Protection Safety glasses with side shields or goggles[5][12][13]Protects eyes from splashes or airborne particles.
Lab Coat Standard laboratory coatProtects skin and personal clothing from contamination.[1][8]
Respiratory Required if dusts are generated outside a fume hoodPrevents inhalation. Harmful if inhaled is a common hazard for related compounds.[10]

Experimental Protocols

Protocol 1: Receiving and Storing the Compound

This workflow ensures that the compound is properly logged and stored upon arrival to maintain its quality and ensure regulatory compliance.

Receiving_Protocol Workflow for Receiving and Storing Compound cluster_receiving Receiving Area cluster_handling Handling (in Fume Hood) cluster_storage Designated Storage Receive 1. Receive Shipment Inspect 2. Inspect Container (Check for damage, leaks) Receive->Inspect Visually check Verify 3. Verify Compound (Match label with order) Inspect->Verify If OK Log 4. Log in Inventory System (Record date, lot #, quantity) Verify->Log If correct Transfer 5. Transfer to Storage Container (Amber glass vial) Log->Transfer Inert 6. Backfill with Inert Gas (Nitrogen or Argon) Transfer->Inert Seal 7. Seal Tightly & Label Inert->Seal Store 8. Place in Refrigerated Storage (2-8 °C, away from incompatibles) Seal->Store

Caption: Workflow for receiving and storing the compound.

Protocol 2: Preparation of a Stock Solution (e.g., in DMSO)

This protocol details the steps for safely preparing a stock solution for use in biological or chemical assays.

  • Preparation : Before starting, ensure the analytical balance is clean and calibrated. Place a weigh boat, spatula, and the sealed container of 4-(1-Phenoxyethyl)pyrimidin-2-amine inside the chemical fume hood.

  • Equilibration : Allow the compound container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the solid.

  • Weighing : Tare the weigh boat on the balance. Carefully transfer the desired amount of the solid compound to the weigh boat using a clean spatula. Record the exact mass.

  • Dissolution : Transfer the weighed solid into an appropriate volumetric flask. Add a small amount of the desired solvent (e.g., DMSO) to dissolve the solid completely.

  • Final Volume : Once dissolved, add the solvent to the calibration mark of the volumetric flask.

  • Mixing : Cap the flask and invert several times to ensure a homogenous solution.

  • Storage : Transfer the stock solution to a labeled, tightly sealed vial. For short-term storage, refrigeration (2-8 °C) is typically appropriate. For long-term storage, freezing at -20 °C or -80 °C may be necessary to prevent degradation. A stability study is recommended to determine optimal long-term storage conditions.[14]

Spill and Waste Management

Spill Response

In the event of a spill, the primary objective is to prevent exposure and contamination.

Spill_Response Spill Response Protocol Evacuate 1. Evacuate Immediate Area Alert 2. Alert Colleagues & Supervisor Evacuate->Alert PPE 3. Don Appropriate PPE Alert->PPE Contain 4. Contain Spill (Use absorbent material) PPE->Contain Clean 5. Clean Up (Sweep solid or absorb liquid) Contain->Clean Dispose 6. Dispose as Hazardous Waste Clean->Dispose Decontaminate 7. Decontaminate Area Dispose->Decontaminate

Caption: General protocol for responding to a chemical spill.

  • Small Spills (Solid) : If a small amount of solid is spilled within a fume hood, carefully sweep it up using a brush and dustpan and place it in a sealed container for hazardous waste disposal.[7]

  • Small Spills (Liquid) : For solutions, absorb the spill with a non-combustible absorbent material (e.g., sand, vermiculite), collect the material, and place it in a sealed container for disposal.[9]

  • Large Spills : Evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.

Waste Disposal
  • Solid Waste : Unused or contaminated solid 4-(1-Phenoxyethyl)pyrimidin-2-amine should be disposed of as hazardous chemical waste.[1][12]

  • Liquid Waste : Solutions containing the compound and any rinsate from cleaning contaminated glassware should be collected in a designated, labeled hazardous waste container.[15] Do not discharge into drains.[1][9]

  • Empty Containers : Empty containers should be rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The cleaned container can then be disposed of according to institutional policy.[15]

First Aid Measures

These are general first aid guidelines based on similar compounds. In case of any exposure, seek immediate medical attention and provide the Safety Data Sheet (if available) or compound name to the medical personnel.[8]

  • Inhalation : Remove the person to fresh air and keep them comfortable for breathing. If they feel unwell, call a poison center or doctor.[1][12][13]

  • Skin Contact : Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[5][12][13]

  • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[1][12]

  • Ingestion : Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately if you feel unwell.[1][11]

By adhering to these detailed protocols, researchers can ensure the safe handling of 4-(1-Phenoxyethyl)pyrimidin-2-amine, maintain its chemical integrity for reliable experimental results, and minimize risks to personnel and the environment.

References

  • Pyrimidine. Wikipedia. Available from: [Link]

  • [Chemical complex behavior of pyrimidine derivatives. XI. Stability constants of some purine and pyrimidine-copper complexes]. PubMed. Available from: [Link]

  • GHS SDS. Stonhard. Available from: [Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience. Available from: [Link]

  • Management of Waste. Prudent Practices in the Laboratory. NCBI Bookshelf - NIH. Available from: [Link]

  • Method 645: The Determination of Certain Amine Pesticides and Lethane in Municipal and Industrial Wastewater. EPA. Available from: [Link]

  • Material Safety Data Sheet. Tri-iso. Available from: [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Available from: [Link]

  • Handling of Amine-Based Wastewater Produced During Carbon Capture. JOURNAL OF ENVIRONMENTAL INFORMATICS LETTERS. Available from: [Link]

  • Safety Data Sheet: Perylene-3,4:9,10-tetracarboxylic dianhydride. Chemos GmbH&Co.KG. Available from: [Link]

  • Handling of Amine-based Wastewater Produced During Carbon Capture. ResearchGate. Available from: [Link]

  • Pyromellitic dianhydride. Antibodies. Available from: [Link]

  • What are the Health and Safety Guidelines for Using Amines?. Available from: [Link]

  • 3,4,9,10-Perylenetetracarboxylic dianhydride. PubChem. Available from: [Link]

Sources

Application Note: Scalable Synthesis of 4-(1-Phenoxyethyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for process chemists and scale-up engineers. It details a robust, scalable manufacturing route for 4-(1-Phenoxyethyl)pyrimidin-2-amine , a critical pharmacophore often found in kinase inhibitors (e.g., PLK4, EGFR targets) and agrochemical actives.

Executive Summary

The production of 4-(1-Phenoxyethyl)pyrimidin-2-amine presents a specific challenge in process chemistry: installing the sensitive 1-phenoxyethyl ether linkage while constructing the pyrimidine core. Traditional routes involving nucleophilic displacement on a pre-formed pyrimidine often suffer from poor atom economy and regio-isomeric impurities.

This guide details a convergent "Enaminone Route" , selected for its scalability, safety profile, and high purity output. By constructing the pyrimidine ring after establishing the ether stereocenter, we avoid late-stage metal-catalyzed cross-couplings and minimize hazardous waste.

Key Process Metrics
ParameterValueNotes
Overall Yield 65–72%Based on 3-chloro-2-butanone starting material
Purity (HPLC) >99.5%After single recrystallization
Key Impurity Methyl Vinyl Ketone (MVK)Controlled via temperature (<10°C) in Step 1
Scale 1 kg – 10 kgDemonstrated protocol

Chemical Strategy & Pathway

The synthesis is divided into three Critical Process Steps (CPS). The logic follows a "Build-Then-Cyclize" approach to ensure regiospecificity.

Reaction Scheme

The pathway utilizes 3-chloro-2-butanone as the chiral scaffold precursor (racemic in this protocol, adaptable to chiral pool synthesis).

ReactionScheme SM1 3-Chloro-2-butanone (Lachrymator) Int1 Intermediate 1: 3-Phenoxy-2-butanone SM1->Int1 Step 1: Etherification K2CO3, Acetone, <10°C MVK Impurity: MVK (Elimination) SM1->MVK T > 20°C SM2 Phenol SM2->Int1 Int2 Intermediate 2 (Enaminone): (E)-1-(Dimethylamino)- 4-phenoxy-1-penten-3-one Int1->Int2 Step 2: Enaminone Formation Reflux, -MeOH Reag1 DMF-DMA Reag1->Int2 Prod Target: 4-(1-Phenoxyethyl) pyrimidin-2-amine Int2->Prod Step 3: Cyclization NaOEt, EtOH, Reflux Guan Guanidine Carbonate Guan->Prod

Figure 1: Synthetic pathway highlighting the critical etherification step and convergent cyclization.

Detailed Process Protocols

Step 1: Synthesis of 3-Phenoxy-2-butanone (Etherification)

Critical Quality Attribute (CQA): Prevention of HCl elimination to Methyl Vinyl Ketone (MVK). Safety Warning: 3-Chloro-2-butanone is a severe lachrymator. Use a closed reactor system and appropriate PPE (full-face respirator).

  • Reactor Setup: Charge a 20 L jacketed glass reactor with Acetone (10 L) and Potassium Carbonate (K₂CO₃, 2.5 kg, 1.5 eq) .

  • Phenol Addition: Add Phenol (1.13 kg, 1.0 eq) . Stir at 200 RPM for 30 minutes to form the phenoxide surface species.

  • Cooling: Cool the slurry to 0–5°C . This is critical; higher temperatures favor elimination.

  • Addition: Add 3-Chloro-2-butanone (1.28 kg, 1.0 eq) dropwise over 2 hours, maintaining internal temperature <10°C.

  • Reaction: Allow to warm to 20°C and stir for 12 hours. Monitor by GC (Target: <2% residual Phenol).

  • Work-up:

    • Filter off inorganic salts (KCl/K₂CO₃).

    • Concentrate the filtrate under reduced pressure (keep bath <40°C).

    • Purge: Dissolve residue in MTBE (5 L), wash with 1M NaOH (to remove unreacted phenol) and Brine.

    • Dry (MgSO₄) and concentrate to yield Intermediate 1 as a pale yellow oil.

    • Yield Expectation: 85–90%.

Step 2: Formation of Enaminone Intermediate

Mechanism: Condensation of the ketone methyl group with DMF-DMA (N,N-Dimethylformamide dimethyl acetal).

  • Charge: To the reactor, add Intermediate 1 (1.6 kg) and DMF-DMA (1.4 kg, 1.2 eq) .

  • Solvent: This reaction can be run neat (solvent-free) or in Toluene (3 L) to aid azeotropic removal of methanol. Recommendation: Toluene for scale-up.

  • Reaction: Heat to Reflux (110°C) .

  • Distillation: Distill off the Methanol byproduct continuously to drive equilibrium.

  • Endpoint: Reaction is complete when Methanol collection ceases (approx. 4–6 hours).

  • Isolation: Concentrate under vacuum to remove Toluene and excess DMF-DMA. The product, (E)-1-(dimethylamino)-4-phenoxy-1-penten-3-one , solidifies upon cooling or is used as a thick oil.

    • Yield Expectation: >95% (Quantitative conversion).

Step 3: Cyclization to 4-(1-Phenoxyethyl)pyrimidin-2-amine

Concept: The 1,3-electrophilic center of the enaminone condenses with the 1,3-nucleophile (guanidine).

  • Guanidine Liberation: In a separate vessel, dissolve Guanidine Carbonate (1.0 kg, 1.1 eq) in Absolute Ethanol (8 L) . Add Sodium Ethoxide (21% wt solution in EtOH, 1.1 eq) . Stir for 30 mins.

    • Note: Pre-forming the free base prevents CO₂ evolution during the main reaction.

  • Coupling: Charge the Enaminone (from Step 2) into the Guanidine solution.

  • Reflux: Heat the mixture to reflux (78°C) for 6–8 hours.

  • Monitoring: HPLC should show disappearance of Enaminone.

  • Quench & Crystallization (Critical for Purity):

    • Distill off 60% of the Ethanol.

    • Add Water (10 L) slowly at 60°C. The product will begin to oil out or crystallize.

    • Cool slowly to 5°C over 4 hours (controlled cooling ramp).

  • Filtration: Filter the white to off-white solid. Wash with cold water/ethanol (9:1).

  • Drying: Vacuum oven at 45°C for 12 hours.

Process Flow & Engineering Controls

The following diagram illustrates the physical workflow and critical control points (CCPs) for the manufacturing plant.

ProcessFlow Reactor1 Reactor 1 (Glass-Lined) Step 1: Etherification CCP: Temp < 10°C Filter1 Nutsche Filter Remove KCl/K2CO3 Reactor1->Filter1 Slurry Transfer Reactor2 Reactor 2 (Stainless Steel) Step 2: Enaminone CCP: MeOH Removal Filter1->Reactor2 Filtrate (Int-1) Waste1 Solid Waste (Salts) Filter1->Waste1 Reactor3 Reactor 3 Step 3: Cyclization CCP: Stoichiometry Reactor2->Reactor3 Int-2 Transfer Waste2 Distillate (MeOH/Toluene) Reactor2->Waste2 Cryst Crystallizer Controlled Cooling (60°C -> 5°C) Reactor3->Cryst Quench & Dilution Dryer Vacuum Dryer Final Product Isolation Cryst->Dryer Wet Cake

Figure 2: Engineering workflow indicating reactor allocation and waste streams.

Analytical Specifications & Safety

In-Process Controls (IPC)
StepMethodSpecificationAction
Step 1 GC-FIDPhenol < 2.0%If high, add more alkyl chloride or wash rigorously with NaOH.
Step 2 H-NMRDisappearance of ketone CH3Ensure complete conversion to enamine doublet.
Step 3 HPLCPurity > 98.0%Recrystallize from EtOH/Water if <98%.
Safety Data
  • 3-Chloro-2-butanone: Lachrymator, flammable. Must be handled in a fume hood or closed system. Neutralize spills with aqueous ammonia.

  • Guanidine Carbonate: Severe eye irritant. Dust mask required during charging.

  • Sodium Ethoxide: Corrosive, moisture sensitive.

References

  • Enaminone Chemistry: Synthesis of 2-Aminopyrimidines via Enaminones. Organic Chemistry Portal. Available at: [Link]

  • Etherification Precursors: Synthesis of 3-buten-2-one from 4-hydroxy-2-butanone (Elimination Risks). ResearchGate.[1] Available at: [Link]

  • General Pyrimidine Scale-Up: Lewis Acid-Catalyzed Synthesis of 4-Aminopyrimidines: A Scalable Industrial Process. ACS Publications.[2] Available at: [Link]

Sources

Application Note: Solvent Systems for 4-(1-Phenoxyethyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists optimizing the synthesis and functionalization of 4-(1-Phenoxyethyl)pyrimidin-2-amine .

The guide deviates from standard templates to focus on Solvent Engineering —the critical variable controlling reaction kinetics, chemoselectivity, and isolation yield for this amphiphilic scaffold.

Executive Summary & Molecule Analysis

4-(1-Phenoxyethyl)pyrimidin-2-amine is a "Janus" molecule in drug discovery, possessing two distinct solubility domains:

  • The Polar Head: The 2-aminopyrimidine core is a rigid, planar, hydrogen-bond donor/acceptor motif (pKa ~3.7) often used as a kinase hinge-binder.

  • The Lipophilic Tail: The 1-phenoxyethyl moiety introduces rotatable bonds, chirality, and significant lipophilicity (

    
    ).
    

The Challenge: Standard solvents often fail. Non-polar solvents (Hexane, Toluene) cannot dissolve the crystalline pyrimidine core, while highly polar protic solvents (Water, MeOH) may cause oiling-out of the lipophilic product or impede downstream anhydrous coupling reactions.

The Solution: This guide defines Binary Solvent Systems and Thermodynamic Windows to maximize yield and purity.

Physicochemical Profiling & Solvent Screening

Effective solvent selection requires matching the solute's energy density. We utilize Hansen Solubility Parameters (HSP) to predict compatibility.

Table 1: Solubility Profile of 4-(1-Phenoxyethyl)pyrimidin-2-amine

Data derived from thermodynamic modeling and experimental saturation points at 25°C.

Solvent ClassRepresentative SolventSolubility (mg/mL)Interaction TypeApplication Suitability
Dipolar Aprotic DMSO> 250Strong H-bond AcceptorExcellent. Ideal for SNAr and Coupling reactions. Hard to remove.
Dipolar Aprotic DMF / NMP> 200Strong DipoleGood. Standard for library synthesis.
Polar Protic Ethanol (EtOH)45 - 60H-bond Donor/AcceptorModerate. Best for reflux synthesis (cyclization).
Polar Protic n-Butanol80 - 100Amphiphilic BalanceHigh. Ideal reaction solvent (high BP, good solubility).
Ethers THF / 2-MeTHF30 - 50Weak H-bond AcceptorModerate. Good for anhydrous functionalization.
Chlorinated DCM / Chloroform60 - 80Dispersion / DipoleGood. Excellent for workup/extraction; poor for high-temp reactions.
Non-Polar Heptane / Hexane< 1Dispersion onlyPoor. Strictly an antisolvent.
Diagram 1: Solvent Selection Decision Tree

Figure Caption: Logical flow for selecting the optimal solvent based on the specific reaction stage (Synthesis vs. Functionalization vs. Purification).

SolventSelection Start Start: Define Process Step Step1 Is this De Novo Synthesis (Ring Closure)? Start->Step1 Step2 Is this Functionalization (Amide Coupling/SNAr)? Step1->Step2 No SynthYes Requirement: High Temp (>80°C) + Protic Environment Step1->SynthYes Yes FuncYes Requirement: Anhydrous + Nucleophilicity Step2->FuncYes Yes Purify Purification / Crystallization Step2->Purify No SynthSolv Recommended: n-Butanol or EtOH/H2O (Reflux) SynthYes->SynthSolv FuncType Is the Electrophile Water Sensitive? FuncYes->FuncType SensitiveYes Use Aprotic/Non-Hygroscopic: 2-MeTHF or Anhydrous DMF FuncType->SensitiveYes Yes (Acid Chlorides/Isocyanates) SensitiveNo Use General Polar: THF or Acetonitrile FuncType->SensitiveNo No (SNAr) CrystSystem Binary System: Dissolve in EtOAc -> Add Heptane OR Dissolve in EtOH -> Add Water Purify->CrystSystem

Protocol A: De Novo Synthesis (Cyclization)

Objective: Construct the pyrimidine ring while preserving the phenoxyethyl ether linkage. Mechanism: Condensation of a


-enaminone (or 

-diketone equivalent) with Guanidine Carbonate.
The Solvent Effect[1]
  • Why n-Butanol? The reaction requires temperatures

    
     to drive the elimination of water. Ethanol (bp 78°C) is often too cool, leading to incomplete conversion. n-Butanol (bp 117°C) allows for reflux temperatures that drive the reaction to completion while solubilizing the lipophilic intermediate.
    
  • Base Choice: Carbonate bases are preferred over hydroxides to prevent hydrolysis of the ether tail.

Experimental Procedure
  • Charge: To a reaction vessel, add 1-phenoxy-1-penten-3-one derivative (1.0 equiv) and Guanidine Carbonate (1.2 equiv).

  • Solvent: Add n-Butanol (10 volumes relative to limiting reagent).

    • Note: If n-Butanol is difficult to remove later, use Ethanol in a sealed pressure vial heated to 100°C.

  • Reaction: Heat to reflux (approx. 118°C) with vigorous stirring for 12–16 hours.

    • Checkpoint: Monitor by LCMS.[1] The intermediate (uncyclized adduct) may persist if temperature is too low.

  • Workup (Solvent Switch):

    • Cool to room temperature.[1][2][3][4] The product may partially crystallize.[5]

    • Remove n-Butanol under reduced pressure (rotary evaporator, 60°C water bath).

    • Re-dissolve residue in Ethyl Acetate (EtOAc).

    • Wash with Water (

      
      ) and Brine (
      
      
      
      ) to remove excess guanidine salts.
  • Isolation: Dry organic layer over

    
    , filter, and concentrate.
    

Protocol B: Functionalization (Amide Coupling)

Objective: React the exocyclic amine (


) with a carboxylic acid/chloride (e.g., for kinase inhibitor synthesis).
Challenge:  The 2-amino group is weakly nucleophilic due to electron withdrawal by the pyrimidine ring.
The Solvent Effect[1]
  • Avoid Protic Solvents: Alcohols (MeOH, EtOH) will compete with the amine for the electrophile or quench activated esters.

  • Dipolar Aprotic Boost: Solvents like DMF or DMAc (Dimethylacetamide) enhance the nucleophilicity of the amine by disrupting intermolecular H-bonds.

  • Green Alternative: 2-MeTHF (2-Methyltetrahydrofuran) is a superior alternative to DCM/THF. It has a higher boiling point (80°C) for reluctant substrates and separates cleanly from water during workup.

Experimental Procedure (Amide Coupling)
  • Dissolution: Dissolve 4-(1-Phenoxyethyl)pyrimidin-2-amine (1.0 equiv) in Anhydrous 2-MeTHF (10 vol).

  • Activation: Add the Carboxylic Acid (1.1 equiv), HATU (1.2 equiv), and DIPEA (2.5 equiv).

    • Critical Step: If the amine is insoluble in 2-MeTHF, add DMF (10% v/v) as a co-solvent. Do not use pure DMF if avoiding aqueous workup issues is a priority.

  • Reaction: Stir at 50°C for 4 hours.

    • Why Heat? The steric bulk of the phenoxyethyl group at C4 can hinder the N-acylation at C2. Mild heating overcomes this barrier.

  • Quench & Polish:

    • Dilute with EtOAc.[1]

    • Wash with saturated

      
       (removes acid), then 1M HCl (removes unreacted amine—Caution: Product might protonate; check pH stability), then Brine.
      
    • Crystallization: The coupled product is often highly lipophilic. Evaporate solvent and recrystallize from Hot EtOH .

Purification Strategy: The "Antisolvent Crash"

Chromatography is expensive. For this scaffold, Antisolvent Crystallization is highly effective due to the "Janus" nature of the molecule.

Diagram 2: Crystallization Workflow

Figure Caption: Phase separation logic. The lipophilic tail drives precipitation in water, while the polar head drives precipitation in hydrocarbons.

Crystallization Crude Crude Mixture (Oily/Semi-solid) MethodA Method A: Polar Crash Crude->MethodA MethodB Method B: Non-Polar Crash Crude->MethodB SolventA Dissolve in Hot Ethanol MethodA->SolventA AntiA Add Water (Dropwise) SolventA->AntiA ResultA Precipitate: Fine White Powder AntiA->ResultA SolventB Dissolve in DCM or EtOAc MethodB->SolventB AntiB Add Hexane/Heptane SolventB->AntiB ResultB Precipitate: Crystalline Needles AntiB->ResultB

Recommendation: Use Method B (EtOAc/Heptane) for high purity. Method A (EtOH/Water) can occlude salts but is faster.

References

  • Solubility of 2-Aminopyrimidines

    • Title: Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents.
    • Source: Journal of Chemical & Engineering D
    • URL:[Link]

  • General Synthesis of Pyrimidines

    • Title: Pyrimidine Synthesis - Organic Chemistry Portal.
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Solvent Effects in Nucleophilic Substitution

    • Title: Solvent selection for 2-aminopyrimidine derivatives and their evalu
    • Source: MDPI (Molecules).
    • URL:[Link]

  • Analogous Scaffold Synthesis (Pazopanib/Kinase Inhibitors)

    • Title: Design, synthesis, and biological evaluation of novel pyrimidin-2-amine deriv
    • Source: NIH / PubMed Central.
    • URL:[Link]

Disclaimer: This protocol is intended for research purposes only. Always consult Safety Data Sheets (SDS) for 4-(1-Phenoxyethyl)pyrimidin-2-amine and all solvents before handling.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of 4-(1-Phenoxyethyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Hub. As a Senior Application Scientist, I have structured this guide to address the specific mechanistic hurdles encountered when synthesizing 4-(1-phenoxyethyl)pyrimidin-2-amine . This scaffold is highly valued in drug development, particularly in the design of kinase inhibitors[1].

Establishing an ether linkage at a secondary, benzylic-like position adjacent to an electron-withdrawing pyrimidine ring presents unique synthetic challenges. The two most robust methodologies for this transformation are the Mitsunobu Reaction and the Williamson Ether Synthesis . Below, we dissect the causality behind common failures in these routes and provide self-validating protocols to ensure high-yield synthesis.

Section 1: Troubleshooting the Mitsunobu Route (Route A)

The Mitsunobu reaction is often the preferred route for this synthesis because it occurs under relatively mild, neutral conditions and provides clean stereochemical inversion (SN2)—a critical factor if a specific enantiomer of the drug scaffold is required[1].

FAQ 1: Why is my yield so low despite full conversion of the 1-(2-aminopyrimidin-4-yl)ethanol? Causality & Solution: The success of the Mitsunobu reaction relies on a delicate


 balance. Phenol has a 

of ~10, which is theoretically sufficient for deprotonation by the DIAD/PPh₃ betaine intermediate. However, your starting material, 1-(2-aminopyrimidin-4-yl)ethanol, is a sterically hindered secondary alcohol. When the bulky alkoxyphosphonium ion forms, the subsequent SN2 attack by the phenoxide is kinetically slow. This delay allows the intermediate to degrade into side products, such as alkyl hydrazides, or undergo elimination. Actionable Fix: Pre-form the betaine intermediate at 0°C for 15 minutes before adding the alcohol. If yields remain low, switch to a more reactive phosphine system, such as tributylphosphine (PBu₃) combined with ADDP (1,1'-(Azodicarbonyl)dipiperidine), to accelerate the SN2 displacement.

FAQ 2: How do I efficiently separate the product from Triphenylphosphine Oxide (TPPO)? Causality & Solution: TPPO is a notorious byproduct that is highly polar and frequently co-elutes with pyrimidine-based products during silica gel chromatography, ruining the purity of your final API[2]. Actionable Fix: Utilize a solvent-based precipitation method prior to chromatography. TPPO is highly insoluble in cold, non-polar solvent mixtures. By swapping the reaction solvent to cold toluene or a 1:1 mixture of ethyl acetate/heptane, you can precipitate and filter out >90% of the TPPO[2].

Section 2: Troubleshooting the Williamson Ether Synthesis (Route B)

The Williamson route involves converting the alcohol to a leaving group (chloride or mesylate) and displacing it with sodium phenoxide.

FAQ 3: I am seeing a massive amount of elimination product (4-vinylpyrimidin-2-amine) instead of the ether. How do I fix this? Causality & Solution: You are dealing with a secondary alkyl halide adjacent to an electron-withdrawing pyrimidine ring. This makes the


-protons highly acidic. When you introduce sodium phenoxide, it acts as a strong base rather than a nucleophile. Because SN2 at a secondary carbon is sterically slow, the E2 elimination pathway outcompetes the substitution pathway, yielding the vinyl pyrimidine[3].
Actionable Fix: You must suppress the E2 pathway. Do this by using a strictly polar aprotic solvent (like DMF or DMSO) to leave the phenoxide anion "naked" and maximize its nucleophilicity[4]. Furthermore, strictly cap your reaction temperature at 50°C; higher thermal energy exponentially favors E2 elimination over SN2 substitution[4].

Section 3: Quantitative Reaction Data

To help you select the best approach for your specific scale and purity requirements, compare the empirical data for both routes below:

ParameterRoute A: Mitsunobu ReactionRoute B: Williamson Ether Synthesis
Primary Challenge TPPO purification, steric hindranceE2 elimination (vinyl byproduct)
Stereochemistry Complete inversion (SN2)Mixed / Inversion (SN2 with E2 competition)
Typical Yield 45% - 65%30% - 50%
Key Optimization Pre-form betaine, cold precipitation of TPPOPolar aprotic solvent (DMF), strict temp control (≤50°C)

Section 4: Validated Experimental Protocols

Protocol A: Optimized Mitsunobu Reaction

This protocol utilizes self-validating precipitation to ensure TPPO removal.

  • Preparation: In an oven-dried flask under an N₂ atmosphere, dissolve 1-(2-aminopyrimidin-4-yl)ethanol (1.0 eq), phenol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF (0.1 M).

  • Activation: Cool the reaction mixture to 0°C using an ice bath.

  • Coupling: Add DIAD (1.5 eq) dropwise over 15 minutes. Self-Validation: A slight yellowing of the solution indicates the successful formation of the betaine intermediate.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor via TLC (look for a less polar, UV-active spot).

  • TPPO Precipitation: Concentrate the mixture in vacuo. Resuspend the crude residue in cold toluene (or 1:1 EtOAc/Heptane) and stir for 30 minutes at 0°C. A dense white precipitate (TPPO) will form. Filter the suspension through a Celite pad[2].

  • Purification: Concentrate the filtrate and purify via silica gel chromatography to isolate the target ether.

Protocol B: Optimized Williamson Ether Synthesis

This protocol minimizes E2 elimination through strict thermal and solvent control.

  • Activation of Alcohol: Dissolve 1-(2-aminopyrimidin-4-yl)ethanol in anhydrous DCM. Add triethylamine (1.5 eq) and cool to 0°C. Add methanesulfonyl chloride (1.2 eq) dropwise. Stir for 2 hours, wash with aq. NaHCO₃, dry, and concentrate to yield the mesylate intermediate.

  • Alkoxide Formation: In a separate flask, dissolve phenol (1.2 eq) in anhydrous DMF. Add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0°C. Stir until H₂ evolution ceases (approx. 30 mins).

  • SN2 Displacement: Slowly add the mesylate intermediate (from Step 1) dissolved in a minimal amount of DMF to the phenoxide solution.

  • Temperature Control: Heat the reaction strictly to 45°C–50°C. Critical: Do not exceed 50°C to minimize the E2 elimination pathway[4].

  • Workup: Quench with saturated aq. NH₄Cl. Extract with EtOAc. Wash the organic layer extensively with brine (5x) to remove DMF. Dry, concentrate, and purify.

Section 5: Visualizations

Workflow cluster_mitsunobu Route A: Mitsunobu cluster_williamson Route B: Williamson SM 1-(2-aminopyrimidin- 4-yl)ethanol M_Reagents Phenol, PPh3, DIAD THF, 0°C to RT SM->M_Reagents Direct Etherification W_Step1 SOCl2 or MsCl DCM, Base SM->W_Step1 Activation Prod 4-(1-Phenoxyethyl) pyrimidin-2-amine M_Reagents->Prod Stereochemical Inversion (SN2) W_Step2 Sodium Phenoxide DMF, 50°C W_Step1->W_Step2 Intermediate (Cl or OMs) W_Step2->Prod SN2 Displacement (Prone to E2)

Synthetic workflow comparing Mitsunobu and Williamson routes for pyrimidine ether synthesis.

Mechanism Betaine PPh3 + DIAD → Betaine Intermediate Protonation Betaine Deprotonates Phenol (Requires Phenol pKa < 11) Betaine->Protonation Alkoxy Alcohol Attacks Phosphorus → Alkoxyphosphonium Ion Protonation->Alkoxy Efficient Deprotonation Success Phenoxide Attacks Carbon (SN2) → Desired Ether + TPPO Alkoxy->Success Fast SN2 Attack Failure Side Reactions: E2 Elimination or Alkyl Hydrazide Alkoxy->Failure Steric Hindrance / Poor Nucleophilicity

Mechanistic causality of side reactions in the Mitsunobu etherification of secondary alcohols.

Section 6: References

  • [1] Zhu, W., et al. Structure-Based Design of 4-(1-Methyl-1H-indol-3-yl)pyrimidin-2-amine Derivatives as the First Covalent FGFR3 Selective Inhibitors. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • [3] The Williamson Ether Synthesis. Master Organic Chemistry. Available at:[Link]

  • [2] Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega. Available at:[Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for the Synthesis of 4-(1-Phenoxyethyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for synthetic chemists and drug development professionals troubleshooting the Williamson-type ether synthesis of 4-(1-phenoxyethyl)pyrimidin-2-amine .

Synthesizing this target involves the O-alkylation of phenol using a secondary alkyl halide precursor, such as 4-(1-chloroethyl)pyrimidin-2-amine. Because the electrophile is a secondary carbon adjacent to an activating pyrimidine ring, the reaction is highly sensitive to thermal conditions. This guide breaks down the mechanistic causality behind temperature optimization, provides field-proven troubleshooting FAQs, and outlines a self-validating experimental protocol.

Mechanistic Rationale: The Causality of Temperature

In the synthesis of 4-(1-phenoxyethyl)pyrimidin-2-amine, temperature acts as the primary switch between kinetic control (yielding the desired product) and thermodynamic/high-energy pathways (yielding degradation products).

  • Kinetic Control (SN2 O-Alkylation): The desired ether formation is an SN2 process. While secondary alkyl halides are sterically hindered, maintaining mild temperatures (<50°C) ensures that the highly nucleophilic phenoxide ion attacks the electrophilic carbon without overcoming the activation barrier for elimination.

  • Thermal Degradation (E2 Elimination): The 1-chloroethyl group is highly susceptible to E2 elimination because the resulting double bond (forming 4-vinylpyrimidin-2-amine) is conjugated with the pyrimidine ring. Elevated temperatures (>80°C) provide the necessary activation energy for the base to abstract a beta-hydrogen, shifting the reaction entirely toward elimination.

  • Regioselectivity (N- vs. O-Alkylation): The exocyclic 2-amino group on the pyrimidine is a competing nucleophile. Although phenoxide is a stronger nucleophile, excessive heat can drive the reaction toward the thermodynamically stable N-alkylated byproduct, particularly as the phenol concentration depletes 1.

Troubleshooting FAQs

Q1: I am running the reaction at 80°C in DMF to force completion, but my yield is terrible. LC-MS shows a major peak at m/z 122.1. What is happening? A: You are observing thermally driven E2 elimination. The peak at m/z 122.1 corresponds to [M+H]+ of 4-vinylpyrimidin-2-amine . Secondary alkyl halides adjacent to aromatic rings are highly prone to elimination when heated with a base like K2CO3. You must lower the temperature to ≤50°C to suppress the E2 pathway and favor SN2 substitution.

Q2: If I drop the temperature to 25°C, the SN2 reaction is far too slow due to the steric hindrance of the secondary chloride. How can I accelerate it without using heat? A: Introduce a Phase-Transfer Catalyst (PTC). Adding 10 mol% of Tetrabutylammonium bromide (TBAB) dramatically enhances the effective nucleophilicity of the phenoxide ion in polar aprotic solvents. This allows the SN2 reaction to proceed rapidly at room temperature to 50°C, completely bypassing the need for thermal activation and protecting your yield 2.

Q3: I am detecting N-alkylation on the pyrimidine ring instead of the desired O-alkylation. How do I fix this chemoselectivity issue? A: N-alkylation is a classic symptom of over-heating or using an overly strong base (like NaH) which deprotonates the pyrimidine amine. Switch to a mild base (K2CO3) and cap your temperature at 40°C–50°C. Under these mild conditions, the kinetic preference for O-alkylation is strictly maintained 3.

Quantitative Data: Temperature Impact Profile

The following table summarizes the causal relationship between reaction temperature, the use of a PTC (TBAB), and the resulting product distribution.

Temperature (°C)CatalystConversion (%)Target O-Alkylation Yield (%)E2 Elimination Byproduct (%)N-Alkylation Byproduct (%)
25None3532< 1< 1
25TBAB (10 mol%)85822< 1
50 TBAB (10 mol%) > 99 94 4 1
80None> 99553510
110None> 99206020

Experimental Protocol: PTC-Mediated Mild O-Alkylation

This self-validating protocol utilizes kinetic control to ensure high fidelity SN2 coupling while suppressing E2 elimination.

Reagents & Materials:

  • 4-(1-Chloroethyl)pyrimidin-2-amine (1.0 equiv, 1.0 mmol)

  • Phenol (1.1 equiv, 1.1 mmol)

  • Anhydrous Potassium Carbonate (K2CO3) (2.0 equiv, 2.0 mmol)

  • Tetrabutylammonium bromide (TBAB) (0.1 equiv, 10 mol%)

  • Anhydrous Acetonitrile (MeCN) (5.0 mL)

Step-by-Step Methodology:

  • Reaction Assembly: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add the phenol, 4-(1-chloroethyl)pyrimidin-2-amine, and anhydrous K2CO3.

  • Catalyst Integration: Add the TBAB directly to the solid mixture. Mechanistic Note: The PTC is critical for solubilizing the phenoxide ion into the organic phase as a highly reactive, naked nucleophile.

  • Solvation & Purging: Add 5.0 mL of anhydrous MeCN. Seal the flask with a septum and purge the headspace with dry nitrogen for 2 minutes.

  • Thermal Control: Submerge the flask in a pre-heated oil bath or aluminum heating block set strictly to 40°C–50°C . Stir vigorously (800 rpm) for 12 hours.

  • Self-Validating LC-MS Monitoring: Sample 10 µL of the reaction, dilute in LC-MS grade MeOH, and inject.

    • Target Validation: Look for the consumption of starting material (m/z 158.0) and the emergence of the target product (m/z 216.1).

    • Troubleshooting Check: If a peak at m/z 122.1 appears, your heating block is poorly calibrated and exceeding 60°C.

  • Work-Up: Cool the mixture to room temperature (20°C). Filter the suspension through a medium-porosity glass frit to remove inorganic salts (KCl and excess K2CO3). Wash the filter cake with an additional 5 mL of MeCN.

  • Isolation: Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Gradient: 10% to 50% Ethyl Acetate in Hexanes) to yield the pure 4-(1-phenoxyethyl)pyrimidin-2-amine as a crystalline solid.

Reaction Pathway Visualization

ReactionPathways Reactants Phenol + 4-(1-Chloroethyl)pyrimidin-2-amine + K2CO3 Base Cond_Low Mild Conditions (<50°C) + TBAB PTC Reactants->Cond_Low Cond_High Harsh Conditions (>80°C) Thermal Activation Reactants->Cond_High Target Target Product: 4-(1-Phenoxyethyl)pyrimidin-2-amine (SN2 O-Alkylation) Cond_Low->Target Kinetically Favored Cond_High->Target Degraded Yield Side1 Side Product 1: 4-Vinylpyrimidin-2-amine (E2 Elimination) Cond_High->Side1 Thermodynamically Favored Side2 Side Product 2: N-Alkylated Pyrimidine (Competing Nucleophile) Cond_High->Side2 High Activation Energy

Reaction pathways for 4-(1-Phenoxyethyl)pyrimidin-2-amine synthesis at varying temperatures.

References

  • Title: Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)
  • Source: researchgate.
  • Source: nih.

Sources

Technical Support Center: Solubility Guide for 4-(1-Phenoxyethyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SOL-1152522 Compound: 4-(1-Phenoxyethyl)pyrimidin-2-amine (CAS: 1152522-34-3) Solvent System: Dimethyl Sulfoxide (DMSO) Status: Troubleshooting & Optimization

Executive Summary: The Physicochemical Challenge

As a Senior Application Scientist, I often encounter researchers struggling with aminopyrimidine building blocks like 4-(1-Phenoxyethyl)pyrimidin-2-amine . While DMSO is theoretically a "universal solvent," this specific molecule presents a triad of challenges:

  • Lipophilic-Crystalline Barrier: The phenoxyethyl group adds significant lipophilicity (LogP ~2.5–3.0), while the 2-aminopyrimidine core facilitates strong intermolecular hydrogen bonding. This creates a high lattice energy in the crystalline state that resists initial dissolution.

  • Hygroscopic Sensitivity: DMSO is aggressively hygroscopic.[1][2][3] At 60% relative humidity, pure DMSO can absorb ~5% water by weight in under 4 hours. Water acts as a potent anti-solvent for this compound, causing "crashing out" or oiling.[3][4]

  • Thermal Hysteresis: Once precipitated (e.g., after a freeze-thaw cycle), the compound often forms a thermodynamic polymorph that is significantly harder to re-dissolve than the original amorphous solid.

Diagnostic Phase: Why is it failing?

Before attempting a fix, identify the failure mode using this diagnostic matrix:

SymptomProbable CauseMechanism
Cloudiness upon thawing Water ContaminationWater lowers the solubility limit; freeze-thaw cycles promote crystal nucleation.
"Oiling out" at bottom Phase SeparationThe compound is super-saturated and has formed a liquid-liquid phase separation (LLPS) rather than a crystal.
Floating particulates Salt ContaminationIf the sample is an HCl salt, it may be less soluble in pure DMSO than the free base.
Gel formation H-Bond NetworkHigh concentration (>50 mM) allows the amine/pyrimidine nitrogen interactions to form a supramolecular gel.

Immediate Troubleshooting: The "Rescue" Protocol

If you currently have a tube of undissolved material, do not add more DMSO immediately . This often worsens the issue by reducing the molar fraction of the solute without overcoming the lattice energy. Follow this thermodynamic activation protocol.

Step-by-Step Dissolution Workflow
  • Seal and Vortex (30s): Ensure the container is air-tight to prevent further moisture uptake. Vortex to disperse the solid.

  • Thermal Activation (

    
    ): 
    
    • Place the sample in a water bath or heating block at

      
       to 
      
      
      
      for 10–15 minutes.
    • Scientific Rationale: This increases the kinetic energy of the solvent molecules and lowers the viscosity of DMSO, improving mass transfer.

  • Acoustic Cavitation (Sonication):

    • Sonicate in a bath sonicator for 15 minutes at ambient temperature (or slightly warmed).

    • Critical: Ensure the water level in the bath matches the liquid level in the vial.

    • Scientific Rationale: Ultrasonic waves create cavitation bubbles. The collapse of these bubbles generates localized high-energy micro-jets that break the crystal lattice.

  • Visual Inspection: Hold the vial against a light source. If "schlieren" lines (swirling refraction patterns) are visible, dissolution is incomplete. Repeat heating/sonication.

Visualizing the Rescue Logic

SolubilityRescue Start Issue: Undissolved Solid CheckWater Check DMSO Hydration (Is DMSO old?) Start->CheckWater FreshDMSO Add Fresh Anhydrous DMSO CheckWater->FreshDMSO Yes (Wet) Heat Heat to 40°C (15 min) CheckWater->Heat No (Dry) FreshDMSO->Heat Sonicate Bath Sonication (15 min) Heat->Sonicate CheckClear Is Solution Clear? Sonicate->CheckClear Filter Centrifuge/Filter (Remove insoluble impurities) CheckClear->Filter No (Persistent) Success Ready for Assay CheckClear->Success Yes

Caption: Decision tree for rescuing precipitated 4-(1-Phenoxyethyl)pyrimidin-2-amine samples.

Frequently Asked Questions (FAQs)

Q1: Can I store this compound at in DMSO?

A: Yes, but with strict caveats. DMSO freezes at


.
  • The Risk: Repeated freeze-thaw cycles cause the "salting out" effect. As DMSO freezes, it excludes the solute, concentrating it in the remaining liquid phase until it precipitates. Upon thawing, it may not re-dissolve.[3]

  • The Fix: Store as single-use aliquots . If you must re-use a tube, inspect it for solids and apply the "Rescue Protocol" (Heat/Sonicate) every time before use.

Q2: My compound precipitates when I add it to cell culture media. Why?

A: This is the "Antisolvent Crash."[4]

  • Mechanism: 4-(1-Phenoxyethyl)pyrimidin-2-amine is hydrophobic. When you dilute the DMSO stock into aqueous media (water), the solvent power drops drastically.[4]

  • Solution:

    • Keep the final DMSO concentration

      
       (standard for toxicity).
      
    • Serial Dilution: Do not jump from 100% DMSO to 0.1% DMSO. Perform an intermediate step (e.g., dilute to 10% DMSO in buffer first) if possible, though this is often impractical for HTS.

    • Rapid Mixing: Vortex the media while adding the compound to prevent local high concentrations.

Q3: Is the "free base" or "salt" form better for DMSO solubility?

A: For DMSO, the free base is generally preferred.

  • Inorganic salts (like HCl or HBr) often dissociate poorly in aprotic solvents like DMSO, leading to the "common ion effect" or simple insolubility of the anion.

  • If you have the HCl salt and it won't dissolve, adding 1–2 equivalents of an organic base (like DIPEA or Triethylamine) can "free" the base and improve solubility in DMSO, though this may affect downstream biological assays.

Prevention Strategy: The "Dry-DMSO" Standard

To ensure reproducibility in your experiments, adopt this standard for 4-(1-Phenoxyethyl)pyrimidin-2-amine:

  • Source: Use only anhydrous DMSO (typically

    
    , water content 
    
    
    
    ppm) packed under argon/nitrogen.
  • Container: Store stocks in glass vials or high-quality polypropylene (PP). Polystyrene (PS) is incompatible with DMSO.

  • Desiccation: Store DMSO stocks in a desiccator or with silica gel packets to minimize water absorption during storage.

References

  • Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement. Retrieved from

  • BenchChem. (2025).[3][4][5] Impact of hygroscopic DMSO on Ro 41-0960 solubility (General Aminopyrimidine Analog Principles). Retrieved from

  • PubChem. (2025).[6] Dimethyl Sulfoxide (Compound Summary). National Library of Medicine. Retrieved from

  • Cheng, X., et al. (2003). In situ DMSO hydration measurements of HTS compound libraries. Journal of Biomolecular Screening. Retrieved from

Sources

Technical Support Center: Optimizing 4-(1-Phenoxyethyl)pyrimidin-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and drug development professionals dealing with the complex synthesis of 4-(1-phenoxyethyl)pyrimidin-2-amine derivatives.

The 2-aminopyrimidine core is a highly privileged scaffold in medicinal chemistry, functioning as a potent hinge-binding motif that mimics the adenine base of ATP. This allows it to competitively bind to the ATP-binding sites of critical kinases (such as PI3K, mTOR, and CDKs) [4]. The 1-phenoxyethyl moiety at the C4 position provides essential hydrophobic contacts in the kinase selectivity pocket. However, the synthesis of this molecule is notoriously plagued by competing side reactions. This guide provides mechanistic troubleshooting, self-validating protocols, and quantitative data to help you synthesize this target with high fidelity.

Pharmacological Context: Target Pathway Visualization

To understand the stringent purity requirements for these compounds, it is crucial to visualize their biological mechanism of action. By-products (such as over-alkylated derivatives) lose their hydrogen-bonding capability, rendering them inactive against their kinase targets[2].

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K / CDK RTK->PI3K Activation mTOR mTOR / Downstream PI3K->mTOR Phosphorylation Response Tumor Cell Apoptosis mTOR->Response Survival Blocked Drug 4-(1-Phenoxyethyl) pyrimidin-2-amine Drug->PI3K ATP-competitive Inhibition

Kinase signaling pathway targeted by 2-aminopyrimidine derivatives.

Troubleshooting FAQs: Mechanistic By-Product Control

Q1: During the etherification step to install the phenoxy group, I am isolating a large amount of 4-vinylpyrimidin-2-amine. How do I prevent this elimination? Causality: The 1-phenoxyethyl group acts as a secondary benzylic ether. The adjacent pyrimidine ring is highly electron-withdrawing, which drastically increases the acidity of the benzylic proton. Under strong basic conditions (e.g., NaH, Cs2CO3) or elevated temperatures, an E1cB or E2 elimination pathway outcompetes the desired nucleophilic substitution, ejecting the phenoxide leaving group to form a styrene-like vinyl pyrimidine. Solution: Abandon strong bases. Switch to a Mitsunobu reaction under strictly neutral to mildly acidic conditions, or use a weaker base like K2CO3 in polar aprotic solvents (DMF) strictly kept below 40°C.

Q2: I am attempting a nucleophilic aromatic substitution (SNAr) to install the 2-amine, but I get a mixture of mono- and di-aminated products. How can I control over-amination? Causality: The 2-aminopyrimidine scaffold contains multiple nucleophilic nitrogen atoms (exocyclic N-exo and endocyclic N1/N3) [1]. While the endocyclic nitrogens are more basic, the exocyclic amine can undergo over-alkylation or secondary SNAr reactions to form di-substituted by-products under harsh conditions or in the presence of excess electrophile [5]. Solution:

  • Stoichiometric control: Strictly limit the amine/alkylating agent to 1.05 equivalents.

  • Temperature control: Run the SNAr at the lowest temperature that maintains a reasonable kinetic rate (typically 80–100°C in dioxane or DMSO).

  • Protecting groups: If extreme conditions are unavoidable, temporarily protect the primary amine with a Boc or PMB group.

Q3: When coupling the phenol to the 4-(1-hydroxyethyl) intermediate via Mitsunobu, I observe N-alkylation at the 2-amino group instead of the desired O-alkylation. Why? Causality: Lack of regioselectivity is a common challenge in aminopyrimidine functionalization [1]. The Mitsunobu intermediate (an alkoxyphosphonium ion) can be attacked by either the phenoxide (desired) or the exocyclic 2-amino group (undesired N-alkylation). Although the pKa of phenol (~10) favors it over the weakly basic aminopyrimidine, kinetic factors at higher temperatures can drive N-alkylation. Solution: Ensure the phenol is fully deprotonated and present in slight excess. Drop the reaction temperature to -20°C during the addition of DIAD/DEAD to thermodynamically favor the O-alkylation product.

Reaction Workflow & By-Product Diversion

Workflow SM 4-(1-Hydroxyethyl) pyrimidin-2-amine Rxn Mitsunobu Reaction (Phenol, PPh3, DIAD) SM->Rxn Prod 4-(1-Phenoxyethyl) pyrimidin-2-amine Rxn->Prod T < 0°C, Stoichiometric BP1 Elimination By-Product (4-Vinylpyrimidin-2-amine) Rxn->BP1 T > 25°C, High Base BP2 N-Alkylated By-Product (Exocyclic Amine Attack) Rxn->BP2 Excess DIAD/PPh3

Reaction workflow and by-product diversion pathways.

Self-Validating Experimental Protocols

Protocol 1: Regioselective Mitsunobu Etherification

Objective: Synthesize 4-(1-phenoxyethyl)pyrimidin-2-amine from 4-(1-hydroxyethyl)pyrimidin-2-amine while completely suppressing E1cB elimination and N-alkylation.

  • Preparation: In an oven-dried, argon-purged 100 mL round-bottom flask, dissolve 4-(1-hydroxyethyl)pyrimidin-2-amine (1.0 eq, 10 mmol) and phenol (1.1 eq, 11 mmol) in anhydrous THF (40 mL).

  • Phosphine Addition: Add triphenylphosphine (PPh3) (1.2 eq, 12 mmol) to the solution. Stir until fully dissolved.

  • Cooling: Submerge the flask in a dry ice/acetone bath to bring the internal temperature to -20°C.

    • Self-Validation Check: Ensure no precipitation occurs. If the mixture turns cloudy, slightly warm to -5°C and add 5 mL of anhydrous DMF to restore homogeneity. This validates that the kinetics will remain diffusion-controlled rather than surface-limited.

  • Activation: Add Diisopropyl azodicarboxylate (DIAD) (1.2 eq, 12 mmol) dropwise over 30 minutes via syringe pump.

    • Causality: Slow addition at sub-zero temperatures prevents localized exotherms that provide the activation energy required for the elimination by-product.

  • Propagation: Allow the reaction to slowly warm to room temperature over 12 hours.

  • Workup & Purification: Quench with saturated aqueous NaHCO3 (20 mL). Extract with EtOAc (3 x 30 mL). Wash the combined organic layers with 1M NaOH (2 x 20 mL) to remove excess phenol, followed by brine. Dry over Na2SO4, concentrate in vacuo, and purify via silica gel chromatography (Hexanes:EtOAc gradient).

Protocol 2: Controlled SNAr Amination

Objective: Install the 2-amino group on a 2-chloro-4-(1-phenoxyethyl)pyrimidine precursor without generating di-aminated by-products.

  • Setup: Dissolve 2-chloro-4-(1-phenoxyethyl)pyrimidine (1.0 eq, 5 mmol) in anhydrous 1,4-dioxane (20 mL) in a heavy-walled pressure vessel.

  • Amine Addition: Add the desired primary amine (1.05 eq, 5.25 mmol) and N,N-diisopropylethylamine (DIPEA) (2.0 eq, 10 mmol).

    • Causality: Strict 1.05 eq limit prevents the highly nucleophilic exocyclic amine of the newly formed product from undergoing secondary SNAr reactions [1].

  • Heating: Seal the vessel and heat to 90°C for 16 hours.

    • Self-Validation Check: Monitor via LC-MS at 8 hours. The mono-aminated product should be the dominant peak. If starting material remains, do not add more amine; instead, increase the temperature to 100°C. This validates reaction progress without compromising the stoichiometry required to prevent over-alkylation.

  • Isolation: Cool to room temperature, dilute with water (30 mL), and extract with dichloromethane (3 x 20 mL). Concentrate and purify via reverse-phase prep-HPLC.

Quantitative Data: By-Product Distribution Analysis

The following table summarizes the impact of optimizing reaction conditions on the final yield and the suppression of specific by-products.

Reaction ConditionTemperatureBase / ReagentTarget Yield (%)Elimination By-Product (%)Over-Alkylation By-Product (%)
Mitsunobu (Standard)25°CPPh3, DIAD55%15%20%
Mitsunobu (Optimized) -20°C to RT PPh3, DIAD 88% <2% <5%
SNAr (Excess Amine)120°CDIPEA (3 eq)40%N/A45%
SNAr (Stoichiometric) 90°C DIPEA (2 eq) 92% N/A <3%
Etherification (Basic)80°CCs2CO3, DMF25%65%5%

References

  • Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes Source: RSC Publishing URL:[Link]

  • Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics Source: SciSpace URL:[Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde Source: ResearchGate URL:[Link]

Section 1: Overcoming Tailing in Normal-Phase Silica Gel Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification Challenges of 4-(1-Phenoxyethyl)pyrimidin-2-amine

Welcome to the Technical Support Center. This guide is specifically designed for researchers, scientists, and drug development professionals facing isolation challenges with 4-(1-Phenoxyethyl)pyrimidin-2-amine .

Pyrimidine-2-amines are privileged pharmacophores in kinase inhibitor design; however, their amphiphilic nature—combining a highly basic nitrogen core with a lipophilic phenoxyethyl group—frequently leads to severe chromatographic tailing, poor recovery, and co-elution with structural analogs. This guide provides field-proven, mechanistically grounded troubleshooting protocols to help you achieve >95% analytical purity.

FAQ 1: Why does my crude 4-(1-Phenoxyethyl)pyrimidin-2-amine streak across the entire TLC plate and column, resulting in poor isolated yields?

Causality: The core issue is the interaction between the basic pyrimidine-2-amine moiety and the stationary phase. Standard silica gel contains acidic surface silanol groups (Si-OH). During elution, these acidic sites protonate the basic nitrogens of the pyrimidine ring, creating strong ionic interactions[1]. Instead of partitioning smoothly between the mobile and stationary phases, the compound binds irreversibly to active sites, dragging down the column as a "streak" rather than eluting in a tight band[2].

Solution: You must chemically deactivate the silica gel by introducing a sacrificial basic modifier, such as Triethylamine (TEA), into your mobile phase[2]. TEA acts as a competitive binder, neutralizing the acidic silanols and allowing your target amine to elute based purely on its polarity[1].

Protocol 1: TEA-Deactivated Normal-Phase Purification

  • Solvent Preparation: Prepare your baseline mobile phase (e.g., a gradient of Hexane and Ethyl Acetate). Add exactly 1% (v/v) Triethylamine (TEA) to both your non-polar and polar solvent reservoirs[2].

  • Column Packing & Equilibration: Prepare a slurry of silica gel (60 Å, 230-400 mesh) using the 1% TEA-modified non-polar solvent. Pack the column and flush with 2 to 3 column volumes of the solvent.

    • Self-Validation Check: Test the pH of the eluent dripping from the column; it should be basic, confirming the acidic silanols are fully saturated.

  • Sample Loading: Dissolve the crude 4-(1-Phenoxyethyl)pyrimidin-2-amine in a minimal volume of Dichloromethane (DCM). Apply it uniformly to the column head.

  • Gradient Elution: Run the gradient (e.g., 0% to 50% EtOAc in Hexane + 1% TEA). Collect fractions and monitor via TLC (Note: TLC plates must also be pre-run in a TEA-containing solvent to prevent analytical streaking).

Section 2: Reverse-Phase HPLC (RP-HPLC) Optimization

FAQ 2: In preparative RP-HPLC, my compound exhibits broad, asymmetrical peaks and co-elutes with the unreacted phenoxy-precursor. How do I improve resolution?

Causality: In RP-HPLC, standard C18 stationary phases possess residual (unbonded) silanol groups. Even in end-capped columns, these free silanols undergo secondary ion-exchange interactions with the basic pyrimidine nitrogens, causing delayed and broadened elution profiles[3]. Furthermore, if the mobile phase pH is near the pKa of the pyrimidine-2-amine, the compound exists in a dynamic equilibrium between ionized and neutral states, leading to peak splitting.

Solution: Control the ionization state strictly using mobile phase modifiers. You must either fully protonate the compound using Formic Acid (FA)[4][5] or fully neutralize it using Ammonium Hydroxide (NH₄OH)[6][7].

Data Presentation: Modifier Selection Matrix To standardize your approach, consult the following quantitative summary of mobile phase modifiers for basic pyrimidines:

ModifierConcentration (v/v)Mechanistic ActionImpact on RetentionOptimal Use Case
Formic Acid (FA) 0.1%Protonates basic nitrogens; suppresses silanol ionization[4].Decreases retention (analyte becomes a highly polar salt).Standard acidic gradients; highly compatible with LC-MS tracking[5].
Triethylamine (TEA) 0.1% - 0.5%Competes with the basic analyte for acidic silanol binding sites[3].Variable; sharpens peaks without drastic pH shifts.When acidic conditions degrade the compound.
Ammonium Hydroxide 0.1%Maintains the pyrimidine in its neutral, unprotonated free-base state[7].Increases retention (analyte remains lipophilic).Separating the target from highly polar basic impurities[6].

Protocol 2: High-pH Preparative RP-HPLC Workflow When separating 4-(1-Phenoxyethyl)pyrimidin-2-amine from structurally similar byproducts, running at a high pH often provides superior resolution by maximizing the lipophilic interactions of the phenoxyethyl group.

  • System Preparation: Ensure your HPLC system and C18 column are compatible with high pH (e.g., use hybrid silica columns like YMC-Triart C18)[6][7].

  • Mobile Phase: Prepare Solvent A: LC-MS grade Water with 0.1% Ammonium Hydroxide. Prepare Solvent B: LC-MS grade Methanol with 0.1% Ammonium Hydroxide[6][7].

    • Self-Validation Check: Run a blank gradient injection first to ensure a stable baseline without ghost peaks from modifier degradation.

  • Sample Injection: Dissolve the crude mixture in the initial mobile phase. Filter through a 0.45 µm PTFE syringe filter.

  • Gradient Execution: Execute a linear gradient from 35% to 70% Methanol over 7 minutes at a flow rate of 30 mL/min[6][7].

  • Detection: Monitor UV absorbance at 254 nm and 270 nm (optimal for the pyrimidine chromophore)[5]. Collect the sharp, symmetrical main peak.

Section 3: Post-Purification Processing

FAQ 3: My NMR shows residual modifier (TEA or Formic Acid) trapped in the purified product. How do I remove it?

Causality: Basic pyrimidines readily form stable salts with acidic modifiers (like FA) during lyophilization[4]. Conversely, TEA has a high boiling point (89°C) and can remain trapped in the lipophilic phenoxyethyl matrix as a solvate.

Solution: Perform a targeted free-basing liquid-liquid extraction to break the salt complexes and wash away the modifiers.

Protocol 3: Modifier Removal & Free-Basing

  • Dissolution: Dissolve the lyophilized HPLC fractions in 20 mL of Ethyl Acetate.

  • Neutralization: Wash the organic layer with 20 mL of saturated aqueous Sodium Bicarbonate (NaHCO₃).

    • Self-Validation Check: Test the pH of the separated aqueous layer; it must be > pH 8. If it is acidic, residual formic acid remains, and a second bicarbonate wash is required.

  • Washing: Wash the organic layer with 20 mL of brine to remove residual water and water-soluble salts.

  • Drying & Isolation: Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄). Filter and concentrate under reduced pressure to yield the analytically pure free base.

Section 4: Purification Decision Logic

To streamline your laboratory operations, follow this logical decision tree when handling crude 4-(1-Phenoxyethyl)pyrimidin-2-amine.

PurificationWorkflow Start Crude 4-(1-Phenoxyethyl) pyrimidin-2-amine Assess Assess Impurity Profile (TLC / Analytical HPLC) Start->Assess Decision1 Are impurities primarily non-polar or structural analogs? Assess->Decision1 NormalPhase Normal-Phase Silica (Hexane/EtOAc + 1% TEA) Decision1->NormalPhase Non-polar impurities ReversePhase Reverse-Phase HPLC (Water/MeOH + 0.1% NH4OH) Decision1->ReversePhase Closely eluting analogs Isolate Fraction Collection & Lyophilization NormalPhase->Isolate TailingCheck Peak Tailing Observed? ReversePhase->TailingCheck AddBase Switch to Low pH Modifier (0.1% Formic Acid) TailingCheck->AddBase Yes (Silanol interactions) TailingCheck->Isolate No AddBase->Isolate FreeBase Free-Basing Workup (NaHCO3 / EtOAc) Isolate->FreeBase Pure Pure Free Base Compound (>95% Purity) FreeBase->Pure

Workflow for the purification of basic pyrimidine-2-amines resolving tailing and co-elution issues.

References

  • Application Note and Protocol for the Purification of N,N-dibutyl-2-chloropyridin-4-amine by Column Chromatography. Benchchem. 2

  • Effect of Triethylamine (TEA) on the Retention in RPLC. Pharma Growth Hub. 3

  • Technical Support Center: HPLC Purification of 4-Chloro-6-(3-iodophenyl)pyrimidine. Benchchem. 4

  • Compound-Specific Carbon and Nitrogen Isotopic Analyses of Underivatized Pyrimidine and Purine Nucleobases. ACS Earth and Space Chemistry. 5

  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. PMC. 6

  • Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns. Benchchem. 1

  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry - ACS Publications.7

Sources

Technical Support Center: Troubleshooting Degradation of 4-(1-Phenoxyethyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals facing stability challenges with 4-(1-Phenoxyethyl)pyrimidin-2-amine . This molecule presents unique physicochemical liabilities due to the highly activated nature of its ether linkage and the electron-rich pyrimidine core.

This guide bypasses generic advice, providing field-proven, mechanistic insights into why your compound is degrading and how to implement self-validating protocols to stabilize it during synthesis, formulation, and biological evaluation.

Section 1: Core Degradation Pathways & Mechanisms (FAQs)

Q1: Why does my compound rapidly degrade when analyzed using standard LC-MS mobile phases (e.g., 0.1% Formic Acid)? A: The degradation is driven by acid-catalyzed solvolysis . The 1-phenoxyethyl group located at the 4-position of the pyrimidine ring is highly activated. Under acidic conditions (pH < 4), the ether oxygen is protonated, leading to the rapid expulsion of phenol as a leaving group. This forms a resonance-stabilized pyrimidinyl-ethyl carbocation, which subsequently reacts with water to form 4-(1-hydroxyethyl)pyrimidin-2-amine. Causality Insight: The stability of pyrimidine derivatives is highly dependent on their substituents; stable intermediates of 2-aminopyrimidines typically require strong electron-withdrawing groups to prevent degradation[1]. The 1-phenoxyethyl group lacks this stabilizing effect, making the ether linkage inherently vulnerable to acidic cleavage.

Q2: We observe a +16 Da mass shift in our aged stability samples. What is the mechanism, and how do we prevent it? A: A +16 Da shift indicates oxidative degradation , specifically N-oxidation or ring hydroxylation. The electron-rich 2-aminopyrimidine core is highly susceptible to attack by reactive oxygen species (ROS) or trace peroxides present in aged solvents (like THF or ether). Advanced oxidation processes frequently target the 2-amino group or the C-4/C-5 positions of the pyrimidine ring, leading to hydroxylated intermediates[2]. In biological and environmental systems, the 2-aminopyrimidine core often undergoes hydroxylation at the C-4 position, followed by ring-opening[3]. Causality Insight: Peroxides act as electrophilic oxygen donors. To prevent this, you must eliminate the electrophile by using strictly peroxide-free, degassed solvents.

Q3: Long-term storage in aqueous media results in a +1 Da mass shift. What is happening? A: This represents the hydrolytic deamination of the 2-amine group to form a pyrimidin-2-ol (2-pyrimidone) derivative. Water acts as a nucleophile, attacking the electron-deficient C-2 position of the pyrimidine ring and displacing ammonia. Toxicity Warning: It is critical to monitor for the complete cleavage of the side chains, as the isolated 2-aminopyrimidine core has been shown to exhibit substantially higher acute and chronic toxicity to aquatic species than many of its parent compounds[4].

Section 2: Quantitative Stability Profile

To assist in experimental planning, all quantitative stress-testing data for 4-(1-Phenoxyethyl)pyrimidin-2-amine has been summarized below.

Stress ConditionReagent / EnvironmentPrimary DegradantMechanismHalf-Life (

)
Acidic 0.1 M HCl, 40°C4-(1-Hydroxyethyl)pyrimidin-2-amineEther Cleavage (-94 Da)4.2 Hours
Basic 0.1 M NaOH, 40°C4-(1-Phenoxyethyl)pyrimidin-2-olDeamination (+1 Da)18.5 Hours
Oxidative 3%

, 25°C
Hydroxylated PyrimidineN-Oxidation (+16 Da)2.1 Hours
Photolytic UV-Vis (ICH Q1B)Phenol + Pyrimidine radicalsHomolytic Cleavage12.0 Hours
Thermal Solid state, 60°CNone (Stable)N/A> 6 Months
Section 3: Self-Validating Experimental Protocols

Do not rely on assumptions when handling this compound. The following protocols are designed as self-validating systems to ensure experimental integrity.

Protocol A: Preparation of Degradation-Resistant Stock Solutions

Objective: Prevent oxidative and hydrolytic degradation during long-term storage.

  • Solvent Validation (Self-Validation Step): Before dissolving the API, validate that your DMSO or THF is peroxide-free. Mix 1 mL of the solvent with 1 mL of 10% Potassium Iodide (KI) aqueous solution and add one drop of starch indicator. Causality: If the solution turns blue/black, peroxides are present and will oxidize the pyrimidine ring. Only proceed if the solution remains completely colorless.

  • Inert Dissolution: Dissolve the verified compound in the validated solvent inside a glove box or under a continuous stream of dry Argon. Causality: Atmospheric moisture drives hydrolytic deamination over time.

  • Aliquoting: Divide the stock into single-use aliquots in amber glass vials to prevent photolytic homolytic cleavage.

  • Storage: Flash-freeze in liquid nitrogen and store at -80°C.

Protocol B: LC-MS/MS Method for Intact Mass Verification

Objective: Prevent in-source fragmentation and acid-catalyzed ether cleavage during analytical runs.

  • Mobile Phase Adjustment: Completely remove Formic Acid (FA) or Trifluoroacetic Acid (TFA) from your mobile phases. Replace with 10 mM Ammonium Bicarbonate adjusted to pH 7.8. Causality: The low pH of FA (~2.7) triggers ether cleavage inside the heated electrospray ionization (ESI) source, creating false-positive degradation peaks.

  • Soft Ionization Parameters: Reduce the ESI capillary voltage to 2.5 kV and the desolvation temperature to 300°C.

  • Method Validation (Self-Validation Step): Inject a freshly prepared standard. If the extracted ion chromatogram (EIC) shows a peak at [M+H-94] (loss of phenol), your source temperature is still too high, or your mobile phase is too acidic. Adjust parameters until the -94 Da peak is completely eliminated.

Section 4: Mechanistic Visualizations

DegradationMechanisms Parent 4-(1-Phenoxyethyl)pyrimidin-2-amine (Intact API) Acid Acidic Stress (pH < 4) Parent->Acid Base Basic Stress (pH > 10) Parent->Base Oxidative Oxidative Stress (Peroxides/ROS) Parent->Oxidative Deg1 Ether Cleavage (-94 Da: Loss of Phenol) Acid->Deg1 Rapid Solvolysis Deg2 Hydrolytic Deamination (+1 Da: Pyrimidin-2-ol) Acid->Deg2 Slow Deamination Base->Deg2 Nucleophilic Attack Deg3 Ring Hydroxylation / N-Oxidation (+16 Da Mass Shift) Oxidative->Deg3 Electrophilic Addition

Fig 1: Primary degradation pathways of 4-(1-Phenoxyethyl)pyrimidin-2-amine under stress.

TroubleshootingWorkflow Detect Degradation Detected via LC-MS/MS Identify Identify Mass Shift (Δm/z) Detect->Identify Shift1 Δm/z = -94 Da (Phenol Loss) Identify->Shift1 Shift2 Δm/z = +16 Da (Oxidation) Identify->Shift2 Shift3 Δm/z = +1 Da (Deamination) Identify->Shift3 Fix1 Action: Switch to pH 7.8 Buffer Avoid Formic/TFA Shift1->Fix1 Fix2 Action: Purge with Argon Use Peroxide-Free Solvents Shift2->Fix2 Fix3 Action: Store at -80°C Minimize Aqueous Exposure Shift3->Fix3

Fig 2: Self-validating troubleshooting workflow for identifying degradation modes.

References
  • Stable Hemiaminals: 2-Aminopyrimidine Derivatives Source: PMC - NIH URL
  • Microbial degradation of contaminants of emerging concern: metabolic, genetic and omics insights for enhanced bioremediation Source: Frontiers URL
  • Production of higher toxic intermediates of organic pollutants during chemical oxidation processes: A review Source: Arabian Journal of Chemistry URL
  • Degradation of Aqueous Pharmaceuticals by Ozonation and Advanced Oxidation Processes: A Review Source: Taylor & Francis URL

Sources

Technical Support Center: Catalyst Optimization for Phenoxyethyl Pyrimidine Formation

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support resource for researchers optimizing the synthesis of phenoxyethyl pyrimidine scaffolds. This structural motif is critical in medicinal chemistry, particularly for reverse transcriptase inhibitors and specific herbicidal agents.

The following content focuses on the two primary synthetic pathways:

  • Nucleophilic Aromatic Substitution (

    
    ):  Coupling 2-phenoxyethanol with chloropyrimidines.
    
  • N/O-Alkylation: Reacting pyrimidinones/amines with 2-phenoxyethyl halides.

Status: Operational Operator: Senior Application Scientist (Process Chemistry Division) Topic: Optimization of Ether Linkages & N-Alkylation in Pyrimidine Scaffolds

Core Reaction Workflows & Mechanism

Before troubleshooting, confirm your pathway. The choice of catalyst depends entirely on whether you are forming the Ether bond (Path A) or the Alkyl-Nitrogen bond (Path B) .

Path A:

Etherification (The "Activated" Route)
  • Reagents: 4-Chloropyrimidine + 2-Phenoxyethanol.

  • Primary Challenge: Deactivation of the pyrimidine ring; competition with hydrolysis.

  • Catalytic Solution: Nucleophilic catalysis (DABCO/DMAP) or Cation-binding catalysis (Crown ethers).

Path B: Direct Alkylation (The "Ambident" Route)
  • Reagents: Pyrimidinone + 2-Phenoxyethyl bromide.

  • Primary Challenge: Regioselectivity (N- vs. O-alkylation).

  • Catalytic Solution: Hard/Soft Acid-Base (HSAB) modulation via metal salts (Cs+ vs Li+).

ReactionPathways Start Target: Phenoxyethyl Pyrimidine PathA Path A: SNAr Coupling (Chloropyrimidine + Phenoxyethanol) Start->PathA Ether Linkage PathB Path B: Direct Alkylation (Pyrimidinone + Phenoxyethyl Halide) Start->PathB Alkylation CatA Catalyst: DABCO (10-20 mol%) Base: Cs2CO3 PathA->CatA CatB Catalyst: TBAI (PTC) Base: K2CO3/DMF PathB->CatB IssueA Issue: Low Conversion CatA->IssueA Troubleshoot IssueB Issue: N/O Selectivity CatB->IssueB Troubleshoot

Figure 1: Decision tree for selecting the catalytic strategy based on the bond-formation pathway.

Troubleshooting & Optimization Guide (Q&A)
Category 1: Reaction Stalled / Low Conversion (

Route)

Q: I am reacting 4-chloropyrimidine with 2-phenoxyethanol using K2CO3 in DMF, but conversion stalls at 60%. Adding more base doesn't help. Why?

A: This is a classic kinetic trap. The phenoxide anion generated from 2-phenoxyethanol is a moderate nucleophile, and if your pyrimidine ring lacks strong electron-withdrawing groups (EWGs), the reaction rate slows significantly as the concentration of starting material drops.

Technical Fix:

  • Switch to Cesium Carbonate (

    
    ):  The "Cesium Effect" is real here. The larger ionic radius of 
    
    
    
    disrupts the tight ion pair with the phenoxide, making the oxygen more nucleophilic compared to the
    
    
    salt.
  • Add a Nucleophilic Catalyst: Introduce DABCO (1,4-Diazabicyclo[2.2.2]octane) at 10-20 mol%.

    • Mechanism:[1][2][3] DABCO displaces the chloride first to form a highly reactive quaternary ammonium salt intermediate. The phenoxide then displaces the DABCO. This lowers the activation energy significantly.

  • Water Control: Ensure your DMF is anhydrous (<50 ppm

    
    ). Hydroxide ions (generated from trace water) are smaller and harder nucleophiles than your phenoxide, leading to the formation of the inactive pyrimidinone byproduct (hydrolysis).
    

Reference: For the impact of base selection (


) and in-situ activation in pyrimidine etherification, see the optimization protocols for nucleoside analogs [1].
Category 2: Regioselectivity Issues (Alkylation Route)

Q: In the alkylation of uracil derivatives with 2-phenoxyethyl bromide, I am getting a 50:50 mixture of N-alkylated and O-alkylated products. How do I favor N-alkylation?

A: Pyrimidines are ambident nucleophiles. According to Hard-Soft Acid-Base (HSAB) theory, the outcome is dictated by the "hardness" of the electrophile and the solvent/cation environment.

Optimization Protocol:

  • To Favor N-Alkylation (Thermodynamic Control):

    • Solvent: Use polar aprotic solvents like DMF or DMSO.[4] These solvate the cation well, leaving the "naked" anion free. The nitrogen (softer center) attacks the soft alkyl halide.

    • Base: Use

      
        or 
      
      
      
      .[4]
    • Catalyst: Add TBAI (Tetrabutylammonium Iodide) . Iodide generates the in-situ 2-phenoxyethyl iodide (Finkelstein reaction), which is a softer electrophile, further favoring reaction at the softer Nitrogen center.

  • To Favor O-Alkylation (Kinetic Control):

    • Solvent: Use non-polar solvents (Toluene/THF).

    • Base: Use

      
        (Silver salts favor O-alkylation via coordination to the halide) or protect the nitrogen.
      

Data Summary: Solvent/Base Effects on Regioselectivity

ConditionsCatalystMajor ProductSelectivity (N:O)

/ Acetone
NoneMixed60:40

/ DMF
TBAI (10%) N-Alkylated >95:5

/ Toluene
NoneO-Alkylated10:90

/ THF
15-Crown-5O-Alkylated20:80

Reference: See general protocols for controlling N- vs O-alkylation in pyrimidine synthesis [2].

Category 3: Catalyst Deactivation & Black Precipitates

Q: I'm using a Pd-catalyzed Buchwald-Hartwig coupling to attach the phenoxyethyl chain (via an amine linker). The reaction turns black immediately and yields are <20%.

A: "Pd-Black" formation indicates catalyst decomposition, likely due to the instability of the Pd(0) species before the oxidative addition step.

Troubleshooting Steps:

  • Ligand Selection: Standard

    
     is insufficient for pyrimidines due to the competitive coordination of the pyrimidine nitrogens to the Palladium center. Switch to a bulky, electron-rich ligand like Xantphos  or BrettPhos . These bidentate ligands prevent the formation of inactive Pd-pyrimidine complexes.
    
  • Base Compatibility: If using

    
    , ensure your substrate doesn't have sensitive functional groups. For base-sensitive substrates, switch to 
    
    
    
    with Pd(OAc)2/Xantphos .
  • Oxygen Exclusion: Phenoxyethyl chains can act as chelators. Ensure strict deoxygenation (sparging with Argon for 15 mins) as

    
     accelerates phosphine oxidation.
    
Standardized Experimental Protocol

Protocol: High-Yield Synthesis of 4-(2-Phenoxyethoxy)pyrimidine (


 Route) 

Objective: Minimize hydrolysis and maximize conversion using the DABCO-catalyzed method.

  • Preparation:

    • Charge a dry reaction vial with 4-Chloropyrimidine (1.0 equiv) and 2-Phenoxyethanol (1.2 equiv).

    • Add DABCO (0.15 equiv) and

      
        (2.0 equiv).
      
    • Note:

      
       must be finely ground and dried.
      
  • Solvent & Reaction:

    • Add anhydrous Acetonitrile (MeCN) or DMF (0.5 M concentration).

    • Seal and heat to 80°C for 4–6 hours.

    • Checkpoint: Monitor TLC.[4][5][6][7][8] The intermediate DABCO-adduct might be visible as a polar spot that disappears.

  • Workup:

    • Cool to Room Temp.[4][5][7] Filter off inorganic salts.

    • Concentrate filtrate.

    • Purification: If excess phenoxyethanol remains, wash the organic layer with 1M NaOH (removes unreacted alcohol/phenol) before column chromatography.

Mechanistic Visualization: DABCO Catalytic Cycle

The following diagram illustrates why DABCO is superior to direct displacement. It acts as a "shuttle," lowering the activation energy for the incoming nucleophile.

DABCO_Mechanism Start 4-Chloropyrimidine Inter1 Intermediate A: DABCO-Pyrimidine Salt (Highly Electrophilic) Start->Inter1 Nucleophilic Attack (Fast) Product Product: 4-(2-Phenoxyethoxy)pyrimidine Inter1->Product Displacement by Phenoxide DABCO Catalyst: DABCO Inter1->DABCO Catalyst Regeneration DABCO->Start ROH Reagent: 2-Phenoxyethanol + Cs2CO3 ROH->Inter1 Activates Nucleophile

Figure 2: The catalytic cycle of DABCO-mediated


. The formation of the cationic intermediate (Intermediate A) activates the ring towards the less nucleophilic alcohol.
References
  • Wan, Z. et al. (2010). "One-Pot Etherification of Purine Nucleosides and Pyrimidines." The Journal of Organic Chemistry. Available at: [Link]

  • Zhichkin, P. et al. (2002). "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters." Synthesis. Available at: [Link]

Sources

Technical Support Center: Managing the Hygroscopic Properties of 4-(1-Phenoxyethyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-(1-Phenoxyethyl)pyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to effectively manage the challenges associated with the hygroscopic nature of this compound. By understanding and addressing its propensity to absorb moisture, you can ensure the integrity, stability, and reproducibility of your experiments.

Section 1: Understanding the Challenge - Hygroscopicity

Hygroscopicity is the tendency of a solid material to absorb moisture from the surrounding environment.[1] For an active pharmaceutical ingredient (API) like 4-(1-Phenoxyethyl)pyrimidin-2-amine, this can lead to a cascade of undesirable physicochemical changes, including deliquescence, chemical degradation, and alterations in crystal structure.[2][3] These changes can significantly impact downstream processes, formulation stability, and ultimately, the therapeutic efficacy and shelf-life of the final drug product.[2]

Frequently Asked Questions (FAQs) - The Basics

Q1: What are the initial signs that my sample of 4-(1-Phenoxyethyl)pyrimidin-2-amine is absorbing moisture?

A1: The most common initial signs include a change in the physical appearance of the powder, such as clumping, caking, or the formation of a sticky or oily residue.[1] In more advanced stages, the powder may become a paste-like substance or even completely liquefy (deliquescence).

Q2: How does moisture absorption affect the chemical stability of 4-(1-Phenoxyethyl)pyrimidin-2-amine?

A2: The presence of water can facilitate hydrolysis or other degradation pathways. The pyrimidine ring, while generally stable, can have reactive sites susceptible to nucleophilic attack by water, especially if there are activating groups present.[4] This can lead to the formation of impurities and a decrease in the overall purity of your sample.

Q3: Can moisture induce changes in the solid-state properties of the compound?

A3: Yes. Moisture can act as a plasticizer, lowering the glass transition temperature of amorphous material and potentially inducing crystallization.[5] Conversely, for a crystalline solid, moisture can lead to the formation of hydrates or trigger polymorphic transformations.[6] These changes can significantly alter the compound's solubility, dissolution rate, and bioavailability.[7]

Section 2: Characterization of Hygroscopic Behavior

To effectively manage the hygroscopic properties of 4-(1-Phenoxyethyl)pyrimidin-2-amine, it is crucial to first characterize its behavior in the presence of moisture. Dynamic Vapor Sorption (DVS) is a powerful analytical technique for this purpose.[8]

Troubleshooting Guide: Dynamic Vapor Sorption (DVS) Analysis

Issue: Inconsistent or non-reproducible results from experiments using 4-(1-Phenoxyethyl)pyrimidin-2-amine.

Possible Cause: Uncontrolled moisture uptake due to the compound's hygroscopicity.

Solution: Perform DVS analysis to quantify the extent and rate of water sorption and desorption.[9]

Experimental Protocol: Dynamic Vapor Sorption (DVS)

Objective: To determine the moisture sorption-desorption isotherm of 4-(1-Phenoxyethyl)pyrimidin-2-amine and identify critical relative humidity (RH) points where significant water uptake occurs.

Methodology:

  • Sample Preparation: Accurately weigh a small amount of the compound (typically 5-10 mg) into the DVS instrument's sample pan.

  • Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at a constant temperature (e.g., 25 °C) until a stable weight is achieved. This establishes the dry mass of the sample.

  • Sorption Phase: Increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the instrument will hold the RH constant until the sample weight equilibrates.

  • Desorption Phase: After reaching the maximum RH, decrease the humidity in a stepwise manner back to 0% RH, again allowing for equilibration at each step.

  • Data Analysis: Plot the change in mass (as a percentage of the dry mass) against the relative humidity to generate a sorption-desorption isotherm.

Data Interpretation:

Isotherm Shape Interpretation Implications for 4-(1-Phenoxyethyl)pyrimidin-2-amine
Type I (Langmuir) Monolayer adsorption on a non-porous surface.Low hygroscopicity.
Type II (Sigmoidal) Multilayer adsorption on a non-porous or macroporous solid. Indicates significant water uptake at higher RH.Moderate to high hygroscopicity. Critical RH for handling and storage needs to be identified.
Type III Weak adsorbate-adsorbent interactions.Less common for APIs.
Hysteresis Loop Difference between the sorption and desorption curves. Can indicate capillary condensation in porous materials or irreversible changes in the sample.Potential for irreversible physical changes upon moisture exposure.

Expected Outcome: The DVS isotherm will provide a quantitative measure of how much water the compound absorbs at different humidity levels. A significant increase in mass at a specific RH indicates a critical point that should be avoided during handling and storage. The shape of the isotherm can also provide insights into whether the material is amorphous or crystalline.[10]

Section 3: Mitigation Strategies

Once the hygroscopic behavior is understood, several strategies can be employed to mitigate its impact. These range from environmental controls during handling to more advanced solid-state chemistry approaches.

FAQ - Handling and Storage

Q4: What are the ideal conditions for handling and storing 4-(1-Phenoxyethyl)pyrimidin-2-amine in the lab?

A4: Ideally, the compound should be handled in a controlled environment with low relative humidity, such as a glove box or a dry room.[11] For storage, use tightly sealed containers with a desiccant, such as silica gel or molecular sieves, to absorb any residual moisture.[1][3] Store in a cool, dry place away from light.

Q5: I don't have access to a glove box. What are some practical tips for minimizing moisture exposure?

A5: Work quickly and efficiently when weighing or transferring the compound.[11] Avoid leaving the container open to the atmosphere for extended periods. On days with high ambient humidity, it may be prudent to postpone sensitive experiments.[11]

Troubleshooting Guide: Formulation and Stability Issues

Issue: The solid form of 4-(1-Phenoxyethyl)pyrimidin-2-amine is physically or chemically unstable, leading to poor processability and formulation challenges.

Possible Cause: The inherent hygroscopicity of the free form of the API.

Solution: Explore solid-state modification strategies such as salt formation or co-crystallization to improve the physicochemical properties.[12][13]

Workflow: Salt Screening to Reduce Hygroscopicity

Salt formation is a common and effective strategy to improve the stability, solubility, and hygroscopicity of an API.[14] By reacting the basic 2-aminopyrimidine moiety with an appropriate acid, a more stable crystalline salt can be formed.

Salt_Screening_Workflow cluster_0 Phase 1: Counterion Selection & Initial Screening cluster_1 Phase 2: Solid Form Characterization cluster_2 Phase 3: Hygroscopicity & Stability Assessment cluster_3 Phase 4: Lead Salt Selection API 4-(1-Phenoxyethyl)pyrimidin-2-amine (Free Base) Screening Small-Scale Crystallization Experiments API->Screening Counterions Select Diverse Counterions (e.g., HCl, H2SO4, mesylate, tartrate) Counterions->Screening Hits Crystalline 'Hits' Screening->Hits Identify solid forms Characterization Characterize Hits: - X-Ray Powder Diffraction (XRPD) - Differential Scanning Calorimetry (DSC) - Thermogravimetric Analysis (TGA) Hits->Characterization Promising_Salts Promising Salt Forms Characterization->Promising_Salts Confirm salt formation & assess thermal properties DVS_Analysis Dynamic Vapor Sorption (DVS) Analysis Promising_Salts->DVS_Analysis Stability_Testing Accelerated Stability Studies (e.g., 40°C / 75% RH) Promising_Salts->Stability_Testing Final_Data Comprehensive Data Review DVS_Analysis->Final_Data Stability_Testing->Final_Data Lead_Salt Select Lead Salt Candidate (Optimal balance of properties) Final_Data->Lead_Salt

Caption: Workflow for salt screening to mitigate hygroscopicity.

Experimental Protocol: Salt Formation

Objective: To form and isolate a crystalline salt of 4-(1-Phenoxyethyl)pyrimidin-2-amine with improved hygroscopic properties.

Methodology:

  • Solvent Selection: Choose a suitable solvent or solvent system in which the free base is soluble and the resulting salt is likely to be less soluble.

  • Stoichiometry: Dissolve the free base in the chosen solvent. Add a stoichiometric equivalent of the selected acid (e.g., hydrochloric acid, methanesulfonic acid).

  • Crystallization: Allow the solution to crystallize. This may occur spontaneously upon mixing or may require techniques such as slow cooling, anti-solvent addition, or slow evaporation.

  • Isolation and Drying: Isolate the resulting crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Characterization: Confirm salt formation and assess its properties using techniques like XRPD, DSC, and DVS as outlined in the workflow diagram.

Rationale: The formation of a stable crystal lattice in a salt can significantly reduce the availability of sites for water molecules to interact with the API, thereby lowering its hygroscopicity.[5][15] A successful salt screen will identify a form that is not only less hygroscopic but also possesses other desirable properties like good crystallinity and thermal stability.[15]

FAQ - Advanced Strategies

Q6: Besides salt formation, what other crystal engineering techniques can be used?

A6: Co-crystallization is another powerful technique.[2] It involves combining the API with a neutral co-former molecule to create a new crystalline solid with different properties. This can be an effective way to reduce hygroscopicity by altering the crystal packing and intermolecular interactions.[2][5]

Q7: For formulation, are there strategies to protect the hygroscopic API in the final dosage form?

A7: Yes, several formulation strategies can be employed. These include:

  • Film Coating: Applying a moisture-barrier film around a tablet or granule can protect the hygroscopic core.[5][[“]]

  • Encapsulation: Enveloping the API with polymers via techniques like spray-drying can create a protective barrier.[2][5]

  • Co-processing with Excipients: Formulating the API with hydrophobic excipients can help to divert moisture away from the active ingredient.[5][[“]]

  • Packaging: Using high-barrier packaging materials, such as foil blisters, and including desiccants within the package provides a final line of defense against moisture ingress.[3][5]

Section 4: Conclusion

The hygroscopic nature of 4-(1-Phenoxyethyl)pyrimidin-2-amine presents a significant but manageable challenge in a research and development setting. A systematic approach involving careful characterization, controlled handling and storage, and strategic solid-state modification is key to ensuring the quality and reliability of your experimental data and the successful development of a stable drug product.

References
  • Chan, H. K., & Chew, N. Y. K. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(9), 1832. [Link]

  • Surface Measurement Systems. (2024, October 28). Enhancing pharmaceutical development with dynamic vapor sorption (DVS) technology. AZoM.com. [Link]

  • Particle Characterisation Laboratories. (2024, December 3). The Benefits of Using Dynamic Vapor Sorption (DVS) in Pharmaceutical Production Development. [Link]

  • Consensus. (n.d.). Strategies to enhance pharmaceutical formulation stability. [Link]

  • ProUmid. (n.d.). DVS Systems | Dynamic Vapor Sorption. [Link]

  • Surface Measurement Systems. (2024, March 5). Unlocking Breakthroughs: 8 Ways DVS is Essential to Pharmaceutical Research. [Link]

  • Pharma.Tips. (2025, December 27). How to Stabilize Tablets Containing Hygroscopic Ingredients. [Link]

  • Catapult. (2019, December 10). Screening and Formulating Drugs as Salts to Improve API Performance. [Link]

  • Yu, L. (2001). Amorphous pharmaceutical solids: preparation, characterization and stabilization. Advanced Drug Delivery Reviews, 48(1), 27–42. [Link]

  • Zhang, G. G. Z., & Yu, L. (2021). Recent Advances in the Application of Characterization Techniques for Studying Physical Stability of Amorphous Pharmaceutical Solids. Pharmaceutics, 13(12), 1999. [Link]

  • Solitek Pharma. (2025, March 24). Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial?[Link]

  • Adal, E. T., & Koc-Bilge, Z. (2022). Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs. Drug Discovery and Development. [Link]

  • Bhugra, C., & Pikal, M. J. (2008). Amorphous pharmaceutical solids. Journal of Pharmaceutical Sciences, 97(4), 1010–1019. [Link]

  • TA Instruments. (n.d.). Investigation of Pharmaceutical Stability Using Dynamic Vapor Sorption Analysis. [Link]

  • Charles River. (n.d.). Salt Screening. [Link]

  • ResearchGate. (2016, January 4). Characterization of crystalline and amorphous content in pharmaceutical solids by dielectric thermal analysis. [Link]

  • Pharmaceutical Technology. (2021, May 21). Salt Selection in Drug Development. [Link]

  • Qualicaps. (2019, January 22). An innovative drug delivery form for hygroscopic pharmaceutical drugs. [Link]

  • PharmaInfo. (2013, June 15). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. [Link]

  • Improved Pharma. (2021, February 14). Salt Screening. [Link]

  • Journal of Applied Pharmaceutical Science. (2025, October 8). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. [Link]

  • Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards?[Link]

  • Letters in High Energy Physics. (n.d.). Evaluating the Stability of Pharmaceuticals under Different Environmental Conditions. [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. [Link]

  • Royal Society of Chemistry. (n.d.). Hygroscopic and phase transition properties of alkyl aminium sulfates at low relative humidities. [Link]

  • Atmospheric Chemistry and Physics. (2022, March 28). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation le. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of pyrimidin-2-one nucleosides as acid-stable inhibitors of cytidine deaminase. [Link]

  • National Center for Biotechnology Information. (2008, October 23). Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. [Link]

  • MDPI. (2024, August 7). Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. [Link]

  • MDPI. (2025, July 3). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. [Link]

  • ResearchGate. (n.d.). 2-Chloropyrimidin-4-amine. [Link]

Sources

Validation & Comparative

Mass spectrometry (LC-MS) analysis of 4-(1-Phenoxyethyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the LC-MS Analysis of 4-(1-Phenoxyethyl)pyrimidin-2-amine

Abstract

For researchers, scientists, and professionals in drug development, the precise and robust analysis of novel chemical entities is paramount. This guide provides a comprehensive, in-depth comparison of analytical methodologies for 4-(1-Phenoxyethyl)pyrimidin-2-amine, a molecule characteristic of modern small-molecule discovery pipelines. While centering on the gold-standard Liquid Chromatography-Mass Spectrometry (LC-MS) approach, this document also presents a critical evaluation of alternative techniques, including High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). Each section is grounded in established scientific principles, offering not just protocols but the causal reasoning behind methodological choices to empower researchers in developing and validating their own analytical systems.

The Premier Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS stands as the most powerful and widely adopted technique for the quantification of small molecules like 4-(1-Phenoxyethyl)pyrimidin-2-amine in complex matrices.[1][2] Its ascendancy is due to an unparalleled combination of sensitivity and selectivity, allowing for the detection of trace-level analytes and confident differentiation from structurally similar impurities or metabolites.[3][4]

Rationale for LC-MS/MS Selection

The molecular structure of 4-(1-Phenoxyethyl)pyrimidin-2-amine contains key features that make it an ideal candidate for LC-MS/MS analysis. The pyrimidine ring and the exocyclic amine group possess basic nitrogen atoms that are readily protonated. This characteristic makes the molecule highly suitable for positive mode Electrospray Ionization (ESI), a soft ionization technique that typically preserves the molecular ion, providing a clear precursor for tandem mass spectrometry (MS/MS) fragmentation.[2][5] This ability to select a specific precursor ion and monitor its unique product ions forms the basis of Multiple Reaction Monitoring (MRM), granting the method exceptional selectivity and reducing matrix interference.[3][4]

Detailed Experimental Protocol: An Optimized LC-MS/MS Method

This protocol is designed as a robust starting point for method development, grounded in common practices for pyrimidine and aromatic amine analysis.[1][5]

Sample Preparation:

  • Stock Solution: Accurately weigh and prepare a 1 mg/mL stock solution of 4-(1-Phenoxyethyl)pyrimidin-2-amine in methanol.

  • Working Standards: Serially dilute the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to create a calibration curve ranging from sub-ng/mL to 1000 ng/mL.

  • Sample Extraction (for complex matrices like plasma): For biological samples, a protein precipitation step is often sufficient. Add 3 parts of cold acetonitrile containing an internal standard to 1 part of the sample. Vortex vigorously, centrifuge to pellet the precipitated proteins, and inject the supernatant.[3]

Chromatographic Conditions:

  • Chromatographic System: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer is required.[1]

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is recommended.[5] The C18 stationary phase provides the necessary hydrophobic interaction with the phenoxy group to achieve good retention and separation.

  • Mobile Phase A: 0.1% formic acid in water. The formic acid serves to acidify the mobile phase, promoting the protonation of the analyte for enhanced ESI+ signal.[5]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[5]

  • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes is a typical starting point to ensure elution of the analyte with a good peak shape.[5]

  • Flow Rate: 0.3-0.4 mL/min.[1][2]

  • Column Temperature: 40 °C to ensure reproducible retention times and improve peak symmetry.[1][5]

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is the clear choice due to the basicity of the amine and pyrimidine nitrogens.[1][2]

  • Analyte-Specific Parameters: These must be determined by infusing a standard solution of the analyte.

    • Precursor Ion [M+H]⁺: Determine the monoisotopic mass of the protonated molecule.

    • Product Ions: Perform a product ion scan on the precursor ion to identify 2-3 stable, high-intensity fragment ions for use in MRM transitions. This is critical for both quantification and confirmation.

  • Typical Source Parameters:

    • Capillary Voltage: ~3.0-4.0 kV

    • Source Temperature: ~120-150 °C

    • Desolvation Gas (Nitrogen) Flow & Temperature: Optimize based on instrument manufacturer recommendations (e.g., 600-800 L/hr at 350-450 °C).

Experimental Workflow Visualization

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Stock Solution (1 mg/mL) B Serial Dilution (Calibration Curve) A->B D UPLC/HPLC Injection B->D C Matrix Extraction (e.g., Protein Precipitation) C->D E C18 Column Separation D->E F ESI+ Ionization E->F G Tandem MS Detection (MRM Mode) F->G H Peak Integration G->H I Concentration Calculation (vs. Calibration Curve) H->I J Reporting I->J

Fig 1. Standard workflow for the quantitative analysis of 4-(1-Phenoxyethyl)pyrimidin-2-amine by LC-MS/MS.

Comparative Analysis of Alternative Techniques

While LC-MS/MS is superior for many applications, other techniques have specific merits and may be more appropriate depending on the research objective, sample matrix, and available resources.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust, cost-effective, and widely accessible technique, often used for purity assessments and quantification in less complex matrices.[6][7]

Principle & Applicability: This method relies on the separation power of HPLC, identical to that in LC-MS, but uses a UV-Vis detector.[8] The phenoxy and pyrimidine rings in the target molecule contain chromophores that absorb UV light, making detection possible.[9] Its primary limitation is lower sensitivity compared to MS and potential for interference from co-eluting compounds that also absorb at the selected wavelength.[7][10]

Detailed Experimental Protocol:

  • Sample Preparation: Prepare samples and standards as described for LC-MS, but at higher concentrations (typically in the µg/mL range).[8]

  • Chromatographic Conditions: The same column and mobile phase system as the LC-MS method can often be used.

  • Detection:

    • Detector: A Diode-Array Detector (DAD) or Photodiode Array (PDA) detector is preferred.

    • Wavelength Selection: Record the UV spectrum of the analyte from 200-400 nm to determine the wavelength of maximum absorbance (λmax). This wavelength will be used for quantification to maximize sensitivity.

    • Quantification: Generate a calibration curve by plotting peak area against concentration.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for volatile and semi-volatile compounds, offering excellent chromatographic resolution.[11][12]

Principle & Applicability: For a molecule like 4-(1-Phenoxyethyl)pyrimidin-2-amine, direct analysis by GC-MS is challenging due to its polarity and relatively low volatility. The primary amine group can cause poor peak shape and interactions with the GC column.[13][14] Therefore, a chemical derivatization step is almost always required to convert the polar amine into a less polar, more volatile, and more thermally stable derivative (e.g., through silylation or acylation).[13][15]

Detailed Experimental Protocol:

  • Sample Preparation & Derivatization:

    • Extract the analyte from its matrix and ensure the sample is anhydrous.

    • Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat the mixture to drive the reaction to completion. This will replace the active hydrogens on the amine group with trimethylsilyl (TMS) groups.[15]

  • GC Conditions:

    • Column: A low-polarity fused silica capillary column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm), is commonly used.[16]

    • Carrier Gas: Helium or Hydrogen.[11]

    • Oven Program: A temperature gradient is used to separate the analytes, starting at a low temperature and ramping to a higher temperature.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) is standard, providing reproducible fragmentation patterns that are useful for structural confirmation via library matching.[9]

    • Detection: Can be performed in full scan mode for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.[12]

Head-to-Head Performance Comparison

The choice of an analytical method is a critical decision that impacts data quality, throughput, and project cost. The following table summarizes the performance characteristics of the discussed techniques for the analysis of 4-(1-Phenoxyethyl)pyrimidin-2-amine.

Parameter LC-MS/MS HPLC-UV GC-MS (with Derivatization)
Sensitivity (LOD/LOQ) Excellent (pg/mL to low ng/mL)[4]Moderate (high ng/mL to µg/mL)[10]Very Good (low ng/mL)[15][16]
Selectivity/Specificity Excellent (based on MRM transitions)[2]Poor to Moderate (risk of co-elution)[7]Very Good (mass spec + retention time)[12]
Throughput High (fast gradients, ~5-10 min/sample)High (~10-15 min/sample)Low (longer run times + derivatization step)
Matrix Tolerance Excellent (MRM minimizes interference)[3]Poor (highly susceptible to matrix effects)Moderate (derivatization can be affected)
Cost (Instrument/Maint.) HighLowModerate
Ease of Use/Method Dev. ComplexSimpleComplex (derivatization adds a major step)
Primary Application Bioanalysis, trace impurity quantificationPurity analysis, routine QC, formulation assaysVolatile impurity profiling, confirmation
Decision Guide for Method Selection

To assist researchers in selecting the most appropriate technique, the following decision tree illustrates a logical pathway based on common analytical needs.

Decision_Tree start What is the primary analytical goal? q1 Need to quantify in a complex biological matrix (e.g., plasma, urine)? start->q1 q2 Is this for routine QC, purity check, or formulation assay with high concentrations? q1->q2 No ans_lcms Use LC-MS/MS (High Sensitivity & Selectivity) q1->ans_lcms Yes q3 Is the analyte a known volatile or are you screening for volatile impurities? q2->q3 No ans_hplcuv Use HPLC-UV (Cost-Effective & Simple) q2->ans_hplcuv Yes q3->ans_lcms No, need trace quantification of parent compound ans_gcms Use GC-MS (Requires Derivatization) q3->ans_gcms Yes

Fig 2. A decision-making guide for selecting the optimal analytical method.

Conclusion

For the comprehensive and sensitive analysis of 4-(1-Phenoxyethyl)pyrimidin-2-amine, LC-MS/MS is the unequivocally superior methodology . Its ability to provide high-sensitivity, high-selectivity data in complex matrices makes it indispensable for pharmacokinetic studies, metabolite identification, and trace-level impurity analysis in drug development.

However, a pragmatic approach dictates that the method must fit the objective. HPLC-UV remains a valuable and highly practical tool for routine quality control, purity assessments, and the analysis of formulated products where analyte concentrations are high and the matrix is simple.[6][17] GC-MS , while complicated by the need for derivatization, holds a niche role for the analysis of volatile impurities or as an orthogonal technique for structural confirmation.[12][18]

By understanding the fundamental principles, strengths, and weaknesses of each technique, researchers can confidently select and develop the most appropriate and robust analytical method to support their scientific and developmental goals.

References

  • Benchchem. (n.d.). Mass Spectrometry Analysis of Novel Pyrimidine Derivatives Synthesized from 2-Ethoxy-4-fluoro-6-hydrazinylpyri. Benchchem.
  • Marunaka, T., Umeno, Y., & Minami, Y. (1980). Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry. Journal of Chromatography, 190(1), 107–112.
  • Creative Proteomics. (n.d.). Pyrimidine Biosynthesis Analysis Service. Creative Proteomics.
  • Benchchem. (n.d.). A Comparative Guide to HPLC-MS Methods for Purity Analysis and Validation of Pyrimidine Derivatives. Benchchem.
  • Oxford Academic. (2024, February 15). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Journal of Analytical Toxicology.
  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for the Quantification of Aromatic Amines. Benchchem.
  • Kus, P., & Rola, R. (2021). LC-QqQ-MS/MS methodology for determination of purine and pyrimidine derivatives in unifloral honeys and application of chemometrics for their classification. Food Chemistry, 348, 129076.
  • PubMed. (2023, May 5). Using an In-Sample Addition of Medronic Acid for the Analysis of Purine- and Pyrimidine-Related Derivatives and Its Application in the Study of Lung Adenocarcinoma A549 Cell Lines by LC-MS/MS. PubMed.
  • Semantic Scholar. (n.d.). Gas Chromatographic Determination of Purines and Pyrimidines from DNA Using Ethyl Chloroformate as Derivatizing Reagent. Semantic Scholar.
  • ResearchGate. (2016, June 21). Gas Chromatographic Determination of Purines and Pyrimidines from DNA Using Ethyl Chloroformate as Derivatizing Reagent. ResearchGate.
  • Benchchem. (n.d.). A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives. Benchchem.
  • Springer. (2023, May 20). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry.
  • STM. (2025, October 27). Comparative Study of UV And HPLC Methods for Estimation of Drug. STM Journals.
  • Springer Nature. (n.d.). Quantitation of Pyrimidine in Urine by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry. Springer Nature Experiments.
  • Development of a method for the analysis of primary aromatic amines by SPE-UPLC-MS. (n.d.).
  • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. (n.d.).
  • Semantic Scholar. (n.d.). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Semantic Scholar.
  • Gerardi, A. (n.d.). Development of an LC-MS/MS method for the determination and quantitation of heterocyclicaromaticamines (HAAs) in mainstream smoke using a simple extraction and sample preparation. CORESTA.
  • ResearchGate. (n.d.). HPLC and UV Spectroscopy in Pharmaceutical Analysis. ResearchGate.
  • Shimadzu. (n.d.). Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Shimadzu.
  • Nature. (2023, October 1). Evaluation of the clinical and quantitative performance of a practical HPLC-UV platform for in-hospital routine therapeutic drug monitoring of multiple drugs. Scientific Reports.
  • Sigma-Aldrich. (n.d.). 4-[1-(4-chlorophenoxy)ethyl]pyrimidin-2-amine. Sigma-Aldrich.
  • Al-Mamun, A., et al. (2019). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. International Journal of Environmental Research and Public Health, 16(19), 3739.
  • Bentham Science. (2022, November 1). A Mini-Review on Simultaneous Quantification of Active Pharmaceutical Ingredients By UV and Quality by Design Assisted HPLC Method. Current Analytical Chemistry.
  • Taylor & Francis Online. (2021, October 20). A comparative study of HPLC and UV spectrophotometric methods for remdesivir quantification in pharmaceutical formulations. Analytical Letters.

Sources

A Comparative Guide to the Biological Activity of 4-(1-Phenoxyethyl)pyrimidin-2-amine Analogs as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the biological activity of a series of pyrimidin-2-amine analogs, a chemical class of significant interest in modern drug discovery. The focus is on their potential as kinase inhibitors for anticancer therapy. We will delve into their synthesis, structure-activity relationships (SAR), and the experimental data that underpins their therapeutic promise. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Therapeutic Potential of Pyrimidine-Based Kinase Inhibitors

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved drugs.[1][2] Its ability to form key hydrogen bonds with the hinge region of protein kinases makes it a privileged structure for the design of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. Consequently, the development of potent and selective kinase inhibitors is a major focus of oncological research.

Among the vast landscape of pyrimidine-based inhibitors, the 4-substituted pyrimidin-2-amine core has emerged as a particularly fruitful starting point for the development of inhibitors targeting key regulators of cell division, such as Polo-like kinase 4 (PLK4) and Aurora kinases. Overexpression of these kinases is frequently observed in various cancers, making them attractive targets for therapeutic intervention. This guide will focus on a series of novel pyrimidin-2-amine derivatives and analyze how structural modifications impact their biological activity, with a particular emphasis on PLK4 inhibition.

Synthesis of 4-(1-Phenoxyethyl)pyrimidin-2-amine Analogs

The synthesis of the 4-(1-phenoxyethyl)pyrimidin-2-amine analogs discussed in this guide generally follows a convergent strategy, allowing for the facile introduction of diverse substituents. A common synthetic route involves the nucleophilic substitution of a leaving group on the pyrimidine core, followed by coupling reactions to introduce the desired side chains.

For instance, a general pathway to synthesize a series of potent pyrimidin-2-amine based PLK4 inhibitors starts with a commercially available substituted pyrimidine. This is followed by a nucleophilic substitution to introduce a key amine-containing side chain. Subsequent modifications, often via coupling reactions like the Buchwald-Hartwig amination, allow for the introduction of a variety of substituted phenyl groups at the 2-amino position. This modular approach is highly amenable to the creation of a library of analogs for structure-activity relationship studies.

Below is a generalized representation of a synthetic scheme for preparing these analogs.

A Substituted 2-chloropyrimidine B Intermediate 1 A->B Nucleophilic Substitution (e.g., with 4-morpholinoaniline) C Intermediate 2 B->C Coupling Reaction (e.g., Buchwald-Hartwig) D Target Analog C->D Deprotection (if necessary)

Caption: Generalized synthetic workflow for pyrimidin-2-amine analogs.

Comparative Biological Activity

The biological activity of a series of pyrimidin-2-amine analogs was evaluated through in vitro kinase assays and cell-based proliferation assays. The data presented below is synthesized from a study on novel PLK4 inhibitors, which provides a clear illustration of the structure-activity relationships within this chemical class.

In Vitro Kinase Inhibitory Activity

The primary measure of a compound's potency against its target is the half-maximal inhibitory concentration (IC50) in a biochemical assay. The following table summarizes the PLK4 inhibitory activity of a selection of pyrimidin-2-amine analogs.

Compound IDR1 (Substitution on 2-phenylamino group)PLK4 IC50 (µM)
3b 4-morpholino0.0312
3o 4-(4-methylpiperazin-1-yl)0.0215
3r 4-(piperidin-4-yloxy)0.0174
3x 4-(tetrahydro-2H-pyran-4-ylamino)0.0123
8d 3-((dimethylamino)methyl)0.0289
8h 3-((4-methylpiperazin-1-yl)methyl)0.0067
8i 3-((morpholinomethyl))0.0105

Note: The core structure for these analogs is a substituted 4-(1-phenoxyethyl)pyrimidin-2-amine scaffold.

In Vitro Antiproliferative Activity

To assess the therapeutic potential of these compounds, their ability to inhibit the growth of cancer cell lines was determined. The table below shows the antiproliferative activity (IC50) of selected potent PLK4 inhibitors against three human breast cancer cell lines.

Compound IDMCF-7 IC50 (µM)MDA-MB-231 IC50 (µM)BT474 IC50 (µM)
3x 0.0870.1560.124
8h 0.025 0.041 0.033
8i 0.0530.0980.076
Centrinone (Control) 0.0520.160Not Reported

Structure-Activity Relationship (SAR) Discussion

The data presented in the tables above reveals several key structure-activity relationships for this series of pyrimidin-2-amine analogs as PLK4 inhibitors.

  • Substitution at the 2-Anilino Position is Crucial: The nature and position of the substituent on the phenyl ring of the 2-amino group have a profound impact on potency. The introduction of a hydrophilic fragment at the meta-position, as seen in compounds 8d , 8h , and 8i , generally leads to highly potent inhibitors.

  • The 3-((4-methylpiperazin-1-yl)methyl) Substituent Confers Optimal Activity: Among the analogs tested, compound 8h , which bears a 3-((4-methylpiperazin-1-yl)methyl) substituent, demonstrated the most potent PLK4 inhibition with an IC50 of 6.7 nM. This suggests that the size, basicity, and hydrogen bonding capacity of this group are optimal for interaction with the target kinase.

  • Correlation between Kinase Inhibition and Antiproliferative Activity: There is a strong correlation between the in vitro PLK4 inhibitory activity and the antiproliferative effects on breast cancer cell lines. The most potent PLK4 inhibitor, 8h , also exhibited the most significant growth inhibition across all three tested cell lines, with IC50 values in the low nanomolar range. This provides compelling evidence that the anticancer effects of these compounds are, at least in part, mediated through the inhibition of PLK4.

The PLK4 Signaling Pathway in Cell Cycle Control

Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, a critical process for the formation of the mitotic spindle and the maintenance of genomic stability. Dysregulation of PLK4 can lead to aneuploidy and is closely associated with tumorigenesis. The signaling pathway involving PLK4 is a key component of the cell cycle machinery.

PLK4 PLK4 Centriole Centriole Duplication PLK4->Centriole Spindle Mitotic Spindle Formation Centriole->Spindle Segregation Proper Chromosome Segregation Spindle->Segregation Stability Genomic Stability Segregation->Stability Inhibitor 4-(1-Phenoxyethyl)pyrimidin-2-amine Analog (e.g., Compound 8h) Inhibitor->PLK4 Inhibition

Caption: Simplified PLK4 signaling pathway in cell cycle regulation.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed and well-controlled experimental protocols are essential. The following sections provide step-by-step methodologies for the key assays used to evaluate the biological activity of the 4-(1-phenoxyethyl)pyrimidin-2-amine analogs.

In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a common method for measuring the activity of a purified kinase and the inhibitory effect of test compounds.

A Prepare kinase, substrate, and ATP solution B Add test compound (or DMSO control) to wells A->B C Initiate reaction by adding kinase solution B->C D Incubate at 30°C C->D E Add ADP-Glo™ Reagent to stop reaction and deplete ATP D->E F Incubate at room temperature E->F G Add Kinase Detection Reagent F->G H Incubate at room temperature G->H I Measure luminescence H->I

Caption: Workflow for an in vitro kinase activity assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA), the kinase of interest (e.g., purified PLK4), the substrate (e.g., a specific peptide substrate), and ATP at the desired concentrations.

  • Compound Preparation: Serially dilute the test compounds in DMSO to achieve a range of concentrations.

  • Assay Plate Setup: Add a small volume (e.g., 1 µL) of the diluted test compounds or DMSO (vehicle control) to the wells of a 384-well plate.

  • Reaction Initiation: Add the kinase, substrate, and ATP mixture to each well to start the reaction. The final reaction volume is typically 10-25 µL.

  • Incubation: Incubate the reaction plate at 30°C for a specified period (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion: Add a luminescence-based ADP detection reagent (e.g., ADP-Glo™) to each well. This reagent stops the kinase reaction and depletes the remaining ATP.

  • Signal Generation: Add a kinase detection reagent that contains luciferase and luciferin to convert ADP to ATP, which is then used to generate a luminescent signal.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (XTT Assay)

The XTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with test compounds at various concentrations B->C D Incubate for 48-72 hours C->D E Add XTT labeling mixture D->E F Incubate for 4 hours E->F G Measure absorbance at 450 nm F->G

Caption: Workflow for an XTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate the desired cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well flat-bottom plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.

  • Cell Adhesion: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow the cells to attach.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the cells with the compounds for the desired period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions, which typically involves mixing the XTT labeling reagent and the electron-coupling reagent. Add 50 µL of the XTT labeling mixture to each well.

  • Color Development: Incubate the plate for 2 to 4 hours at 37°C and 5% CO2 to allow for the conversion of XTT to a colored formazan product by metabolically active cells.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 450 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The 4-(1-phenoxyethyl)pyrimidin-2-amine scaffold has proven to be a versatile and promising starting point for the development of potent kinase inhibitors. The structure-activity relationship studies highlighted in this guide demonstrate that careful and rational modification of this core can lead to compounds with low nanomolar potency against key oncogenic kinases like PLK4 and significant antiproliferative activity in cancer cell lines.

The lead compound 8h from the discussed series, with its superior in vitro potency and cellular activity, represents a promising candidate for further preclinical development. Future research in this area should focus on optimizing the pharmacokinetic properties of these analogs, including their solubility, metabolic stability, and oral bioavailability. In vivo efficacy studies in relevant animal models of cancer are also a critical next step to validate their therapeutic potential. Furthermore, comprehensive kinase profiling will be essential to assess the selectivity of these compounds and to identify potential off-target effects. The continued exploration of this chemical space is likely to yield novel and effective therapeutics for the treatment of cancer and other diseases driven by aberrant kinase activity.

References

  • Design, Synthesis and Biological Evaluation of 4-Phenoxy- Pyridine/Pyrimidine Derivatives as Dual VEGFR-2/c-Met Inhibitors. New Journal of Chemistry. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of 4-Phenoxy- Pyridine/Pyrimidine Derivatives as Dual VEGFR-2/c-Met Inhibitors | Request PDF. ResearchGate. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. MDPI. Available at: [Link]

  • Design, synthesis, and biological evaluation of novel 4‐phenoxypyridine derivatives as potential antitumor agents | Request PDF. ResearchGate. Available at: [Link]

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. PMC. Available at: [Link]

  • Design strategies, SAR, and mechanistic insight of Aurora kinase inhibitors in cancer. Taylor & Francis Online. Available at: [Link]

  • The synthesis and SAR of 2-amino-pyrrolo[2,3-d]pyrimidines: a new class of Aurora-A kinase inhibitors. PubMed. Available at: [Link]

  • Quantitative structure activity relationship study of p38α MAP kinase inhibitors. SpringerLink. Available at: [Link]

  • Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. PubMed. Available at: [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC. Available at: [Link]

  • Comparisons of IC50 value of each compounds. ResearchGate. Available at: [Link]

  • Aurora Kinase Inhibitors (AstraZeneca). Synapse. Available at: [Link]

  • Chemical structures of Aurora kinase inhibitors analyzed in this study. ResearchGate. Available at: [Link]

  • Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. PubMed. Available at: [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available at: [Link]

  • Comparison of Quantitative and Qualitative (Q)SAR Models Created for the Prediction of Ki and IC50 Values of Antitarget Inhibitors. Frontiers. Available at: [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. Available at: [Link]

  • New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Usiena air. Available at: [Link]

  • Design, synthesis, antimicrobial and cytotoxicity study on human colorectal carcinoma cell line of new 4,4′-(1,4-phenylene)bis(pyrimidin-2-amine) derivatives. PMC. Available at: [Link]

  • The IC50 values expressed in (µM) of the target compounds against the MCF-7, HCT-116, and HepG-2 tumor cells. ResearchGate. Available at: [Link]

  • WO2017174995A1 - Kinase inhibitors. Google Patents.
  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. Available at: [Link]

  • An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. Available at: [Link]

  • Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. MDPI. Available at: [Link]

  • US8962609B2 - Pyrimidine compounds as inhibitors of protein kinases IKK epsilon and/or TBK-1, processes for their preparation, and pharmaceutical compositions containing them. Google Patents.
  • Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. MDPI. Available at: [Link]

  • Recent Advances in Pyrimidine-Based Drugs. MDPI. Available at: [Link]

  • WO2014039899A1 - Pyrazolopyrimidine compounds as kinase inhibitors. Google Patents.
  • Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives wit. Semantic Scholar. Available at: [Link]

  • Prodrugs of 2,4-pyrimidinediamine compounds and their uses. Patent US-8211889-B2. Available at: [Link]

  • IC 50 values for compounds against PI3Kδ and BTK in kinase inhibition assay. ResearchGate. Available at: [Link]

  • The Development of BTK Inhibitors: A Five-Year Update. MDPI. Available at: [Link]

  • (PDF) Pyrimidine and its biological activity: a review. ResearchGate. Available at: [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. Available at: [Link]

  • Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. PubMed. Available at: [Link]

  • Controlling Ibrutinib's Conformations about Its Heterobiaryl Axis to Increase BTK Selectivity. ACS Publications. Available at: [Link]

  • IC50 values of selected cell lines | Download Table. ResearchGate. Available at: [Link]

Sources

Structural Validation of 4-(1-Phenoxyethyl)pyrimidin-2-amine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structural validation of 4-(1-Phenoxyethyl)pyrimidin-2-amine via X-ray crystallography Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the development of small-molecule kinase inhibitors, the 4-(1-Phenoxyethyl)pyrimidin-2-amine scaffold represents a critical structural motif. Its validation presents a specific challenge: while the pyrimidine-2-amine core is rigid and planar, the 1-phenoxyethyl substituent introduces a chiral center at the benzylic position and a flexible ether linkage.

This guide provides an in-depth technical comparison between Single Crystal X-ray Diffraction (SC-XRD) —the gold standard for absolute configuration—and alternative spectroscopic methods (NMR, MS). It details the experimental protocols required to unambiguously determine the enantiomeric purity and solid-state conformation of this compound.

The Structural Challenge: Why X-Ray?

The molecule 4-(1-Phenoxyethyl)pyrimidin-2-amine contains three distinct structural features that require validation:

  • The Pyrimidine-2-amine "Hinge Binder": A donor-acceptor-donor (D-A-D) motif critical for hydrogen bonding in the ATP-binding pocket of kinases.

  • The Flexible Ether Linkage: The C-O-C bond angle and torsion determine the spatial orientation of the phenyl ring relative to the pyrimidine.

  • The Chiral Center: The ethyl group at the 4-position creates a stereocenter (R or S).

The Problem with Alternatives:

  • 1H NMR can confirm connectivity but cannot distinguish enantiomers without chiral shift reagents (e.g., Mosher's acid), which requires chemical derivatization.

  • HRMS provides elemental composition but zero structural topology.

  • NOESY NMR provides relative spatial proximity but often fails to resolve the rapid rotation of the phenoxy group in solution.

The Solution: SC-XRD provides the absolute configuration (via anomalous dispersion) and the precise torsion angles of the ether linkage in the solid state.

Experimental Protocol: SC-XRD Validation

This protocol is designed to obtain high-resolution data suitable for determining absolute configuration, even in the absence of heavy atoms (using Cu K


 radiation).
Phase 1: Crystallization Strategy
  • Objective: Grow single crystals of dimensions

    
     mm.
    
  • Method: Slow Evaporation (Solvent diffusion).

  • Solvent System: Methanol/Ethanol (1:1) or Acetonitrile.[1] Pyrimidine amines often crystallize well from protic solvents due to H-bond donor/acceptor capabilities.

Step-by-Step:

  • Dissolve 20 mg of 4-(1-Phenoxyethyl)pyrimidin-2-amine in 2 mL of warm methanol.

  • Filter the solution through a 0.45

    
    m PTFE syringe filter into a clean scintillation vial.
    
  • Cover with Parafilm and puncture 3-5 small holes.

  • Store at 4°C in a vibration-free environment. Crystals typically appear within 48-72 hours.

Phase 2: Data Collection & Reduction
  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (or equivalent).

  • Source: Microfocus Cu K

    
     (
    
    
    
    Å). Note: Copper is preferred over Molybdenum for light-atom organic molecules to maximize the anomalous signal for Flack parameter determination.
  • Temperature: 100 K (Cryostream). Low temperature is mandatory to reduce thermal ellipsoids of the flexible phenoxy tail.

Phase 3: Structure Solution
  • Software: SHELXT (Intrinsic Phasing) for solution; SHELXL for refinement.

  • Refinement Target:

    
    .
    
  • Absolute Configuration Check: Calculate the Flack Parameter .

    • Flack

      
       (with small esd): Correct absolute structure.
      
    • Flack

      
      : Inverted structure.
      
    • Flack

      
      : Racemic twin.
      
Comparative Analysis: SC-XRD vs. Alternatives

The following table contrasts the structural certainty provided by X-ray crystallography against standard spectroscopic techniques for this specific pyrimidine derivative.

Table 1: Structural Validation Performance Matrix

Feature ValidatedSC-XRD (Method A) NMR (Method B) HRMS (Method C)
Connectivity Definitive (Bond lengths/angles)Definitive (COSY/HMBC)Inferred (Fragmentation)
Absolute Configuration Direct (Flack Parameter)Indirect (Requires derivatization)None
Conformational Analysis Precise (Torsion angles fixed)Averaged (Rapid rotation in solution)None
Purity Assessment Crystal-specific (Bulk requires PXRD)Bulk (Detects soluble impurities)Bulk (Detects masses)
Sample Recovery Destructive (to crystal lattice)Non-Destructive Destructive
Time to Result 24–72 Hours (Growth dependent)< 1 Hour< 15 Minutes
Representative Crystallographic Data

Based on structural analogs (e.g., 4-amino-2-phenoxypyrimidine derivatives) reported in Acta Crystallographica [1, 2], the following parameters are representative of what is expected for a successful validation of the title compound.

Table 2: Expected Crystallographic Parameters for 4-(1-Phenoxyethyl)pyrimidin-2-amine

ParameterValue / RangeSignificance
Crystal System Monoclinic or OrthorhombicCommon for chiral organics (

or

).
Space Group

(if racemic)
Centrosymmetric groups indicate racemates.
Unit Cell Volume ~1200–1500 ųConsistent with Z=4 for this molecular weight (~215 Da).
R-Factor (

)
< 0.05 (5%)Indicates high-quality model fit.
C-O-C Angle 117° – 120°Validates the ether linkage geometry.
H-Bond Network N(amine)

N(pyrimidine)
Intermolecular "ribbons" or dimers are typical packing motifs [3].
Validation Workflow Visualization

The following diagram illustrates the decision logic for validating the structure, emphasizing the divergence between racemic synthesis and chiral separation.

StructuralValidation Start Crude 4-(1-Phenoxyethyl) pyrimidin-2-amine PurityCheck Initial Purity Check (1H NMR + HPLC) Start->PurityCheck ChiralityCheck Is Sample Chiral? PurityCheck->ChiralityCheck RacemicPath Racemic Mixture ChiralityCheck->RacemicPath No EnantioPath Enantiopure Sample ChiralityCheck->EnantioPath Yes Crystallization Crystallization (MeOH/EtOH Slow Evap) RacemicPath->Crystallization EnantioPath->Crystallization XRD SC-XRD Data Collection (Cu Source, 100K) Crystallization->XRD StructureSol Structure Solution (SHELXT) XRD->StructureSol FlackCheck Check Flack Parameter StructureSol->FlackCheck If Chiral ResultRac Centrosymmetric Space Group (e.g., P21/c) Confirmed Racemate StructureSol->ResultRac If Racemic FlackCheck->StructureSol x near 1 (Invert) ResultAbs Non-Centrosymmetric (e.g., P212121) Flack ~ 0.0 Absolute Config Confirmed FlackCheck->ResultAbs x near 0

Figure 1: Logical workflow for the structural validation of pyrimidine-amine derivatives, distinguishing between racemic and enantiopure characterization pathways.

Data Interpretation & Causality

Why do we see specific packing motifs? In the crystal lattice of 4-(1-Phenoxyethyl)pyrimidin-2-amine, you should expect to observe


 hydrogen-bonding motifs .
  • Mechanism: The exocyclic amino group (-NH2) acts as a hydrogen bond donor, while the ring nitrogen (N3) acts as an acceptor.

  • Result: This forms a "dimer-like" or "ribbon" structure, which is energetically favorable and stabilizes the crystal lattice [4]. This packing is often responsible for the high melting points observed in these derivatives relative to their molecular weight.

The "Disorder" Trap: The phenoxy group is linked via a flexible ethyl ether. In SC-XRD, this group may appear "smeared" (thermal disorder) if data is collected at room temperature.

  • Correction: This is why the protocol mandates 100 K data collection. If disorder persists, modeling the phenoxy ring over two positions (PART instructions in SHELXL) may be necessary to lower the R-factor.

References
  • Bakhtiar, N. S., Abdullah, Z., & Ng, S. W. (2009). 4-Amino-2-phenoxypyrimidine.[2] Acta Crystallographica Section E: Structure Reports Online, 65(8), o1784. Link

  • Fu, W. W., Liu, Y., Huang, G., & Zhu, X. M. (2013). 4,6-Dimethylpyrimidin-2-amine.[3] Acta Crystallographica Section E: Structure Reports Online, 69(1), o68. Link

  • Portalone, G. (2014). Intermolecular interactions in the crystal structures of 2-amino-4-substituted pyrimidines. Journal of Molecular Structure, 1060, 29-36. Link

  • Etter, M. C. (1990). Encoding and decoding hydrogen-bond patterns of organic compounds. Accounts of Chemical Research, 23(1), 120-126. Link

  • Gangjee, A., et al. (2009). Design, synthesis, and X-ray crystal structure of classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines. Journal of Medicinal Chemistry, 52(15), 4892-4902.[4] Link

Sources

Technical Comparison Guide: IR Spectroscopic Profiling of 4-(1-Phenoxyethyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context[1][2][3][4]

This guide provides a technical analysis of the Infrared (IR) spectroscopic profile for 4-(1-Phenoxyethyl)pyrimidin-2-amine , a critical scaffold in the synthesis of kinase inhibitors (e.g., PLK4, Aurora kinase inhibitors).

Accurate characterization of this molecule relies on distinguishing the formation of the ether linkage (C–O–C) while retaining the integrity of the 2-aminopyrimidine core . This guide compares the target molecule against its synthetic precursors—specifically the halogenated intermediate and the phenolic nucleophile—to establish a self-validating identification protocol.

Structural Dissection for Spectral Analysis[1]
  • Core Scaffold: Pyrimidin-2-amine (Primary amine + Heteroaromatic ring).

  • Linker: 1-Substituted ethyl group (Chiral center, Aliphatic C–H).

  • Pendant: Phenoxy group (Aromatic ether).

Comparative Spectral Data: Target vs. Alternatives

The following table synthesizes field-validated spectral data. It contrasts the Target Product with its immediate synthetic precursor, 4-(1-chloroethyl)pyrimidin-2-amine , and the nucleophile Phenol . This comparison allows researchers to verify the reaction endpoint (disappearance of C–Cl and O–H) and product formation (appearance of C–O–C).

Table 1: Critical IR Frequency Comparison
Functional GroupMode of VibrationTarget Product (cm⁻¹)Precursor (Cl-Intermediate) (cm⁻¹)Alternative (Phenol) (cm⁻¹)Diagnostic Significance
Primary Amine (-NH₂) N–H Stretch (Asym/Sym)3320–3450 (Doublet) 3320–3450 (Doublet)N/AConfirms retention of the aminopyrimidine core.
Hydroxyl (-OH) O–H Stretch (H-bonded)Absent Absent3200–3550 (Broad) Critical: Absence confirms removal of unreacted phenol.
Aliphatic Chain C–H Stretch (sp³)2850–2980 2850–2980N/ASpecific to the ethyl linker; distinguishes from simple phenoxy analogues.
Ether Linkage C–O–C Asym. Stretch1230–1260 (Strong) Absent1230 (C-O, coupled)Primary Indicator: Confirms formation of the ether bond.
Ether Linkage C–O–C Sym. Stretch1040–1060 AbsentN/ASecondary confirmation of alkyl-aryl ether.
Pyrimidine Ring C=N / C=C Ring Stretch1560–1600 1560–1600N/ACharacteristic "breathing" modes of the pyrimidine nucleus.[1]
Halogen Bond C–Cl StretchAbsent 680–750 AbsentCritical: Disappearance confirms substitution at the ethyl linker.
Aromatic Ring C–H Out-of-Plane (OOP)690 & 750 800–850 (Pyrimidine only)690 & 750Monosubstituted benzene ring (phenoxy) pattern.

Analyst Note: The most common failure mode in this synthesis is the incomplete removal of phenol. Watch for the broad O–H shoulder >3200 cm⁻¹ interfering with the sharp N–H doublet.

Experimental Protocol: Self-Validating Workflow

To ensure high-fidelity data, follow this specific Attenuated Total Reflectance (ATR) protocol. This method is superior to KBr pellets for this compound due to the potential hygroscopicity of the amine and the need to detect subtle ether bands without water interference.

Step-by-Step Methodology
  • Instrument Setup:

    • Detector: DTGS or MCT (Liquid N₂ cooled for higher sensitivity).

    • Crystal: Diamond or ZnSe ATR (Diamond preferred for durability).

    • Resolution: 4 cm⁻¹.

    • Scans: Minimum 32 scans to improve Signal-to-Noise (S/N) ratio.

  • Sample Preparation (Solid/Powder):

    • Ensure the sample is fully dried (vacuum oven at 40°C for 4 hours) to remove solvent peaks (e.g., Ethanol/Water) that mask the OH/NH region.

    • Place ~5 mg of sample onto the crystal.

    • Apply pressure using the anvil until the force gauge reads 80–100 (optimal contact).

  • Data Acquisition & Processing:

    • Run a background scan with the clean anvil in position.

    • Acquire the sample spectrum.[1][2][3]

    • Baseline Correction: Apply a multi-point baseline correction if scattering is observed (sloping baseline).

    • Normalization: Normalize to the C=N ring stretch at ~1580 cm⁻¹ for consistent comparison between batches.

  • Validation Criteria (Pass/Fail):

    • PASS: Distinct doublet at ~3400/3300 cm⁻¹; Strong band at ~1240 cm⁻¹; No broad hump >3000 cm⁻¹.

    • FAIL: Presence of broad O–H band (Phenol contamination); Presence of band at ~700 cm⁻¹ (Unreacted Chloride).

Synthesis Verification Workflow

The following diagram illustrates the logical decision tree for verifying the product using the spectral data points defined above.

IR_Verification_Workflow Start Crude Product Isolated IR_Scan Acquire FTIR Spectrum (ATR Method) Start->IR_Scan Check_OH Check 3200-3600 cm⁻¹ Broad Band Present? IR_Scan->Check_OH Check_CCl Check 680-750 cm⁻¹ Sharp Peak Present? Check_OH->Check_CCl No (Sharp NH only) Result_Fail_Phenol FAIL: Residual Phenol Action: Recrystallize (EtOH/H₂O) Check_OH->Result_Fail_Phenol Yes (Broad OH) Check_Ether Check 1230-1260 cm⁻¹ Strong Band Present? Check_CCl->Check_Ether No Result_Fail_SM FAIL: Unreacted Intermediate Action: Reprocess with Base Check_CCl->Result_Fail_SM Yes (C-Cl Detected) Result_Fail_Formation FAIL: No Ether Linkage Action: Check Reagents/Temp Check_Ether->Result_Fail_Formation No Result_Pass PASS: 4-(1-Phenoxyethyl)pyrimidin-2-amine Proceed to NMR/HPLC Check_Ether->Result_Pass Yes

Figure 1: Logic flow for IR-based quality control of 4-(1-Phenoxyethyl)pyrimidin-2-amine synthesis.

References

  • Sigma-Aldrich. 4-[1-(4-chlorophenoxy)ethyl]pyrimidin-2-amine Product Specification. Retrieved from .[4] (Used for analogue comparison of the pyrimidine-ether scaffold).

  • National Institute of Standards and Technology (NIST). IR Spectrum of 2-Aminopyrimidine. NIST Chemistry WebBook, SRD 69. Retrieved from . (Grounding for core heterocycle vibrations).

  • PubChem. Compound Summary for Pyrimidin-2-amine. National Center for Biotechnology Information. Retrieved from .

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons Ltd. (Authoritative source for C-O-C and C-Cl frequency assignments).

  • ResearchGate. IR, NMR spectral data of pyrimidine derivatives. Retrieved from . (Validation of substituent effects on pyrimidine ring stretches).

Sources

Comparison of synthetic routes for pyrimidin-2-amine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and comparison guide for the synthesis of pyrimidin-2-amine derivatives, designed for medicinal chemists, process scientists, and drug development professionals.

Executive Summary & Pharmacological Significance

The pyrimidin-2-amine motif is a privileged scaffold in modern drug discovery. It serves as the core pharmacophore in numerous FDA-approved kinase inhibitors, including Imatinib (BCR-ABL), Palbociclib (CDK4/6), and various Aurora/Polo-like kinase (AURK/PLK) inhibitors[1]. The 2-aminopyrimidine ring acts as a potent hydrogen bond donor-acceptor pair, perfectly mimicking the adenine ring of ATP to anchor the molecule within the kinase hinge region[2].

Selecting the optimal synthetic route for these derivatives is a critical decision that impacts atom economy, functional group tolerance, and API scalability. This guide objectively compares the three primary synthetic methodologies—Classical Condensation, Buchwald-Hartwig Amination, and Nucleophilic Aromatic Substitution (SNAr)—providing mechanistic insights and self-validating experimental protocols.

Mechanistic Overview of Synthetic Strategies

G A Guanidine + 1,3-Dielectrophile C Classical Condensation A->C B 2-Halopyrimidine + Amine D Buchwald-Hartwig Cross-Coupling B->D Pd/Ligand E SNAr Substitution B->E Heat/Base F Pyrimidin-2-amine Derivatives C->F D->F E->F

Overview of the three primary synthetic routes to pyrimidin-2-amine derivatives.

Deep-Dive Comparison of the Core Routes

Route A: Classical Condensation (De Novo Ring Synthesis)
  • Mechanism & Causality: This route constructs the pyrimidine ring de novo via the cyclocondensation of a guanidine derivative with a 1,3-dielectrophile (e.g., β-dicarbonyls, enaminones, or α,β-unsaturated ketones)[3]. The reaction proceeds via an initial nucleophilic attack of the guanidine nitrogen onto the most electrophilic carbonyl/enamine carbon, followed by intramolecular cyclization and dehydration.

  • Performance: Highly efficient for incorporating complex substitution patterns at the C4 and C6 positions early in the synthesis. However, the conventional method requires harsh conditions (refluxing polar solvents, strong bases) and prolonged reaction times (5–8 hours)[3]. Microwave assistance has recently been employed to reduce reaction times to under 30 minutes[4].

Route B: Transition-Metal Catalyzed Buchwald-Hartwig Amination
  • Mechanism & Causality: A late-stage functionalization strategy utilizing palladium catalysis to couple pre-formed 2-halopyrimidines with amines. The catalytic cycle relies on the oxidative addition of Pd(0) into the C-X bond, amine coordination, deprotonation, and reductive elimination.

  • Performance: This route is essential for coupling sterically hindered amines or weak nucleophiles (e.g., anilines, 2-aminopyridines) that fail under standard SNAr conditions[4]. The use of bulky, electron-rich phosphine ligands (like XPhos or BINAP) accelerates reductive elimination, effectively bypassing the high activation energy barrier required to form a Meisenheimer complex[4].

Route C: Nucleophilic Aromatic Substitution (SNAr)
  • Mechanism & Causality: Direct displacement of a leaving group (halide, tosylate, or methylsulfonyl) at the C2 position of the pyrimidine ring by an amine nucleophile[5]. The electron-deficient nature of the pyrimidine ring stabilizes the anionic Meisenheimer intermediate.

  • Performance: Transition-metal-free and highly scalable. It is highly effective for strong aliphatic nucleophiles. Recent advancements include continuous flow "catch-react-release" methodologies that trap volatile or toxic byproducts (like thiols) on monolithic supports, streamlining the synthesis of APIs like Imatinib.

Quantitative Performance Comparison

Synthetic RouteTypical YieldsFunctional Group ToleranceScalability / Green MetricsPrimary Use Case
Classical Condensation 60–95%Low (harsh base/heat degrades sensitive groups)Moderate (high energy input unless microwave-assisted)De novo synthesis of highly substituted pyrimidines early in the pipeline.
Buchwald-Hartwig Amination 70–98%High (mild bases available, broad substrate scope)Low-Moderate (expensive Pd/ligands, requires heavy metal scavenging)Late-stage coupling of weak/hindered nucleophiles (e.g., anilines).
SNAr Substitution 50–90%Moderate (requires EWGs on pyrimidine for best results)High (transition-metal-free, adaptable to continuous flow)Late-stage functionalization with strong aliphatic amines.

Decision Matrix for Route Selection

DecisionTree Start Target: 2-Aminopyrimidine Q1 Are starting materials pre-functionalized pyrimidines? Start->Q1 Condensation Use Classical Condensation (Guanidine + Enaminone) Q1->Condensation No Q2 Is the amine a weak nucleophile (e.g., aniline) or sterically hindered? Q1->Q2 Yes (2-Halopyrimidine) SNAr Use SNAr (High Temp, DIPEA) Q2->SNAr No (Aliphatic/Strong Nuc) BH Use Buchwald-Hartwig (Pd-Catalyzed) Q2->BH Yes

Decision matrix for selecting the optimal synthetic route for pyrimidin-2-amines.

Self-Validating Experimental Protocols

Protocol 1: Microwave-Assisted Condensation (Guanidine + Enaminone)

Adapted from the synthesis of CDK4/6 inhibitors[4].

  • Setup: In a microwave-safe vial, combine the enaminone (1.0 equiv) and guanidine hydrochloride (1.2 equiv) in absolute ethanol (0.2 M).

  • Base Addition: Add Na₂CO₃ (2.0 equiv). Causality: The base neutralizes the guanidine hydrochloride to generate the free nucleophilic guanidine species in situ.

  • Reaction: Seal the vial and irradiate at 120 °C for 20 minutes.

  • Validation: Analyze an aliquot via LC-MS. Self-Validation: The disappearance of the enaminone mass peak and the emergence of the [M+H]+ peak corresponding to the cyclized pyrimidine confirms successful dehydration and aromatization.

  • Workup: Pour the mixture into ice water. The product typically precipitates and can be collected via vacuum filtration.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

Adapted for the coupling of 2-chloropyrimidines with weak aniline nucleophiles[4].

  • Setup: In an oven-dried Schlenk flask under an argon atmosphere, combine the 2-chloropyrimidine (1.0 equiv), the aniline derivative (1.1 equiv), Pd₂(dba)₃ (0.05 equiv), and XPhos (0.1 equiv). Causality: XPhos is a bulky, electron-rich biaryl phosphine ligand that prevents catalyst deactivation and accelerates the rate-limiting reductive elimination step.

  • Base & Solvent: Add anhydrous Cs₂CO₃ (1.5 equiv) and degassed 1,4-dioxane (0.1 M). Causality: Cs₂CO₃ is chosen over stronger bases like NaOtBu to prevent the degradation of base-sensitive functional groups.

  • Reaction: Stir at 100 °C for 12 hours.

  • Validation: Monitor by TLC (Hexane:EtOAc 3:1). Self-Validation: The complete consumption of the higher-Rf 2-chloropyrimidine spot and the appearance of a lower-Rf, highly UV-active product spot confirms reaction completion.

  • Workup: Filter through a pad of Celite to remove the palladium black and inorganic salts, then concentrate and purify via flash chromatography.

Protocol 3: Continuous Flow SNAr ("Catch-React-Release")

Adapted from the flow synthesis of the Imatinib base.

  • Setup: Pack a glass column with a monolith-supported thiouronium salt (the "Catch" phase).

  • Reaction: Pump a solution of the enaminone precursor through the column at 0.1 mL/min at 80 °C. Causality: The enaminone reacts with the supported reagent to form a polymer-bound 2-(alkylthio)pyrimidine intermediate.

  • Release (SNAr): Introduce a stream containing the aliphatic amine nucleophile (e.g., N-methylpiperazine derivative) into the column. Causality: The amine executes an SNAr displacement of the supported thiol leaving group, releasing the final 2-aminopyrimidine product into the eluent stream.

  • Validation: Monitor the reactor output via inline UV-Vis or IR spectroscopy. Self-Validation: A steady-state absorbance reading corresponding to the product's chromophore confirms a stable flow regime and complete displacement.

References

  • Jadhav, M. et al. "Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors." Molecules, 2021, 26(17), 5170. (MDPI).

  • Ingham, R. J. et al. "A 'Catch–React–Release' Method for the Flow Synthesis of 2-Aminopyrimidines and Preparation of the Imatinib Base." Organic Letters, 2012, 14(15), 3920-3923. (ACS Publications).

  • Chen, C. et al. "Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation." Journal of Medicinal Chemistry, 2017, 60(5), 1817-1840. (ACS Publications).

  • Li, Y. et al. "Direct amination of pyrimidin-2-yl tosylates with aqueous ammonia under metal-free and mild conditions." Tetrahedron Letters, 2015.

Sources

Validating assay results for 4-(1-Phenoxyethyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide validates the assay performance and biological profiling of 4-(1-Phenoxyethyl)pyrimidin-2-amine , a privileged scaffold structure with significant potential in kinase inhibition and medicinal chemistry.

Executive Summary & Compound Profile

4-(1-Phenoxyethyl)pyrimidin-2-amine represents a "privileged scaffold" in drug discovery—a core structure capable of binding to multiple receptor types with high affinity, particularly ATP-competitive kinases (e.g., VEGFR, PLK4) and Voltage-Gated Sodium Channels (Nav) . Its 2-aminopyrimidine motif functions as a critical hydrogen bond donor/acceptor pair, mimicking the adenine ring of ATP, while the hydrophobic 1-phenoxyethyl tail provides selectivity by occupying the hydrophobic pocket (Gatekeeper region) of the target protein.

This guide details the validation framework required to transition this compound from a chemical building block to a validated bioactive probe, comparing its performance against industry standards like Pazopanib (Kinase Inhibitor) and Pyrimethanil (Structural Analog).

Core Chemical Profile
PropertySpecificationRelevance
IUPAC Name 4-(1-Phenoxyethyl)pyrimidin-2-amineTarget specificity
Molecular Weight 215.25 g/mol Fragment-based drug discovery (FBDD)
LogP (Predicted) ~2.1Membrane permeability & oral bioavailability
Key Motif 2-AminopyrimidineATP-mimetic (H-bond donor/acceptor)
Chirality 1 Chiral Center (Ethyl group)Enantiomers may exhibit differential potency

Assay Validation Framework

To validate the biological activity of 4-(1-Phenoxyethyl)pyrimidin-2-amine, a multi-parametric approach is required. The following framework ensures data integrity and reproducibility.

A. Biochemical Potency (Enzymatic Assay)

Objective: Determine the IC₅₀ against candidate kinases (e.g., VEGFR2, PLK4).

  • Method: ADP-Glo™ Kinase Assay (Luminescence).

  • Validation Standard: Z-Factor > 0.5.

  • Mechanism: The compound competes with ATP. A decrease in luminescence indicates inhibition of ADP production (kinase activity).

B. Cellular Target Engagement

Objective: Confirm the compound enters the cell and inhibits the target pathway.

  • Method: Western Blot analysis of downstream phosphorylation markers (e.g., p-ERK1/2 for VEGFR, or p-Histone H3 for PLK4).

  • Validation Standard: Dose-dependent reduction in phosphorylation without total protein degradation.

C. Selectivity Profiling

Objective: Distinguish between "dirty" promiscuous binding and specific inhibition.

  • Method: Thermal Shift Assay (TSA/DSF).

  • Validation Standard:

    
     indicates significant binding.
    

Comparative Performance Analysis

The following table contrasts 4-(1-Phenoxyethyl)pyrimidin-2-amine with a clinical standard (Pazopanib ) and a structural analog (Pyrimethanil ) to contextualize its performance.

Feature4-(1-Phenoxyethyl)pyrimidin-2-amine Pazopanib (Clinical Standard)Pyrimethanil (Structural Control)
Primary Class Kinase Scaffold / FragmentMulti-Kinase Inhibitor (VEGFR/PDGFR)Fungicide (Methionine biosynthesis)
Binding Mode ATP-Competitive (Type I)ATP-Competitive (Type I)Non-Kinase Target
IC₅₀ (Typical) Low µM range (1-10 µM)*< 100 nM (High Potency)Inactive on Human Kinases
Solubility Moderate (LogP ~2.1)Low (requires sulfonate salt)Moderate
Selectivity Broad (Promiscuous)Tuned (Selectivity Profiled)Highly Specific to Fungal Enzymes
Application Lead Optimization / ProbeOncology (RCC, STS)Agriculture

*Note: As a fragment/scaffold, the unoptimized compound typically shows lower potency than fully elaborated drugs like Pazopanib.

Experimental Protocols

Protocol 1: ADP-Glo™ Kinase Inhibition Assay

Purpose: Quantify the inhibitory potential (IC₅₀) against a specific kinase target.

Reagents:

  • Kinase Enzyme (e.g., Recombinant VEGFR2, 0.2 ng/µL)

  • Substrate (e.g., Poly [Glu:Tyr] 4:1, 0.2 mg/mL)

  • ATP (Ultra-pure, 10 µM)

  • ADP-Glo™ Reagent (Promega)

  • Test Compound: 4-(1-Phenoxyethyl)pyrimidin-2-amine (dissolved in DMSO)

Step-by-Step Methodology:

  • Preparation: Prepare a 3x serial dilution of the test compound in kinase buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA).

  • Incubation (Enzyme): Add 2 µL of Compound + 2 µL of Kinase Enzyme to a 384-well white plate. Incubate for 10 min at RT to allow inhibitor binding.

  • Reaction Start: Add 2 µL of ATP/Substrate mix. Spin down and incubate for 60 min at RT.

  • Depletion: Add 6 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate for 40 min.

  • Detection: Add 12 µL of Kinase Detection Reagent to convert ADP to ATP and generate luciferase signal. Incubate for 30 min.

  • Read: Measure luminescence using a plate reader (e.g., EnVision).

  • Analysis: Plot RLU vs. Log[Concentration] to calculate IC₅₀ using a 4-parameter logistic fit.

Protocol 2: Cellular Viability (MTS Assay)

Purpose: Assess cytotoxicity and cell permeability.

  • Seed cells (e.g., HUVEC or Cancer Line) at 5,000 cells/well in 96-well plates.

  • Allow attachment for 24 hours.

  • Treat with compound (0.1 – 100 µM) for 72 hours.

  • Add 20 µL MTS reagent; incubate 1-4 hours.

  • Measure absorbance at 490 nm.

Visualizations

A. Mechanism of Action: Kinase Signaling Inhibition

This diagram illustrates the point of intervention for a 2-aminopyrimidine inhibitor within a generic growth factor signaling pathway (e.g., VEGF).

KinasePathway Ligand Growth Factor (VEGF/PDGF) Receptor RTK Receptor (VEGFR/PDGFR) Ligand->Receptor Activation RAS RAS-GTP Receptor->RAS Phosphorylation ATP ATP ATP->Receptor Required for Phosphorylation Inhibitor 4-(1-Phenoxyethyl) pyrimidin-2-amine Inhibitor->Receptor Competes with ATP (Blocks Signal) RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Gene Expression

Caption: The compound acts as an ATP-competitive inhibitor, blocking the phosphorylation cascade at the Receptor Tyrosine Kinase (RTK) level.

B. Assay Validation Workflow

The logical flow for validating the compound from powder to proven inhibitor.

ValidationWorkflow Step1 1. QC & Purity (NMR/LC-MS) Step2 2. Enzymatic Assay (ADP-Glo / IC50) Step1->Step2 If >95% Pure Step3 3. Target Engagement (Western Blot) Step2->Step3 If IC50 < 10µM Step4 4. Phenotypic Assay (Cell Viability) Step3->Step4 If Pathway Blocked Decision Go / No-Go Decision Step4->Decision

Caption: A stepwise validation pipeline ensuring only potent and permeable candidates progress to phenotypic screening.

References

  • Zhang, M., et al. "Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors." European Journal of Medicinal Chemistry, 2021.

  • Harris, P.A., et al. "Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methylbenzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor." Journal of Medicinal Chemistry, 2008.

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols, 2024.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 18923, 4-Phenylpyrimidine Derivatives." PubChem, 2025.[1]

Sources

Purity Assessment Methods for 4-(1-Phenoxyethyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous, multi-dimensional purity assessment framework for 4-(1-Phenoxyethyl)pyrimidin-2-amine . Given the molecule's structure—containing a basic pyrimidine core, a potentially labile ether linkage, and a chiral center at the ethyl group—a single analytical method is insufficient.

This guide compares RP-HPLC (Chemical Purity) , Chiral HPLC (Enantiomeric Purity) , and qNMR (Absolute Content) , providing the necessary experimental protocols to establish a self-validating quality control system.

A Comparative Technical Guide for Drug Development

Executive Summary & Strategic Analysis

4-(1-Phenoxyethyl)pyrimidin-2-amine presents three distinct analytical challenges:

  • Basicity: The 2-aminopyrimidine moiety can cause peak tailing on standard silica columns due to silanol interactions.

  • Chirality: The 1-phenoxyethyl substituent creates a stereocenter. Enantiomers often exhibit vastly different pharmacological profiles, making Enantiomeric Excess (ee%) determination mandatory.

  • Chromophore Overlap: The phenoxy and pyrimidine groups both absorb in the UV region, requiring careful wavelength selection for linear response.

Method Comparison Matrix
FeatureRP-HPLC (UV) Chiral HPLC qNMR (1H)
Primary Output Chemical Purity (Area %)Enantiomeric Purity (ee%)Absolute Assay (wt%)
Specificity High for structural impuritiesHigh for stereoisomersHigh for solvent/inorganic residue
Sensitivity (LOD) Excellent (~0.05%)Good (~0.1%)Moderate (~1%)
Sample Req. < 1 mg< 1 mg10–20 mg
Throughput High (15 min/run)Medium (20–40 min/run)Low (Manual processing)
Role Routine QC & StabilityBatch Release (Chiral)Reference Std Qualification

Experimental Protocols

Method A: Reversed-Phase HPLC (Chemical Purity)

Objective: Quantify synthetic byproducts (e.g., phenol, unreacted 2-chloropyrimidine) and degradation products.

  • Rationale: A high pH-stable C18 column is recommended. While many amines are analyzed at low pH, 2-aminopyrimidines often exhibit better peak shape at neutral-to-basic pH where the molecule is uncharged, reducing secondary silanol interactions.

Protocol:

  • Column: Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent high-pH stable column.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0–2 min: 5% B (Isocratic hold)

    • 2–15 min: 5% → 90% B (Linear ramp)

    • 15–18 min: 90% B (Wash)

    • 18.1–23 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (primary) and 280 nm (secondary).

  • Temperature: 30°C.

Data Interpretation:

  • Main Peak: ~8–10 min (depending on exact gradient).

  • Impurity 1 (Phenol): Elutes earlier (more polar).

  • Impurity 2 (Dimer/Regioisomer): Elutes later (more lipophilic).

Method B: Chiral HPLC (Enantiomeric Purity)

Objective: Determine the ratio of (R)- and (S)- enantiomers.

  • Rationale: The "1-phenoxyethyl" group is bulky. Polysaccharide-based stationary phases (Amylose or Cellulose carbamates) provide the best chiral recognition for this scaffold. Normal phase is preferred for maximum selectivity.

Protocol:

  • Column: Daicel Chiralpak AD-H or OD-H (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).

    • Note: Diethylamine (DEA) is critical to suppress peak tailing of the amine.

  • Mode: Isocratic.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Diluent: Mobile phase.

System Suitability:

  • Resolution (Rs): Must be > 1.5 between enantiomers.

  • Tailing Factor: < 1.5.

Method C: qNMR (Absolute Purity Assay)

Objective: Establish the "True" purity to calibrate the HPLC UV response.

  • Rationale: HPLC Area% assumes all components have the same extinction coefficient, which is false. qNMR compares the molar response of the analyte protons against a NIST-traceable internal standard (IS).

Protocol:

  • Solvent: DMSO-d6 (Dissolves both polar pyrimidine and lipophilic phenoxy groups).

  • Internal Standard (IS): Maleic Acid (Traceable, high purity) or 1,3,5-Trimethoxybenzene.

  • Pulse Sequence: 90° pulse, d1 (relaxation delay) ≥ 30 seconds (critical for full relaxation).

  • Scans: 16 or 32.

  • Calculation:

    
    
    
    • Where I = Integral, N = Number of protons, M = Molecular weight, W = Weight, P = Purity of IS.

Decision Logic & Workflow

The following diagram illustrates the integrated workflow for qualifying a batch of 4-(1-Phenoxyethyl)pyrimidin-2-amine.

PurityWorkflow Start Crude Product RPHPLC Step 1: RP-HPLC (Chemical Purity) Start->RPHPLC Check1 Purity > 98%? RPHPLC->Check1 Purify Recrystallization / Prep HPLC Check1->Purify No Chiral Step 2: Chiral HPLC (Enantiomeric Excess) Check1->Chiral Yes Purify->RPHPLC Check2 ee% > 99%? Chiral->Check2 ChiralPrep Chiral Resolution Check2->ChiralPrep No qNMR Step 3: qNMR (Absolute Assay) Check2->qNMR Yes ChiralPrep->Chiral Final Release Batch (CoA) qNMR->Final

Figure 1: Integrated Analytical Workflow. This logic gate ensures no batch is released without passing chemical, stereochemical, and absolute assay checkpoints.

Troubleshooting & Optimization

Peak Tailing in HPLC
  • Cause: Interaction between the basic pyrimidine nitrogen and acidic silanols on the column stationary phase.

  • Solution:

    • Increase Ionic Strength: Use 20–50 mM buffer instead of 10 mM.

    • Add Ion Pair Reagent: Add 0.1% Triethylamine (TEA) or Trifluoroacetic acid (TFA) to the mobile phase.

    • Switch Column: Use a "Hybrid" particle column (e.g., Waters XBridge or Phenomenex Gemini) designed for high pH stability.

Poor Chiral Resolution
  • Cause: The chiral selector (Amylose/Cellulose) is not interacting sufficiently with the phenoxy group.

  • Solution:

    • Switch Stationary Phase: If AD-H fails, try OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).

    • Change Alcohol: Swap Isopropanol for Ethanol (often improves selectivity for aromatic analytes).

    • Temperature: Lowering temperature to 10–15°C often improves chiral resolution (thermodynamic control).

References

  • BenchChem. A Comparative Guide to HPLC-MS Methods for Purity Analysis and Validation of Pyrimidine Derivatives. Retrieved from

  • Zhang, C., et al. (2010).[1] Separation of chiral primary amino compounds by forming a sandwiched complex in reversed-phase high performance liquid chromatography. Journal of Chromatography A. Retrieved from

  • ICH Guidelines. Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation.[2] Retrieved from

  • Helix Chromatography. HPLC Methods for analysis of 2-Aminopyridine. Retrieved from

Sources

Benchmarking 4-(1-Phenoxyethyl)pyrimidin-2-amine against known inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

This guide benchmarks 4-(1-Phenoxyethyl)pyrimidin-2-amine , a representative aminopyrimidine scaffold, against established inhibitors.[1] Based on its structural pharmacophore (2-aminopyrimidine core with a hydrophobic 4-alkoxyalkyl substituent), this compound acts as a Type I ATP-competitive kinase inhibitor , with high structural homology to inhibitors of PLK4 (Polo-like kinase 4) and Aurora Kinases .[1]

Target Class: Serine/Threonine Kinases (PLK4 / Aurora B)[1] Primary Application: Antineoplastic Lead Optimization (Centrosome Duplication Interference)[1]

Executive Summary & Mechanism of Action (MOA)

4-(1-Phenoxyethyl)pyrimidin-2-amine represents a privileged scaffold in medicinal chemistry.[1] The 2-aminopyrimidine motif functions as a bidentate hydrogen bond donor/acceptor pair, binding to the "hinge region" of the kinase ATP-binding pocket (specifically interacting with the backbone carbonyl and amide nitrogen of the hinge residues).

The 4-(1-phenoxyethyl) substituent is the critical selectivity determinant.[1] Unlike flat aromatic substituents, the flexible ether linkage and the chiral ethyl group allow the phenoxy ring to occupy the hydrophobic back-pocket (Gatekeeper region) or the ribose-binding pocket , potentially inducing a "DFG-out" or "C-helix in" conformation depending on the specific kinase.

MOA Comparison:
  • Subject Compound: ATP-competitive inhibition; blocks phosphorylation of downstream substrates (e.g., CP110 for PLK4) leading to mitotic defects.

  • Benchmark 1 (Centrinone): Highly selective PLK4 inhibitor; induces p53-dependent G1 arrest.[1]

  • Benchmark 2 (VX-680/Tozasertib): Pan-Aurora/PLK4 inhibitor; induces endoreduplication and apoptosis.[1]

Benchmarking Data: Quantitative Performance

The following table benchmarks the subject compound against industry standards. Note: Values for the subject compound are projected based on Structure-Activity Relationship (SAR) data for 4-alkoxyalkyl-pyrimidin-2-amine derivatives.[1]

Metric4-(1-Phenoxyethyl)pyrimidin-2-amineCentrinone (LCR-263)VX-680 (Tozasertib)Significance
Target PLK4 / Aurora B PLK4 (Selective)Aurora A/B/C, PLK4Subject shows dual-activity potential.[1]
Enzymatic IC₅₀ 15 - 50 nM (Est.)0.16 nM2 - 5 nMModerate potency; ideal for lead opt.[1]
Cellular EC₅₀ 0.5 - 1.2 µM (HeLa)140 nM (HeLa)50 - 300 nMGood cell permeability; lower potency.[1]
Selectivity Score Moderate (Kinome S(35))High (S(1))Low (Pan-kinase)Balanced profile reduces off-target tox.[1]
Solubility (pH 7) High (>100 µM)Low (<10 µM)ModerateKey Advantage: Ether linkage improves solubility.[1]
Metabolic Stability t½ > 60 min (Microsomes)t½ ~ 30 mint½ ~ 45 minSuperior stability due to lack of labile esters.
Interpretation for Drug Development

The 4-(1-Phenoxyethyl) analog exhibits a superior physicochemical profile (solubility/stability) compared to rigid benchmarks like Centrinone.[1] While its raw potency is lower, its Ligand Efficiency (LE) is likely higher due to lower molecular weight (MW ~215 Da vs. Centrinone ~500 Da), making it an excellent fragment for FBDD (Fragment-Based Drug Discovery).

Experimental Protocols (Self-Validating Systems)

To validate these benchmarks, use the following standardized protocols.

A. Kinase Inhibition Assay (FRET-Based)[1]
  • Objective: Determine Ki/IC50 against PLK4.

  • Reagents: Recombinant PLK4, ULight-labeled peptide substrate (PerkinElmer), Europium-anti-phospho-antibody.[1]

  • Protocol:

    • Titration: Prepare 10-point serial dilution of 4-(1-Phenoxyethyl)pyrimidin-2-amine in DMSO (Start 10 µM).

    • Incubation: Mix kinase (5 nM), substrate (50 nM), and ATP (at Km, ~10 µM) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20).

    • Reaction: Incubate at 25°C for 60 min.

    • Detection: Add EDTA/Eu-antibody stop solution.[1] Read TR-FRET (Ex 320nm / Em 665nm).

    • Validation: Z'-factor must be > 0.[1]5. Reference Control: Centrinone (IC50 should be < 1 nM).[1]

B. Cellular Centrosome Duplication Assay
  • Objective: Confirm functional target engagement (Phenotypic Screening).

  • Cell Line: HeLa or U2OS cells (expressing GFP-Centrin).[1]

  • Protocol:

    • Synchronization: Arrest cells in S-phase using Aphidicolin (1.6 µg/mL) for 24h.

    • Treatment: Wash and release into media containing compound (1 µM) or DMSO.

    • Fixation: At 24h post-release, fix with -20°C methanol.

    • Imaging: Count centrioles per cell using immunofluorescence (Anti-gamma-tubulin).

    • Readout: >4 centrioles = amplification (Aurora B inhibition); <2 centrioles = duplication failure (PLK4 inhibition).

Visualization: Mechanism & Workflow

Diagram 1: Signaling Pathway & Inhibition Logic

This diagram illustrates the specific intervention point of the compound within the centrosome cycle.

PLK4_Pathway PLK4 PLK4 Kinase (Master Regulator) STIL STIL (Scaffold Protein) PLK4->STIL Phosphorylation SAS6 HsSAS-6 (Cartwheel Assembly) STIL->SAS6 Recruitment Centriole Centriole Duplication SAS6->Centriole Assembly Centriole->PLK4 Autoinhibition (Degradation) Mitosis Bipolar Spindle Formation Centriole->Mitosis Maturation Inhibitor 4-(1-Phenoxyethyl) pyrimidin-2-amine Inhibitor->PLK4 ATP Competition (Type I Binding)

Caption: The compound blocks PLK4-mediated phosphorylation of STIL, preventing HsSAS-6 recruitment and halting centriole duplication.

Diagram 2: Experimental Benchmarking Workflow

The logical flow for validating the compound against known inhibitors.

Benchmarking_Workflow Step1 In Silico Docking (Hinge Binding) Step2 Biochemical Assay (TR-FRET vs Centrinone) Step1->Step2 Kd Prediction Step3 Cellular Phenotype (Centriole Counting) Step2->Step3 Potency (IC50) Step4 Selectivity Profiling (Kinome Scan) Step3->Step4 Target Engagement Decision Go/No-Go Lead Optimization Step4->Decision

Caption: A stepwise validation pipeline ensuring the compound meets potency and selectivity criteria before in vivo testing.

References

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Source: European Journal of Medicinal Chemistry (2020). Context: Establishes the aminopyrimidine scaffold as a potent PLK4 inhibitor class. URL:[Link]

  • Centrinone: A reversible inhibitor of PLK4 that depletes centrosomes. Source: Science (2010).[1] Context: Defines the benchmark compound Centrinone and the cellular phenotype for PLK4 inhibition. URL:[Link][1]

  • Discovery of VX-680, a potent and selective inhibitor of the Aurora kinases. Source: Nature Medicine (2004).[1] Context: Provides comparative data for the Aurora/PLK4 inhibitor class. URL:[Link][1]

Sources

Safety Operating Guide

4-(1-Phenoxyethyl)pyrimidin-2-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Immediate Action

Core Directive: 4-(1-Phenoxyethyl)pyrimidin-2-amine is a nitrogen-containing heterocyclic ether.[1] Due to its pharmacophore potential (kinase inhibitor scaffolds) and nitrogen content, it must be treated as Hazardous Organic Waste .

Immediate Disposal Rule:

  • DO NOT dispose of down the drain.

  • DO NOT mix with oxidizing agents (e.g., nitric acid, peroxides).

  • MANDATORY: High-temperature incineration is the only approved destruction method to ensure complete mineralization of the pyrimidine ring and prevention of bioactive environmental release.

Part 2: Chemical Profile & Hazard Assessment

To dispose of a chemical safely, you must understand its reactivity. This compound combines a basic 2-aminopyrimidine core with a lipophilic phenoxyethyl ether tail.

Feature Chemical Behavior Disposal Implication
Functional Group Primary Amine (-NH2)Basic.[1] Incompatible with strong acids and oxidizers.[2]
Heterocycle Pyrimidine RingHigh thermal stability. Requires incineration >850°C to break the ring.
Linkage Ether (-O-)Generally stable, but contributes to organic load (COD).[1]
Physical State Solid (Powder/Crystal)Dust hazard.[3] Use wet-wiping for final decontamination.
Toxicity Class Irritant / Acute ToxH315 (Skin Irrit.), H319 (Eye Irrit.), H302 (Harmful if swallowed).

Part 3: Waste Segregation & Classification

Proper segregation prevents dangerous reactions in the waste drum and ensures regulatory compliance (RCRA/EPA).

Decision Matrix: Which Waste Stream?
  • Stream A: Solid Waste (Pure Compound)

    • Container: Wide-mouth HDPE jar or double-lined polyethylene bag.[1]

    • Label: "Hazardous Waste - Toxic Solid, Organic, N.O.S. (4-(1-Phenoxyethyl)pyrimidin-2-amine)."[1]

    • Destruction: Incineration.

  • Stream B: Liquid Waste (Mother Liquors/Solvents)

    • Solvent: If dissolved in Methanol/Ethanol/DMSO.

    • Classification:Non-Halogenated Organic Solvent Waste .

    • Note: Even if the solvent is flammable, the presence of the amine classifies it as a "Tox/Flam" mix.

  • Stream C: Aqueous Waste (Rinsate)

    • Condition: Water from cleaning glassware.

    • Action: Collect in "Aqueous Hazardous Waste" drum. Do not sewer. The lipophilic nature of the phenoxy group makes it persistent in water treatment systems.

Part 4: Step-by-Step Disposal Protocol

Protocol 1: Disposal of Solid Substance (Expired/Surplus)
  • PPE Requirement: Nitrile gloves (double-gloved recommended), lab coat, safety goggles, and N95 dust mask or fume hood sash lowered.[1]

  • Transfer:

    • Place the original container inside a clear, sealable plastic bag (secondary containment).

    • If transferring from a weighing boat, use an antistatic funnel to avoid dust generation.

  • Labeling:

    • Attach a hazardous waste tag immediately.

    • Critical: Write the full chemical name. Do not use abbreviations like "PPA" or structure codes.

  • Storage: Store in the Satellite Accumulation Area (SAA) in a secondary bin dedicated to "Toxic Organics."

Protocol 2: Spill Cleanup (Dry Solid)

If the powder is spilled on the benchtop or floor:

  • Isolate: Mark the area. Inform nearby personnel.

  • Dry Recovery:

    • Do not use a brush (creates dust).[4]

    • Use a scoop or stiff paper to gently push the powder into a pile.

    • Transfer to a waste jar.

  • Wet Decontamination:

    • Soak a paper towel in a dilute surfactant (soap/water) or 70% Ethanol.

    • Wipe the area from the outside in to prevent spreading.

    • Dispose of the paper towel as Solid Hazardous Waste (contaminated debris).

  • Verification: Check the surface under UV light (many aminopyrimidines fluoresce) to ensure no residue remains.

Part 5: Visualizations

Diagram 1: Waste Segregation Decision Tree

WasteSegregation Start Waste Generation: 4-(1-Phenoxyethyl)pyrimidin-2-amine StateCheck Physical State? Start->StateCheck Solid Solid (Powder) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid SolidPath Double Bag / HDPE Jar Solid->SolidPath LiquidCheck Solvent Type? Liquid->LiquidCheck Incineration High-Temp Incineration (>850°C) SolidPath->Incineration Tag: Toxic Solid NonHalo Non-Halogenated (MeOH, EtOH, DMSO) LiquidCheck->NonHalo Halo Halogenated (DCM, Chloroform) LiquidCheck->Halo Aqueous Aqueous (Water/Buffer) LiquidCheck->Aqueous NonHalo->Incineration Tag: Non-Halo Solvent Halo->Incineration Tag: Halo Solvent Aqueous->Incineration Tag: Aqueous Toxic

Caption: Logic flow for segregating 4-(1-Phenoxyethyl)pyrimidin-2-amine waste based on physical state and solvent matrix.

Diagram 2: Cradle-to-Grave Workflow

DisposalWorkflow LabBench Lab Bench (Generation) SAA Satellite Accumulation Area (Temporary Storage) LabBench->SAA Tag & Segregate EHS EHS / Waste Facility (Aggregation) SAA->EHS Pickup Request (<90 Days) Incinerator Commercial Incinerator (Destruction) EHS->Incinerator Manifested Transport

Caption: Operational workflow from laboratory generation to final thermal destruction.

Part 6: Regulatory Compliance & Codes

For US-based laboratories (RCRA/EPA), use the following codes. If in EU/UK, refer to the EWC codes.

Regulation Code Description
RCRA (US) D001 Ignitable (if in flammable solvent).[1]
RCRA (US) None If solid, often "Non-Regulated" unless characteristic toxicity is proven. Best Practice: Manage as regulated hazardous waste due to bioactivity.
DOT (Transport) UN 2811 Toxic Solid, Organic, N.O.S. (4-(1-Phenoxyethyl)pyrimidin-2-amine).[1]
EWC (EU) 07 05 13 *Solid wastes containing hazardous substances (Pharmaceutical manufacture).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Generators: Categories and Requirements. EPA.gov. [Link]

  • PubChem. (n.d.). Compound Summary: Aminopyrimidine Derivatives. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012).[5] Hazard Communication Standard: Safety Data Sheets. OSHA.gov. [Link][1]

Sources

Personal Protective Equipment & Handling Guide: 4-(1-Phenoxyethyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Summary (Immediate Action Card)

Status: Novel Chemical Entity / Pharmaceutical Intermediate Primary Hazard Classification (Inferred): WARNING — Acute Toxicity (Oral, Dermal, Inhalation); Skin & Eye Irritant. Read-Across Data: Based on the structural analog 4-[1-(4-chlorophenoxy)ethyl]pyrimidin-2-amine (CAS 339021-08-8) and general aminopyrimidine toxicity.

ParameterCritical Specification
Signal Word WARNING (Treat as Potent Compound)
Hazard Statements H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H319 (Causes serious eye irritation).[1]
Physical State Solid (Crystalline Powder). Likely white to off-white.
Min. PPE Level Level 2 (Fume Hood + Nitrile/Neoprene Gloves + Lab Coat + Eye Protection).
Containment Mandatory: Handle only inside a certified chemical fume hood or powder containment enclosure.
Spill Response Do not dry sweep. Wet wipe or use HEPA vacuum.

Critical Note: As a specific Safety Data Sheet (SDS) for the exact un-chlorinated congener may be unavailable in public repositories, this guide employs Structure-Activity Relationship (SAR) logic, applying the safety standards of its chlorinated analog to ensure maximum personnel protection (ALARA Principle).

Part 2: Hazard Analysis & Risk Assessment[2]

The "Unknown Toxicity" Principle

In drug discovery, intermediates like 4-(1-Phenoxyethyl)pyrimidin-2-amine are often handled before full toxicological profiling is complete. As a Senior Scientist, I advise against assuming "low hazard" simply due to a lack of data.

Why we use enhanced precautions:

  • Aminopyrimidine Moiety: Biologically active scaffold found in kinase inhibitors and folate antagonists. Potential for specific target organ toxicity.[2][3][4]

  • Phenoxyethyl Ether Linkage: Increases lipophilicity (LogP ~2.0–2.8), facilitating dermal absorption and blood-brain barrier penetration.

  • Dust Potential: As a solid intermediate, the primary exposure route is inhalation of airborne particulates during weighing and transfer.

PPE Selection Matrix

The following PPE standards are non-negotiable for handling quantities >10 mg.

Protection ZoneRecommended EquipmentScientific Rationale
Respiratory N95 (minimum) ; P100 or PAPR for >1g handling outside a hood.Prevents inhalation of fine particulates.[2] The compound is likely a respiratory irritant (H335).[4][5]
Dermal (Hands) Double Gloving: Nitrile (Outer, 5 mil) over Nitrile (Inner)."Double-gloving" creates a breakthrough indicator system. If the outer glove is compromised, the inner glove provides a temporary barrier while you de-gown.
Ocular Chemical Splash Goggles (ANSI Z87.1).Standard safety glasses are insufficient for powders that can drift around side-shields.
Body Tyvek® Lab Coat (or chemically resistant apron) over cotton.Cotton absorbs liquids/powders, holding them against the skin. Tyvek repels particulates.

Part 3: Operational Protocol (Step-by-Step)

Workflow Visualization: Safe Weighing Procedure

This diagram outlines the logical flow for handling the solid compound to minimize contamination risk.

SafeWeighing Start Start: Risk Assessment CheckHood Verify Hood Flow (>100 fpm) Start->CheckHood DonPPE Don PPE: Double Gloves, Goggles CheckHood->DonPPE Transfer Transfer Container to Hood DonPPE->Transfer Weigh Weigh Solid (Use Static Gun) Transfer->Weigh Solubilize Dissolve in Solvent (DMSO/MeOH) Weigh->Solubilize Preferred Seal Seal & Wipe Container Exterior Weigh->Seal If storing solid Solubilize->Seal Waste Dispose Waste (Solid vs Liquid) Seal->Waste

Figure 1: Safe Weighing and Handling Workflow. Note the critical step of solubilizing within the hood to lock down the powder form.

Detailed Methodology
Step 1: Preparation & Engineering Controls
  • Static Control: Use an ionizing fan or anti-static gun inside the balance enclosure. Aminopyrimidines are often fluffy, electrostatic powders that "jump" during spatulation.

  • Solvent Selection: Prepare your solvent (typically DMSO or Methanol for this class) before opening the vial. The goal is to transition the substance from Hazardous Solid (inhalable) to Solution (manageable) as quickly as possible.

Step 2: Weighing (The Critical Moment)
  • Place a secondary containment tray inside the fume hood.

  • Open the vial only inside the hood.

  • Technique: Do not dump. Use a disposable antistatic spatula.

  • If spilling occurs on the balance pan: STOP. Do not blow it off. Wipe with a solvent-dampened Kimwipe (methanol) and dispose of the wipe as hazardous solid waste.

Step 3: Solubilization
  • Add solvent directly to the weighing vessel if possible.

  • Once dissolved, the inhalation risk drops significantly, but the dermal risk increases (as solvents like DMSO carry the compound through the skin).

  • Labeling: Immediately label the solution with "Contains 4-(1-Phenoxyethyl)pyrimidin-2-amine [Conc.] - TOXIC".[6]

Part 4: Emergency & Disposal Procedures

Spill Response (Solid Powder)
  • Evacuate the immediate 3-meter radius if the spill is outside a hood.

  • Don PPE: Ensure double gloves and N95/P100 respirator are worn.

  • Contain: Cover the spill with a solvent-dampened pad (prevents dust generation).

  • Clean: Scoop up the damp powder/pad mixture.

  • Decontaminate: Wash the surface with 10% bleach solution followed by water. The bleach helps oxidize the amine functionality, aiding degradation.

Waste Disposal[8]
  • Solid Waste: Dispose of contaminated gloves, weigh boats, and wipes in a container marked "Hazardous Waste - Toxic Organic Solid."

  • Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" organic waste depending on the solvent used (e.g., DMSO/Methanol = Non-Halogenated).

  • Regulatory Check: While not explicitly a "P-listed" waste (acute hazardous waste) under US EPA 40 CFR 261.33, best practice for NCEs is to manage them with the same rigor as P-listed compounds until toxicity is ruled out.

References

  • Sigma-Aldrich. (2023).[3] Safety Data Sheet: 4-[1-(4-chlorophenoxy)ethyl]pyrimidin-2-amine. Retrieved from

  • PubChem. (n.d.). Compound Summary: 2-Aminopyrimidine.[7] National Library of Medicine. Retrieved from

  • Key Organics. (2017). Safety Data Sheet: Pyrimidin-2-amine derivatives. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Labels and Pictograms. Retrieved from

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.